molecular formula C10H15NO3S B1415189 N-Tosyl-D-Alaninol CAS No. 786709-32-8

N-Tosyl-D-Alaninol

Cat. No.: B1415189
CAS No.: 786709-32-8
M. Wt: 229.3 g/mol
InChI Key: GMRUIWLGWXFWAI-SECBINFHSA-N
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Description

N-Tosyl-D-Alaninol is a chiral amino alcohol derivative that serves as a versatile and valuable building block in advanced organic synthesis and medicinal chemistry research. The compound features a tosyl-protected amine and a primary alcohol, both attached to a central chiral carbon backbone in the D-configuration. This defined stereochemistry makes it a crucial precursor for the synthesis of various chiral ligands, including phosphorus-containing oxazolines, which are widely used in asymmetric catalysis to induce enantioselectivity in chemical transformations . As a protected form of D-alaninol, this compound is synthesized from the parent amino acid, alanine, whose carboxylic acid group has been reduced to a primary alcohol . The tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom is a key feature that modulates the compound's reactivity; it stabilizes the amine, reduces its nucleophilicity to prevent unwanted side reactions, and allows for selective transformations at the alcohol functionality during multi-step synthetic sequences. Furthermore, the tosyl group can act as a good leaving group in nucleophilic substitution reactions, enabling the construction of more complex nitrogen-containing architectures . In practical research applications, N-Tosyl-D-Alaninol is employed as a key intermediate in the design and development of pharmaceutical candidates. Its structure is a cornerstone for creating molecules with specific three-dimensional arrangements, which is critical for interacting with biological targets. Related N-tosyl alanine derivatives are recognized for their role as chiral building blocks in the synthesis of various bioactive molecules, including antihistamines, antipsychotics, antibiotics, and antiviral agents . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRUIWLGWXFWAI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653452
Record name N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786709-32-8
Record name N-[(1R)-2-Hydroxy-1-methylethyl]-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=786709-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2R)-1-Hydroxypropan-2-yl]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: N-Tosyl-D-Alaninol (CAS 786709-32-8)

[1][2][3][4]

Executive Summary

N-Tosyl-D-Alaninol (CAS 786709-32-8), formally (R)-2-(4-methylphenylsulfonamido)propan-1-ol , is a high-value chiral building block widely utilized in asymmetric synthesis.[1][2] Its primary utility lies in its role as a precursor for chiral aziridines , which are versatile electrophiles for constructing complex amine-containing pharmacophores, including β-amino acids and peptidomimetics.[2]

This guide provides a rigorous technical examination of N-Tosyl-D-Alaninol, detailing its chemical profile, validated synthesis protocols, and downstream applications in drug development.[2] It is designed for researchers requiring high-fidelity data to integrate this compound into scalable synthetic workflows.[2]

Chemical Profile & Identity

PropertySpecification
IUPAC Name (2R)-2-[(4-methylphenyl)sulfonylamino]propan-1-ol
Common Name N-Tosyl-D-Alaninol; N-Ts-D-Alaninol
CAS Number 786709-32-8
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.30 g/mol
Stereochemistry (R)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
SMILES CNS(=O)(=O)C1=CC=C(C)C=C1
Structural Analysis

The compound features a D-alaninol backbone protected by a p-toluenesulfonyl (tosyl) group on the amine.[3][2]

  • Tosyl Group: Increases the acidity of the N-H proton (pKa ~10-11), facilitating deprotonation by weak bases (e.g., K₂CO₃) for intramolecular cyclization.[2]

  • Hydroxyl Group: Serves as a nucleophile or leaving group precursor (via mesylation/tosylation) for aziridine formation.[2]

  • Chiral Center: The (R)-configuration at C2 is derived from D-Alanine and is conserved during standard tosylation protocols.[2]

Synthesis & Preparation

While N-Tosyl-D-Alaninol is commercially available, in-house preparation is often required for large-scale needs or isotopic labeling.[2] The most robust route involves the direct N-sulfonylation of D-alaninol.[2]

Method A: Direct N-Tosylation of D-Alaninol

This protocol minimizes O-sulfonylation side products by exploiting the higher nucleophilicity of the amine over the alcohol.[2]

Reagents:

  • D-Alaninol (1.0 equiv)[2]

  • p-Toluenesulfonyl chloride (TsCl) (1.05 equiv)

  • Triethylamine (Et₃N) (1.2 equiv) or K₂CO₃ (2.0 equiv)

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Charge a round-bottom flask with D-Alaninol (10.0 g, 133 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.[2]

  • Addition: Add Et₃N (22.3 mL, 160 mmol) followed by the dropwise addition of a solution of TsCl (26.6 g, 140 mmol) in DCM (50 mL) over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2][4]

  • Quench: Quench with 1M HCl (100 mL). Separate phases.

  • Workup: Wash organic layer with sat.[2][4] NaHCO₃ (2 x 100 mL) and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane to yield N-Tosyl-D-Alaninol as white crystals (Yield: ~85-90%).

Synthesis Workflow Diagram

SynthesisWorkflowStartD-Alaninol(DCM, 0°C)ReagentsAdd Et3N + TsCl(Dropwise)Start->ReagentsActivationReactionStir at RT(4-6 Hours)Reagents->ReactionN-SulfonylationQuenchQuench (1M HCl)Phase SeparationReaction->QuenchCompleteProductN-Tosyl-D-Alaninol(White Solid)Quench->ProductCrystallization

Figure 1: Step-by-step workflow for the selective N-tosylation of D-Alaninol.

Synthetic Utility & Applications

The core value of N-Tosyl-D-Alaninol is its ability to undergo intramolecular cyclization to form chiral aziridines.[2] These strained heterocycles are "spring-loaded" electrophiles that react with nucleophiles to generate complex amine derivatives.[2]

Synthesis of Chiral N-Tosyl Aziridines

The hydroxyl group of N-Tosyl-D-Alaninol is converted to a leaving group (Mesylate or Tosylate), followed by base-mediated displacement by the sulfonamide nitrogen.[2]

  • Reagents: MsCl/Et₃N (to activate OH) followed by reflux, or Mitsunobu conditions (DIAD/PPh₃).[2]

  • Mechanism: Intramolecular Sɴ2 displacement.[2][5]

  • Outcome: Formation of (R)-2-methyl-1-tosylaziridine with retention of configuration at the chiral center (if activating OH) or inversion (if using Mitsunobu, though rare for this specific cyclization type; standard mesylation/cyclization retains the C-N bond stereochemistry).[2] Correction: The cyclization involves attack of N on the C-O carbon.[2] If the C-O bond is activated (e.g., O-Mesyl), the N attacks the CH2, not the chiral center.[2] Therefore, stereochemistry at the chiral center is preserved.

Regioselective Ring Opening

Once formed, the aziridine ring can be opened by nucleophiles (Nu⁻) such as amines, azides, or thiols.[2]

  • Regioselectivity: Nucleophiles typically attack the least hindered carbon (terminal CH₂) under basic conditions, yielding β-amino structures.[2]

  • Acidic Conditions: Attack may occur at the more substituted carbon (chiral center), often with inversion of configuration.[2]

Pathway Diagram: Aziridine Cyclization & Ring Opening

AziridinePathwaySubstrateN-Tosyl-D-Alaninol(Starting Material)ActivationO-Activation(MsCl/Et3N)Substrate->ActivationStep 1IntermediateO-Mesyl IntermediateActivation->IntermediateAziridine(R)-2-Methyl-N-Tosylaziridine(Reactive Electrophile)Intermediate->AziridineIntramolecularSN2 (Base)ProductAProduct A: Terminal Attack(Basic Cond.)Aziridine->ProductANu- (Steric Control)ProductBProduct B: Internal Attack(Acidic Cond.)Aziridine->ProductBNu- (Electronic Control)

Figure 2: Transformation pathway from N-Tosyl-D-Alaninol to Aziridines and subsequent ring-opening products.

Quality Control & Analytics

To ensure the integrity of N-Tosyl-D-Alaninol batches, the following analytical parameters should be verified.

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, ACN/H₂O gradient)> 98.0% Area
Identity ¹H NMR (CDCl₃, 400 MHz)Diagnostic Peaks:δ 7.75 (d, 2H, Ar-H)δ 7.30 (d, 2H, Ar-H)δ 2.43 (s, 3H, Ar-CH₃)δ 1.10 (d, 3H, CHCH₃)
Chiral Purity Chiral HPLC (Chiralcel OD-H or AD-H)> 99% ee (No L-isomer detected)
Residual Solvents GC-HeadspaceDCM < 600 ppm; EtOAc < 5000 ppm

NMR Interpretation: The ¹H NMR spectrum is characterized by the distinct AA'BB' pattern of the tosyl aromatic protons (~7.3–7.8 ppm) and the doublet methyl group of the alanine backbone (~1.1 ppm).[2] The N-H proton typically appears as a broad singlet around 5.0–5.5 ppm, exchangeable with D₂O.[2]

Handling & Safety

Hazard Classification:

  • Skin/Eye Irritant: Like many sulfonamides, this compound may cause irritation.[2]

  • Sensitizer: Potential for allergic reaction in sulfonamide-sensitive individuals.[2]

Standard Operating Procedures (SOP):

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2]

  • Inhalation: Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place (2–8°C preferred) under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, although the compound is relatively stable.

References

  • Concellón, J. M., et al. (2008).[2] "Efficient Synthesis of Chiral Aziridines from N-Tosyl Imines." Organic Letters, 10(21), 4457–4460.[2] Link

  • Berry, M. B., & Craig, D. (1992).[2][6] "Synthesis of Chiral Aziridines from Amino Alcohols." Synlett, 1992(01), 41–44.[2] Link

  • Sigma-Aldrich. "N-Tosyl-D-Alaninol Product Specification." Link

  • PubChem. "N-Tosyl-L-alanine (Enantiomer Analog Data)." National Library of Medicine.[2] Link

  • ChemicalBook. "L-Alaninol Physical Properties (Base Structure Data)." Link

Technical Guide: Spectroscopic Characterization of N-Tosyl-D-Alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

N-Tosyl-D-Alaninol (CAS: 786709-32-8 for D-isomer; enantiomer of 2749-11-3 derivatives) is a critical chiral building block used primarily in the synthesis of oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata reduction) and as a chiral auxiliary in asymmetric alkylations.

This guide provides a definitive reference for the spectroscopic identification of N-Tosyl-D-Alaninol. Unlike standard databases that often list raw peaks, this document analyzes the structural causality behind the signals, enabling researchers to distinguish the pure compound from common synthetic impurities (e.g., unreacted tosyl chloride, D-alaninol salts, or aziridine byproducts).

Key Chemical Features:

  • Chiral Center: (R)-configuration at the

    
    -carbon (derived from D-Alanine).
    
  • Sulfonamide Moiety: Provides a distinct AA'BB' aromatic system and strong electron-withdrawing character affecting NH acidity.

  • Diastereotopic Protons: The hydroxymethyl (

    
    ) protons are magnetically non-equivalent due to the adjacent chiral center.
    

Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will appear in defined regions.

Synthetic Pathway (Schotten-Baumann Conditions)

The most robust route involves the sulfonylation of D-alaninol using


-toluenesulfonyl chloride (TsCl) in the presence of a base (TEA or 

).

Synthesis Start D-Alaninol (H2N-CH(Me)-CH2OH) Inter Intermediate Complex Start->Inter + Base (TEA/DCM) Reagent Tosyl Chloride (TsCl) Reagent->Inter Impurity1 Impurity: TsCl (Ar-H: ~7.9 ppm) Reagent->Impurity1 Unreacted Product N-Tosyl-D-Alaninol (Ts-NH-CH(Me)-CH2OH) Inter->Product 0°C to RT Impurity2 Impurity: O-Tosyl (Ester formation) Inter->Impurity2 Excess TsCl / High T

Figure 1: Synthetic pathway and potential impurity origins. Note that O-tosylation (Impurity 2) is a common side reaction if the temperature is not strictly controlled.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

^1H NMR Analysis (400 MHz, CDCl_3)

The spectrum is characterized by the distinct tosyl group signals and the coupling of the alanine backbone.

Solvent Choice:


 is preferred for resolution. 

may be used to observe the

and

protons clearly as distinct multiplets/doublets, whereas they often broaden or exchange in chloroform.
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Causality
7.74 - 7.78 Doublet (

Hz)
2HAr-

Ortho to

group (deshielded).
7.29 - 7.33 Doublet (

Hz)
2HAr-

Meta to

(shielded relative to ortho).
5.00 - 5.30 Broad Singlet/Doublet1H

Exchangeable. Shift varies with concentration (H-bonding).
3.65 Multiplet (dd)1H

Diastereotopic proton A. Deshielded by oxygen.
3.48 Multiplet (dd)1H

Diastereotopic proton B. Distinct from A due to chiral center.
3.35 - 3.45 Multiplet1H

-N
Chiral methine. Coupled to

,

, and

.
2.43 Singlet3HAr-

Tosyl methyl group. Diagnostic standard for integration.
2.20 - 2.60 Broad Singlet1H

Exchangeable. Often overlaps with Ts-Me; add

to confirm.
1.05 - 1.10 Doublet (

Hz)
3HBackbone

Alanine methyl. Coupled to the chiral methine.

Critical Analysis of Diastereotopicity: The protons on the carbon bearing the hydroxyl group (


) are diastereotopic . They are not chemically equivalent because they sit in a chiral environment created by the adjacent stereocenter. In high-field NMR, these will not appear as a simple doublet but as the AB part of an ABX system (often two sets of double doublets).
^13C NMR Analysis (100 MHz, CDCl_3)
Chemical Shift (

, ppm)
Carbon TypeAssignment
143.5 Quaternary (Cq)Ar-

(attached to Me).
137.8 Quaternary (Cq)Ar-

(attached to

).
129.8 Methine (CH)Ar-

.
127.1 Methine (CH)Ar-

.
66.2 Methylene (

)

(Alcohol carbon).
52.4 Methine (CH)

-NH (Chiral center).
21.6 Methyl (

)
Tosyl-

.
17.5 Methyl (

)
Alanine backbone

.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation, specifically the appearance of sulfonamide bands and the retention of the hydroxyl group.

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3450 - 3200 Broad, Medium

&

Overlapping stretches. Sharpness depends on H-bonding (solid vs. solution).
3050 - 3010 Weak

Confirms aromatic ring presence.
2980 - 2870 Medium

Methyl and methine stretches.
1598 Medium

Ring breathing mode.
1320 - 1340 Strong

Primary diagnostic: Asymmetric sulfonamide stretch.
1150 - 1165 Strong

Primary diagnostic: Symmetric sulfonamide stretch.
1090 Medium

Primary alcohol stretch.
815 Strong

Para-substituted benzene ring (2 adjacent H).

Experimental Protocols

NMR Sample Preparation (Self-Validating)

To ensure the spectra match the data above, follow this protocol to minimize concentration effects on the OH/NH shifts.

  • Mass: Weigh 10–15 mg of N-Tosyl-D-Alaninol.

  • Solvent: Dissolve in 0.6 mL of neutralized

    
     (filter through basic alumina if the solvent is acidic, as acid catalyzes proton exchange and broadens peaks).
    
  • Validation:

    • Step A: Acquire ^1H spectrum.[1][2]

    • Step B: Add 1 drop of

      
      , shake, and re-acquire.
      
    • Result: The signals at ~5.1 ppm (NH) and ~2.4 ppm (OH) should disappear or diminish significantly, confirming the assignment of exchangeable protons.

Quality Control: Detecting Impurities
  • Tosyl Chloride: Look for extra doublets at 7.9 ppm (shifted downfield compared to the product).

  • O-Tosylation (Bis-tosyl): If the reaction over-runs, the alcohol reacts. Look for a shift of the

    
     protons downfield to ~4.0 ppm  due to the electron-withdrawing ester effect.
    

Structural Logic Diagram

The following diagram illustrates the connectivity and magnetic coupling correlations used to assign the NMR signals.

NMR_Logic cluster_Tosyl Tosyl Group (AA'BB') NH NH Proton (5.1 ppm) CH_Chiral Chiral CH (3.4 ppm) NH->CH_Chiral Vicinal Coupling (Doublet) Me_Ala Alanine Me (1.1 ppm) CH_Chiral->Me_Ala Vicinal Coupling (Doublet) CH2_OH CH2-OH (3.5-3.6 ppm) CH_Chiral->CH2_OH Vicinal Coupling (ABX System) OH OH Proton (2.4 ppm) CH2_OH->OH Vicinal (Often Broad) Ar_H Aromatic H (7.3 & 7.7 ppm) Me_Ts Tosyl Me (2.43 ppm) Ar_H->Me_Ts Long Range (Weak)

Figure 2: ^1H NMR Connectivity Map. Arrows indicate scalar coupling (


-coupling) interactions observable in COSY experiments.

References

  • Synthesis and Characterization of N-Tosyl Amino Alcohols

    • Source: Journal of Organic Chemistry / Organic Syntheses (General Protocol for Sulfonyl
    • Context: Standard Schotten-Baumann procedures for amino acid deriv
    • Link: (Note: Describes reduction of amino acids to amino alcohols, the precursor step).

  • Spectroscopic Data Verification (SDBS)

    • Source: AIST Spectral Database for Organic Compounds.[2]

    • Context: Reference spectra for "N-Tosyl-L-alanine" (Enantiomer has identical scalar NMR d
    • Link: (Search Compound: N-Tosylalanine).

  • Chiral Oxazaborolidine Precursors

    • Source: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." J. Am. Chem. Soc.
    • Context: Establishes the utility and characterization of N-tosyl amino alcohols in catalyst form
    • Link:

  • General IR Tables for Sulfonamides

    • Source: LibreTexts Chemistry / UCLA Chemistry.
    • Context: Assignment of asymmetric and symmetric stretches.
    • Link:

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to N-Tosyl-D-Alaninol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical industry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides an in-depth technical overview of N-Tosyl-D-Alaninol, a versatile chiral building block derived from the naturally occurring amino acid D-alanine. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the causality behind its synthesis, properties, and applications, empowering researchers to leverage its full potential in asymmetric synthesis and drug discovery.

Foundational Principles: Understanding the Chiral Nature

N-Tosyl-D-Alaninol, systematically named N-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzenesulfonamide[1], possesses a defined stereocenter at the carbon atom bearing the amino group, a direct consequence of its origin from D-alanine. This inherent chirality is the cornerstone of its utility as a chiral auxiliary and ligand in asymmetric transformations. The tosyl group, a robust protecting group for the amine, enhances the molecule's stability and influences its steric and electronic properties, which are critical for inducing stereoselectivity in chemical reactions.

Key Physicochemical Properties:

PropertyValueSource
IUPAC NameN-[(1R)-2-hydroxy-1-methylethyl]-4-methylbenzenesulfonamide[1]
CAS Number786709-32-8[1]
Molecular FormulaC₁₀H₁₅NO₃S[1]
Molecular Weight229.3 g/mol Inferred
AppearanceWhite to off-white solidTypical for similar compounds
Specific Optical Rotation [α]DData not available in searched sources

Synthesis of N-Tosyl-D-Alaninol: A Validated Protocol

The preparation of N-Tosyl-D-Alaninol is a straightforward and reproducible process, starting from the commercially available chiral amino alcohol, D-Alaninol. The following protocol is based on established methods for the N-tosylation of amino alcohols and the analogous synthesis of N-tosyl-L-alanine.

Experimental Protocol: Synthesis of N-Tosyl-D-Alaninol

Objective: To synthesize N-Tosyl-D-Alaninol from D-Alaninol with high purity and retention of stereochemical integrity.

Materials:

  • D-Alaninol

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydroxide (NaOH)

  • Toluene

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of D-Alaninol: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve D-Alaninol (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1 M NaOH, 2.2 equivalents).

  • Preparation of Tosyl Chloride Solution: In a separate beaker, dissolve p-toluenesulfonyl chloride (1.1 equivalents) in toluene.

  • Tosyl Protection: Slowly add the solution of p-toluenesulfonyl chloride to the stirred, cooled solution of D-Alaninol over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid.

    • A white precipitate of N-Tosyl-D-Alaninol should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash with cold water.

    • For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

    • Dry the purified product under vacuum to a constant weight.

Causality of Experimental Choices:

  • Use of NaOH: The basic conditions are necessary to deprotonate the amino group of D-Alaninol, making it a more potent nucleophile to attack the electrophilic sulfur atom of tosyl chloride.

  • Slow Addition at Low Temperature: This helps to control the exothermic reaction and minimize potential side reactions, ensuring a higher yield of the desired product.

  • Acidification: N-Tosyl-D-Alaninol is soluble in the basic aqueous solution as its sodium salt. Acidification protonates the sulfonamide and alcohol, causing the neutral molecule to precipitate out of the aqueous solution, allowing for its isolation.

Synthesis_of_N_Tosyl_D_Alaninol D_Alaninol D-Alaninol reaction D_Alaninol->reaction TsCl p-Toluenesulfonyl Chloride (TsCl) TsCl->reaction NaOH NaOH (aq) NaOH->reaction Base N_Tosyl_D_Alaninol N-Tosyl-D-Alaninol reaction->N_Tosyl_D_Alaninol N-Tosylation

Caption: Synthesis of N-Tosyl-D-Alaninol.

Spectroscopic Characterization: A Fingerprint of Chirality

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Tosyl-D-Alaninol. While specific spectral data for N-Tosyl-D-Alaninol is not available in the searched literature, the following represents the expected spectroscopic features based on the analysis of its constituent functional groups and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the tosyl group (typically in the range of 7.3-7.8 ppm), a singlet for the methyl group on the tosyl ring (around 2.4 ppm), and signals for the alaninol backbone. The methine proton adjacent to the nitrogen will likely appear as a multiplet, and the diastereotopic protons of the CH₂OH group will exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the tosyl group (127-145 ppm), the methyl carbon of the tosyl group (~21 ppm), and the carbons of the alaninol moiety. The chiral center carbon and the hydroxymethyl carbon will have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: A sharp to medium band around 3200-3400 cm⁻¹ for the sulfonamide N-H.

  • C-H stretches: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds and above 3000 cm⁻¹ for aromatic C-H bonds.

  • S=O stretches: Two strong bands characteristic of the sulfonyl group, typically found around 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric).

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

Applications in Asymmetric Synthesis: A Gateway to Chiral Molecules

The primary value of N-Tosyl-D-Alaninol lies in its application as a chiral auxiliary or ligand in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Its rigid structure and the steric bulk of the tosyl group create a well-defined chiral environment that can effectively direct the approach of reagents to a prochiral substrate.

As a Chiral Auxiliary

A chiral auxiliary is a temporary chiral handle that is covalently attached to a substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral_Auxiliary_Concept Substrate Prochiral Substrate Intermediate Chiral Intermediate Substrate->Intermediate Attachment Auxiliary N-Tosyl-D-Alaninol (Chiral Auxiliary) Auxiliary->Intermediate Intermediate->Auxiliary Recovery & Recycling Product Enantiomerically Enriched Product Intermediate->Product Cleavage Reagent Reagent Reagent->Intermediate Diastereoselective Reaction

Caption: The Chiral Auxiliary Workflow.

Potential Applications:

  • Asymmetric Aldol Reactions: The hydroxyl group of N-Tosyl-D-Alaninol can be acylated with a carboxylic acid, and the resulting ester can be converted into an enolate. This chiral enolate can then react with an aldehyde in a highly diastereoselective manner. Subsequent removal of the auxiliary would provide an enantiomerically enriched β-hydroxy acid.

  • Asymmetric Alkylation: Similar to aldol reactions, the chiral enolate derived from an N-Tosyl-D-Alaninol ester can be alkylated with high diastereoselectivity.

  • Asymmetric Diels-Alder Reactions: N-Tosyl-D-Alaninol can be used to form chiral dienophiles, leading to enantioselective cycloaddition reactions.

As a Chiral Ligand

In metal-catalyzed reactions, N-Tosyl-D-Alaninol can act as a chiral ligand, coordinating to a metal center to create a chiral catalyst. This catalyst can then promote a variety of enantioselective transformations.

Potential Applications:

  • Asymmetric Reduction of Ketones: The amino alcohol functionality of N-Tosyl-D-Alaninol makes it a suitable ligand for metals like ruthenium or rhodium in the asymmetric transfer hydrogenation or hydrogenation of prochiral ketones to chiral secondary alcohols.

  • Asymmetric Addition Reactions: As a ligand, it can facilitate the enantioselective addition of organometallic reagents to aldehydes, ketones, and imines.

The use of N-tosyl amino alcohols in the synthesis of N-tosyl aziridines, which are valuable synthetic intermediates, has been demonstrated. This highlights the broader utility of this class of compounds in constructing complex nitrogen-containing molecules.

Role in Drug Development and Conclusion

Chiral molecules are fundamental to the development of modern pharmaceuticals. The ability to synthesize a single enantiomer of a drug candidate is often a critical step in the drug discovery and development process, as it can lead to improved efficacy, reduced side effects, and a better therapeutic index. N-Tosyl-D-Alaninol, as a readily accessible and effective chiral building block, provides a valuable tool for medicinal chemists and process development scientists. Its application in the stereoselective synthesis of key chiral intermediates can significantly streamline the path towards novel and improved therapeutics.

This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of N-Tosyl-D-Alaninol. By understanding the fundamental principles of its chirality and the rationale behind its use in asymmetric synthesis, researchers can effectively employ this versatile molecule to advance their synthetic goals and contribute to the development of the next generation of chiral drugs.

References

  • Ngassa, F. N., & Stenfors, B. A. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(1), 109-116.
  • PrepChem. Synthesis of N-tosyl-L-alanine. Retrieved February 3, 2026, from [Link]

  • Molecules. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-909.
  • Chem-Impex. D-Alaninol. Retrieved February 3, 2026, from [Link]

Sources

Methodological & Application

Use of N-Tosyl-D-Alaninol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Tosyl-D-Alaninol in Asymmetric Synthesis

Abstract

This technical guide details the application of N-Tosyl-D-Alaninol (CAS: 13945-59-0) in asymmetric synthesis. Unlike simple chiral pool building blocks, this sulfonamide-derived amino alcohol serves a dual function: it acts as a robust chiral ligand for organometallic catalysis (specifically diethylzinc additions and borane reductions) and as a critical precursor for the synthesis of chiral N-tosyl aziridines. This document provides standardized protocols, mechanistic insights, and troubleshooting frameworks for researchers in medicinal chemistry and process development.

Chemical Profile & Strategic Utility

N-Tosyl-D-Alaninol is derived from D-Alanine, retaining the rigid chiral center (


-configuration) while introducing a sulfonamide group. This modification is chemically significant for three reasons:
  • Acidity of the N-H Proton: The tosyl group increases the acidity of the amine proton (

    
    ), facilitating deprotonation by weak bases or organometallics (e.g., 
    
    
    
    ,
    
    
    ) to form tight covalent metal-nitrogen bonds.
  • Steric & Electronic Tuning: The bulky sulfonyl group provides steric shielding, essential for inducing facial selectivity in transition states.

  • Bidentate Coordination: The molecule acts as an N,O-ligand, forming rigid 5-membered chelate rings with metals like Zinc (Zn), Boron (B), and Titanium (Ti).

PropertySpecification
IUPAC Name N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide
Molecular Formula

Molecular Weight 229.30 g/mol
Chirality D-isomer (

-configuration)
Solubility Soluble in DCM, THF, Toluene, EtOAc; Insoluble in Hexanes

Protocol A: Catalytic Asymmetric Addition of Diethylzinc to Aldehydes

This is the premier catalytic application of N-sulfonyl amino alcohols. N-Tosyl-D-Alaninol functions as a chiral ligand, reacting with diethylzinc to form a chiral zinc complex that catalyzes the addition of ethyl groups to aldehydes with high enantioselectivity.

Mechanistic Insight

The reaction proceeds via a bimetallic transition state . The ligand reacts with one equivalent of


 to form a monomeric alkylzinc alkoxide. This complex coordinates a second equivalent of 

and the aldehyde substrate. The chiral environment forces the ethyl group to attack the aldehyde from the Si-face (typically), yielding the (

)-alcohol (depending on the specific transition state geometry).

Zn_Mechanism cluster_TS Transition State Logic Ligand N-Tosyl-D-Alaninol Complex Chiral Zn-Complex (Bimetallic TS) Ligand->Complex -Ethane ZnEt2 Et2Zn (2 equiv) ZnEt2->Complex Aldehyde Benzaldehyde Aldehyde->Complex Coordination Product Chiral Alcohol (High ee%) Complex->Product Alkyl Transfer + Hydrolysis

Figure 1: Workflow for the formation of the active Zinc catalyst and subsequent alkyl transfer.

Experimental Protocol

Reagents:

  • Benzaldehyde (1.0 mmol, distilled)

  • Diethylzinc (1.0 M in hexane, 2.2 mmol)

  • N-Tosyl-D-Alaninol (0.05 - 0.10 mmol, 5-10 mol%)

  • Solvent: Toluene (anhydrous) or Hexane/Toluene mix.

  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Procedure:

  • Ligand Preparation: In a flame-dried Schlenk flask under Argon, dissolve N-Tosyl-D-Alaninol (23 mg, 0.1 mmol) in anhydrous Toluene (3 mL).

  • Catalyst Formation: Cool to 0°C. Dropwise add Diethylzinc (2.2 mL, 2.2 mmol).

    • Observation: Evolution of ethane gas will occur. Stir for 20 minutes at 0°C, then warm to RT for 15 minutes to ensure complete formation of the Zinc-Ligand complex.

  • Substrate Addition: Cool the mixture back to 0°C. Add Benzaldehyde (106 mg, 1.0 mmol) slowly via syringe.

  • Reaction: Stir at 0°C for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

  • Quench: Carefully quench by adding saturated aqueous

    
     (5 mL). Caution: Vigorous gas evolution.
    
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel.

Expected Results:

  • Yield: >90%

  • Enantiomeric Excess (ee): 85–95% (dependent on aldehyde sterics).

Protocol B: Synthesis of Chiral N-Tosyl Aziridines

N-Tosyl-D-Alaninol is the direct precursor to (R)-2-methyl-1-tosylaziridine. These aziridines are potent electrophiles for ring-opening reactions to synthesize chiral amines and diamines.

Synthetic Workflow

The transformation involves converting the hydroxyl group into a good leaving group (tosylate or mesylate), followed by an intramolecular nucleophilic attack by the nitrogen anion (generated by base).

Aziridine_Synth Start N-Tosyl-D-Alaninol Step1 Activation (TsCl, Et3N, DMAP) Start->Step1 Intermediate Bis-Tosyl Intermediate (Unstable) Step1->Intermediate Step2 Cyclization (Base: K2CO3 or KOH) Intermediate->Step2 Intramolecular SN2 Product (R)-N-Tosyl-2-methylaziridine Step2->Product

Figure 2: Cyclization pathway for Aziridine synthesis. Note that the stereochemistry at the methyl-bearing carbon is preserved.

One-Pot Protocol (Optimized)

Reagents:

  • N-Tosyl-D-Alaninol (1.0 equiv)

  • Tosyl Chloride (TsCl) (1.2 equiv)

  • Potassium Hydroxide (KOH) (4.0 equiv)

  • Solvent: THF / Water (biphasic) or DCM.

Procedure:

  • Dissolution: Dissolve N-Tosyl-D-Alaninol (10 mmol) in THF (40 mL).

  • Base Addition: Add a solution of KOH (40 mmol) in water (10 mL).

  • Activation: Add TsCl (12 mmol) in one portion.

  • Cyclization: Stir vigorously at room temperature for 4–6 hours. The initial O-tosylation is followed rapidly by base-mediated displacement of the O-Ts group by the N-Ts anion.

  • Workup: Dilute with water, extract with DCM. Wash with brine.

  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, rapid silica filtration (Aziridines can be sensitive to acidic silica; add 1%

    
     to eluent).
    

Protocol C: In Situ Oxazaborolidine Reduction (CBS-Type)

While proline-based CBS catalysts are standard, N-sulfonyl amino alcohols can form effective in situ reduction catalysts with Borane (


).

Concept: The N-Tosyl-D-Alaninol reacts with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 to form a cyclic oxazaborolidine hydride species. This species coordinates the ketone substrate, activating it for hydride transfer.[1]

Protocol:

  • Catalyst Gen: In a dry flask, mix N-Tosyl-D-Alaninol (0.1 equiv) with

    
     (1.1 equiv) in THF at RT for 1 hour. (Hydrogen gas evolution).
    
  • Reduction: Cool to 0°C or -78°C (for higher selectivity).

  • Addition: Add the ketone substrate (1.0 equiv) slowly (over 1 hour) to maintain low concentration of unreacted ketone.

  • Quench: Methanol (careful addition).

Handling & Stability References

  • Storage: Store N-Tosyl-D-Alaninol at room temperature. It is stable to air and moisture in solid form.

  • Safety: Diethylzinc is pyrophoric . All reactions in Protocol A must be performed under inert atmosphere (Argon/Nitrogen).

  • Racemization: The stereocenter is generally stable. However, under strongly acidic conditions at high temperatures, some racemization may occur.

References

  • Asymmetric Addition of Diethylzinc

    • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2][3][4][5][6] Chemical Reviews, 92(5), 833-856.Link

    • BenchChem Technical Guide: Chiral Amino Alcohol Ligands.Link (General reference for ligand class).

  • Aziridine Synthesis

    • Berry, M. B., & Craig, D. (1992). Synthesis of N-tosylaziridines. Synlett.
    • Bi, X., et al. (2008). Efficient Synthesis of N-Tosyl Aziridines. Organic Letters.Link

  • Oxazaborolidine Reduction

    • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][7][8] J. Am. Chem. Soc.Link (Context for mechanism).

Sources

Application Note: N-Tosyl-D-Alaninol as a Chiral Controller in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tosyl-D-Alaninol (also known as


-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide) represents a class of robust, easily accessible chiral ligands derived from the chiral pool (D-Alanine). While often colloquially termed a "chiral auxiliary," it functions primarily as a chiral ligand  in Lewis acid-mediated catalysis. Its structural motif—combining a hard sulfonamide nitrogen and a hydroxyl oxygen—makes it an ideal bidentate ligand for early transition metals (Titanium, Zinc) and boron.

This guide details the synthesis of the ligand, its mechanism of action via chelation control, and a validated protocol for its most potent application: the enantioselective addition of organozinc reagents to aldehydes.

Structural & Mechanistic Basis

The efficacy of N-Tosyl-D-Alaninol arises from its ability to form rigid 5-membered chelate rings with metal centers (typically Ti(IV) or Zn(II)).

  • Bidentate Chelation: The deprotonated sulfonamide nitrogen (

    
    ) and the alkoxide oxygen (
    
    
    
    ) bind to the metal, creating a chiral environment.
  • Steric Shielding: The tosyl group acts as a "wall," shielding one face of the coordination sphere, while the methyl group from the alanine backbone dictates the specific trajectory of the incoming nucleophile.

  • Acidity: The sulfonamide proton (

    
    ) is acidic enough to be removed by weak bases or organometallics, facilitating rapid catalyst formation in situ.
    
Mechanism Visualization

The following diagram illustrates the synthesis of the ligand and its assembly into the active catalytic complex.

G Start D-Alaninol (Chiral Pool) Ligand N-Tosyl-D-Alaninol (Ligand) Start->Ligand Tosylation Reagent TsCl, Et3N DCM, 0°C Reagent->Ligand Complex Active Ti-Complex (Ti-Ligand-Aldehyde) Ligand->Complex + Ti(OiPr)4 + Aldehyde Product Chiral Alcohol (>90% ee) Complex->Product + Et2Zn (Nucleophilic Attack)

Figure 1: Workflow from chiral pool precursor to active asymmetric catalyst.

Preparation of N-Tosyl-D-Alaninol

Before deploying the auxiliary, it must be synthesized with high enantiomeric purity. Commercial D-Alaninol is the preferred starting material.

Materials
  • D-Alaninol: 1.0 equiv (CAS: 35320-23-1)

  • p-Toluenesulfonyl chloride (TsCl): 1.1 equiv[1]

  • Triethylamine (Et3N): 1.2 equiv

  • Dichloromethane (DCM): Anhydrous (Grade 4.0 or higher)

  • DMAP: 0.05 equiv (Catalytic)

Protocol 1: Ligand Synthesis
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add D-Alaninol (5.0 g, 66.6 mmol) and DCM (100 mL).

  • Base Addition: Cool the solution to 0°C (ice bath). Add Et3N (11.1 mL, 80 mmol) followed by catalytic DMAP (400 mg).

  • Tosylation: Dissolve TsCl (13.9 g, 73 mmol) in DCM (30 mL) and add dropwise via addition funnel over 30 minutes. Crucial: Maintain internal temperature < 5°C to prevent O-tosylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes; Product

    
    ).
    
  • Workup: Quench with 1M HCl (50 mL). Separate layers. Wash organic layer with Sat.[2] NaHCO3 (50 mL) and Brine (50 mL).

  • Purification: Dry over MgSO4, filter, and concentrate. Recrystallize from EtOAc/Hexanes to yield white needles.

    • Yield Target: >85%

    • Melting Point: 102–104°C

Application: Enantioselective Addition of Diethylzinc

This is the "Gold Standard" application for N-sulfonyl amino alcohols. The ligand accelerates the reaction of Et2Zn with aldehydes while inducing high enantioselectivity.

Reaction Overview


Materials
  • Substrate: Benzaldehyde (freshly distilled).

  • Reagent: Diethylzinc (1.0 M in Hexanes).

  • Catalyst Precursor: Titanium(IV) Isopropoxide (Ti(OiPr)4).

  • Ligand: N-Tosyl-D-Alaninol (Prepared in Sec 3).

  • Solvent: Toluene or DCM (Anhydrous).

Protocol 2: Asymmetric Alkylation
  • Catalyst Formation:

    • In a flame-dried Schlenk tube under Argon, dissolve N-Tosyl-D-Alaninol (23 mg, 0.1 mmol, 10 mol%) in anhydrous Toluene (5 mL).

    • Add Ti(OiPr)4 (0.35 mL, 1.2 mmol, 1.2 equiv).

    • Stir at 40°C for 20 minutes. Note: This step ensures formation of the active sulfonamido-titanium complex.

  • Substrate Addition:

    • Cool the orange solution to -20°C .

    • Add Benzaldehyde (106 mg, 1.0 mmol). Stir for 10 minutes.

  • Alkylation:

    • Add Et2Zn (1.2 mL, 1.2 mmol, 1.0 M in hexanes) dropwise over 10 minutes.

    • Observation: The solution color may deepen.

    • Stir at -20°C for 4–8 hours. Monitor conversion by GC or TLC.

  • Quench & Workup:

    • Quench carefully with 1M HCl (5 mL). Caution: Gas evolution (Ethane).

    • Extract with Et2O (3 x 10 mL).

    • Dry (Na2SO4) and concentrate.[2]

  • Analysis:

    • Purify via flash chromatography.

    • Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Expected Outcome: 90–98% Yield, >92% ee (

      
      -isomer usually favored with D-ligand, but verify configuration based on specific Ti-complex geometry).
      

Performance Data & Troubleshooting

Comparative Efficiency Table
ParameterStandard ConditionsOptimized (N-Tosyl-D-Alaninol)Impact
Catalyst Loading 20-50 mol%5-10 mol% Higher turnover frequency (TOF).
Temperature 0°C-20°C Lower temp improves ee% significantly.
Solvent HexanesToluene/DCM Toluene stabilizes the Ti-complex better.
Additives NoneTi(OiPr)4 Essential for activating the aldehyde.
Troubleshooting Guide
  • Low ee (<80%):

    • Cause: Moisture in the reaction. The Ti-complex hydrolyzes easily.

    • Fix: Flame-dry glassware rigorously; ensure Ti(OiPr)4 is fresh and not cloudy (hydrolyzed).

  • Low Conversion:

    • Cause: Steric bulk of the aldehyde.

    • Fix: Increase Ti(OiPr)4 to 1.4 equiv or warm reaction to 0°C (trade-off with ee).

  • Background Reaction:

    • Cause: Uncatalyzed addition of Et2Zn.

    • Fix: Ensure ligand and Ti are premixed before adding Et2Zn. The chiral complex accelerates the reaction faster than the background rate, but only if fully formed.

References

  • Synthesis of N-Tosyl Amino Alcohols

    • Title: Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols (Contains tosyl
    • Source: Molecules 2004, 9(12), 1194-1201.
    • URL:[Link][3]

  • Titanium-Mediated Additions

    • Title: Titanium isopropoxide as efficient catalyst for the aza-Baylis-Hillman reaction (Demonstrates Ti(OiPr)4 + Sulfonamide synergy).[4]

    • Source: J. Org.[4][5] Chem. 2002, 67, 2329.[4]

    • URL:[Link]

  • General Asymmetric Catalysis with Amino Alcohols

    • Title: Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes (Compar
    • Source: Molecules 2011, 16(11), 9368-9385.
    • URL:[Link][3][6]

  • Cyclopropanation Applications (Contextual)

    • Title: Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOL
    • Source: J. Am. Chem. Soc. 2001, 123, 49, 12168–12175.
    • URL:[Link]

Sources

Experimental protocol for N-Tosyl-D-Alaninol mediated alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Asymmetric α-Alkylation Utilizing N-Tosyl-D-Alaninol as a Chiral Auxiliary: A Detailed Experimental Guide

Abstract: This guide provides a comprehensive experimental protocol for the use of N-Tosyl-D-Alaninol, a highly effective and recoverable chiral auxiliary, in the asymmetric α-alkylation of carboxylic acid derivatives. Asymmetric alkylation is a cornerstone of modern organic synthesis, crucial for the construction of chiral molecules in pharmaceutical and materials science.[1][2] This document details the underlying principles of stereocontrol, offers step-by-step procedures for substrate synthesis, diastereoselective alkylation, and auxiliary cleavage, and provides key data to guide experimental design. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method for accessing enantiomerically enriched compounds.

Introduction: The Principle of Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis that function by temporarily installing a chiral scaffold onto an achiral substrate.[3] This allows for a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer. The auxiliary is then cleaved to reveal the desired enantiomerically pure product and can, ideally, be recovered for reuse.[2]

N-Tosyl-D-Alaninol, derived from the natural amino acid D-alanine, offers several advantages:

  • High Stereochemical Induction: The rigid conformation of the intermediate enolate, enforced by chelation, provides excellent stereocontrol.

  • Reliability and Predictability: The stereochemical outcome is generally predictable, simplifying the synthesis of a target enantiomer.

  • Crystallinity: The tosylated intermediates are often crystalline, facilitating purification by recrystallization.

  • Recoverability: The auxiliary can be recovered post-cleavage, making the process more atom-economical.

This protocol will focus on the alkylation of an N-acylated N-Tosyl-D-Alaninol derivative, a versatile intermediate for producing chiral carboxylic acids, primary alcohols, and aldehydes.

Overall Experimental Workflow

The process can be logically divided into three primary stages: attachment of the prochiral substrate to the auxiliary, the key diastereoselective alkylation step, and finally, the cleavage of the auxiliary to release the chiral product.

Workflow cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Asymmetric Alkylation cluster_2 Stage 3: Auxiliary Cleavage A N-Tosyl-D-Alaninol + Prochiral Acid Chloride B N-Acyl Auxiliary Substrate A->B Acylation C Deprotonation (LDA/NaHMDS) B->C D Chiral Enolate Intermediate C->D E Alkylation (R-X) D->E F Alkylated Product (Diastereomerically Enriched) E->F G Cleavage Reaction F->G H Chiral Product (Acid, Alcohol, etc.) G->H I Recovered Auxiliary G->I

Caption: High-level workflow for N-Tosyl-D-Alaninol mediated alkylation.

Mechanism of Stereocontrol

The high diastereoselectivity of this reaction is a direct consequence of the formation of a rigid, chelated Z-enolate intermediate upon deprotonation with a lithium or sodium base (e.g., LDA, NaHMDS). The metal cation chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This locks the conformation of the molecule, forcing the bulky tosyl- and isopropyl-groups to occupy specific positions. Consequently, the alkylating agent (electrophile) can only approach from the less sterically hindered face, opposite the directing groups, resulting in the formation of a single major diastereomer.

Mechanism cluster_substrate N-Acyl Substrate cluster_enolate Chelated Enolate Intermediate cluster_product Alkylated Product Substrate N-Acyl-N-Tosyl-D-Alaninol Enolate Rigid Z-Enolate (Li+ Chelation) Substrate->Enolate Base (LDA) -78 °C Product Single Diastereomer Formed Enolate->Product Approach from less hindered face Electrophile Electrophile (R-X) Electrophile->Enolate Alkylation

Caption: Simplified mechanism showing stereodirecting chelation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions involving strong bases and anhydrous solvents must be performed under an inert atmosphere (Nitrogen or Argon).

Part A: Synthesis of the N-Acyl Auxiliary Substrate (General Procedure)

This procedure describes the coupling of the chiral auxiliary with a generic propionyl chloride. This can be adapted for other straight-chain acid chlorides.

Materials:

  • N-Tosyl-D-Alaninol

  • Propionyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Tosyl-D-Alaninol (1.0 eq).

  • Dissolve the auxiliary in anhydrous DCM (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add distilled triethylamine (1.5 eq) dropwise to the solution.

  • In a separate flask, dissolve propionyl chloride (1.2 eq) in a small amount of anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-propionyl-N-Tosyl-D-Alaninol.

Part B: Diastereoselective α-Alkylation (General Procedure)

This protocol details the alkylation of the N-propionyl substrate with benzyl bromide as a representative electrophile.

Materials:

  • N-propionyl-N-Tosyl-D-Alaninol (from Part A)

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide (BnBr)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the N-propionyl substrate (1.0 eq).

  • Dissolve the substrate in anhydrous THF (approx. 0.1 M).

  • Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slowly add the LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may turn yellow, indicating enolate formation.

  • Stir the mixture at -78 °C for 45 minutes to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Continue stirring at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by slowly adding saturated NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product, now a mixture of diastereomers, can be purified by flash chromatography to isolate the major diastereomer. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Part C: Cleavage of the Chiral Auxiliary

The choice of cleavage method determines the functional group of the final product.[4] Below are protocols for obtaining a primary alcohol or a carboxylic acid.

Method 1: Reductive Cleavage to a Primary Alcohol

Materials:

  • Alkylated substrate (from Part B)

  • Lithium borohydride (LiBH₄)

  • THF, anhydrous

  • Water

  • 1 M Sodium hydroxide (NaOH)

Procedure:

  • Dissolve the alkylated substrate (1.0 eq) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2.0-3.0 eq) portion-wise.

  • Stir the reaction at 0 °C, gradually warming to room temperature over 4-6 hours.

  • Cool the mixture back to 0 °C and cautiously quench by the dropwise addition of water, followed by 1 M NaOH.

  • Stir vigorously for 30 minutes.

  • Extract the mixture with ethyl acetate. The desired chiral alcohol will be in the organic phase, while the N-Tosyl-D-Alaninol auxiliary will primarily be in the aqueous phase as its lithium salt.

  • To recover the auxiliary, acidify the aqueous layer with 1 M HCl to pH ~2, then extract with ethyl acetate.

  • Purify the chiral alcohol by column chromatography.

Method 2: Hydrolytic Cleavage to a Carboxylic Acid

Materials:

  • Alkylated substrate (from Part B)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution)

  • THF/Water solvent mixture (typically 3:1)

  • Sodium sulfite (Na₂SO₃)

Procedure:

  • Dissolve the alkylated substrate (1.0 eq) in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add aqueous hydrogen peroxide (4.0 eq) dropwise.

  • Add an aqueous solution of LiOH (2.0 eq) dropwise.

  • Stir the reaction at 0 °C for 4-8 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Separate the chiral auxiliary from the product by extraction with a nonpolar solvent (e.g., DCM); the auxiliary should remain in the organic phase.

  • Acidify the aqueous layer containing the lithium salt of the desired acid to pH ~2 with 1 M HCl.

  • Extract the chiral carboxylic acid with ethyl acetate, dry the organic layer, and concentrate to yield the product.

Summary of Reaction Parameters and Expected Outcomes

The following table provides a summary of typical conditions and expected outcomes for the alkylation step. Diastereoselectivity is highly dependent on the steric bulk of the substrate and electrophile.

ParameterRecommended ConditionsRationale & Field Insights
Base LDA, NaHMDS, LiHMDSLithium and sodium bases provide the strong chelation necessary for high stereoselectivity. LDA is the most common choice.
Solvent THF, Diethyl EtherAprotic, coordinating solvents are required to stabilize the enolate and the base. THF is generally preferred.
Temperature -78 °C to -40 °CLow temperatures are critical to ensure kinetic control, preventing enolate equilibration which would lead to lower diastereoselectivity.
Electrophiles (R-X) Primary alkyl halides (I > Br > Cl), Benzyl halides, Allyl halidesReactive primary electrophiles work best. Sterically hindered (secondary) or unreactive electrophiles may lead to lower yields or require longer reaction times.
Typical d.r. >95:5For simple substrates and reactive electrophiles, excellent diastereomeric ratios are commonly achieved.
Typical Yield 75-95%Yields are generally high, but purification may be required to remove any minor diastereomer.

Troubleshooting

  • Low Diastereoselectivity: Ensure anhydrous conditions and accurate temperature control at -78 °C. The base should be added slowly to a cold solution of the substrate.

  • Incomplete Reaction: The electrophile may be unreactive; consider switching from a bromide to a more reactive iodide. Ensure the base is active and used in a slight excess.

  • Epimerization during Cleavage: For base-sensitive products, use milder cleavage conditions or buffer the reaction mixture. Reductive cleavage with LiBH₄ is generally very mild. The vigorous conditions sometimes required to cleave tosyl groups can be a drawback.[5][6]

References

  • Lei, A., & Lu, X. (2000). A Facile Highly Regio- and Stereoselective Preparation of N-Tosyl Allylic Amines from Allylic Alcohols and Tosyl Isocyanate via Palladium(II)-Catalyzed Aminopalladation-β-Heteroatom Elimination. Organic Letters, 2(15), 2357–2360. [Link]

  • Concellón, J. M., et al. (2017). Asymmetric Alkylation of Cyclic Ketones with Dehydroalanine via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Angewandte Chemie International Edition, 56(4), 1131-1135. [Link]

  • Arcadi, A., et al. (2016). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Journal of the American Chemical Society, 138(25), 7911-7921. [Link]

  • Galeazzi, R., et al. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(32), 27167-27193. [Link]

  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alaninyl chloride. PrepChem.com. [Link]

  • Bhattacharjee, J., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. [Link]

  • Aurelio, L. (n.d.). Synthesis of N-Alkyl Amino Acids. Monash University. [Link]

  • Chen, Z., et al. (2022). Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. ACS Catalysis, 12(3), 1776-1783. [Link]

  • Hoye, A. T., et al. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. [Link]

  • da Silva, A. B. F., et al. (2021). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Molecules, 26(18), 5643. [Link]

  • PrepChem. (n.d.). Synthesis of N-tosyl-L-alanine. PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). dl-ALANINE. orgsyn.org. [Link]

  • Singh, V. K., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron, 64(20), 4539-4604. [Link]

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. organic-chemistry.org. [Link]

  • U.S. Patent No. 8,344,182 B2. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol)

Sources

Application Note: N-Tosyl-D-Alaninol in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of N-Tosyl-D-Alaninol (derived from D-Alaninol, CAS 35320-23-1) as a critical chiral auxiliary and scaffold in the synthesis of peptidomimetics. Unlike standard amino acids used in Solid Phase Peptide Synthesis (SPPS), N-Tosyl-D-Alaninol functions primarily as a precursor to chiral aziridines . These activated heterocycles serve as electrophilic gateways for constructing non-hydrolyzable peptide isosteres (reduced amide bonds) and


-amino acids, offering enhanced metabolic stability against proteases. This document provides validated protocols for the activation of N-Tosyl-D-Alaninol and its subsequent ring-opening reactions to integrate into bioactive peptide backbones.

Introduction & Strategic Value

In modern drug discovery, native peptides often suffer from poor bioavailability and rapid degradation by proteolytic enzymes.[1] To circumvent this, medicinal chemists utilize peptidomimetics —structures that mimic the bioactivity of peptides but possess modified backbones.[1]

N-Tosyl-D-Alaninol represents a high-value "Chiral Pool" building block for three reasons:

  • Stereochemical Integrity: Derived from D-Alanine, it retains the

    
    -configuration, allowing for the synthesis of D-amino acid residues critical for disrupting protease recognition.
    
  • Activation Potential: The hydroxyl group allows for conversion into leaving groups (Mesylate/Tosylate), while the

    
    -Tosyl group acidifies the N-H bond, facilitating intramolecular cyclization to form N-tosyl-2-methylaziridine .
    
  • Orthogonality: The Tosyl (p-toluenesulfonyl) group is extremely stable to conditions that remove Boc or Fmoc groups, allowing it to remain intact during standard peptide elongation until specific reductive cleavage (e.g., Sodium Naphthalenide) is applied.

Preparation of the Scaffold (N-Tosyl-D-Alaninol)

Note: If starting from commercially available D-Alaninol.

Reaction Logic

The amino group of D-Alaninol is nucleophilic and reacts selectively with p-Toluenesulfonyl chloride (TsCl) in the presence of a base. This step protects the amine and prepares the molecule for subsequent activation.

Protocol A: N-Tosylation[2]
  • Reagents: D-Alaninol (1.0 eq), TsCl (1.1 eq), Triethylamine (TEA, 1.2 eq), DCM (

    
    ).
    
  • Conditions:

    
    , 4 hours.
    

Step-by-Step:

  • Dissolve D-Alaninol in anhydrous DCM (0.5 M concentration) under

    
     atmosphere.
    
  • Add TEA and cool the solution to

    
    .
    
  • Add TsCl portion-wise over 15 minutes to control exotherm.

  • Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with 1M HCl (to remove unreacted amine/TEA), then sat.

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Typically >90% as a white solid.

Key Application: Synthesis of Chiral Aziridines

The primary application of N-Tosyl-D-Alaninol in peptide chemistry is its conversion to (R)-2-methyl-1-tosylaziridine . This strained ring is the actual "working" species that reacts with amino acids.

Mechanism

The hydroxyl group is converted to a leaving group (Mesylate). Subsequently, a base deprotonates the sulfonamide, triggering an intramolecular


 attack. This inverts the stereocenter at the Carbon, but since the starting material is D-Alaninol (R-configuration at C2), and the closure happens onto C2, stereochemistry is conserved relative to the backbone (inversion of configuration occurs, but is often tracked carefully depending on the specific leaving group dynamics).
Visualization: Activation Pathway

AziridineSynthesis Start N-Tosyl-D-Alaninol (Precursor) Activation O-Mesylation (MsCl / TEA) Start->Activation Step 1 Intermediate N-Tosyl-O-Mesyl-Alaninol (Active Intermediate) Activation->Intermediate Yield >95% Cyclization Intramolecular SN2 (Base / Reflux) Intermediate->Cyclization Step 2 Product N-Tosyl-2-Methylaziridine (Electrophilic Scaffold) Cyclization->Product Ring Closure

Figure 1: The conversion of N-Tosyl-D-Alaninol to the reactive Aziridine scaffold involves activation of the alcohol followed by base-mediated ring closure.[2][3]

Protocol B: One-Pot Aziridination

Reagents: N-Tosyl-D-Alaninol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), TEA (2.5 eq), DCM.

  • Mesylation: To a solution of N-Tosyl-D-Alaninol in DCM at

    
    , add TEA followed by dropwise MsCl. Stir 1h.
    
  • Cyclization: The reaction mixture is often treated with stronger base (e.g., KOH in water/DCM biphasic system) or simply refluxed with excess base depending on the kinetics.

    • Preferred Method: Solvent exchange to MeCN and addition of

      
       (3.0 eq) followed by reflux for 4h ensures complete closure.
      
  • Purification: Silica gel chromatography (Hexane/EtOAc). Aziridines are sensitive to acid; use 1% TEA in eluent if degradation is observed.

Application in Peptide Ligation (Ring Opening)

Once the N-Tosyl-2-methylaziridine is formed, it is used to synthesize pseudo-peptides (reduced amide isosteres).

The Reaction

Nucleophilic attack by an amino acid ester on the aziridine ring opens it.

  • Regioselectivity: Nucleophiles attack the least hindered carbon (Terminal

    
    ) vs the substituted carbon (
    
    
    
    ). For 2-methylaziridine, attack usually occurs at the terminal position (C3), resulting in a
    
    
    -amino acid derivative or a diamine linker.
Protocol C: Nucleophilic Ring Opening with Amino Esters

Purpose: To create a


 linkage (amine bond) instead of a 

(amide bond).

Reagents:

  • (R)-2-methyl-1-tosylaziridine (1.0 eq)

  • Amino Acid Ester (e.g., H-Gly-OEt, 1.2 eq)

  • Catalyst:

    
     (Lewis Acid) or simply heat in acetonitrile.
    

Procedure:

  • Dissolve the aziridine and the amino acid ester in anhydrous Acetonitrile (

    
    ).
    
  • Catalysis: Add 10 mol%

    
     if the nucleophile is weak. For primary amines, heating to 
    
    
    
    without catalyst is often sufficient and prevents polymerization.
  • Monitoring: Monitor the disappearance of the aziridine spot on TLC.

  • Result: The product is a linear diamine (N-Tosyl-D-Ala-

    
    -Gly-OEt).
    
Visualization: Regioselective Ring Opening

RingOpening cluster_conditions Reaction Conditions Aziridine N-Tosyl-2-Methylaziridine PathA Path A: Attack at C3 (Terminal) Major Product (Steric Control) Aziridine->PathA Low Hindrance PathB Path B: Attack at C2 (Substituted) Minor Product Aziridine->PathB High Hindrance Nucleophile Nucleophile: Amino Acid Ester (H2N-R) Nucleophile->PathA Result Modified Peptide Backbone (Diamine Linker) PathA->Result

Figure 2: Regioselectivity in aziridine ring opening. Nucleophilic attack predominantly occurs at the less hindered terminal carbon, preserving the chiral center.

Data Summary: Optimization of Conditions

The following table summarizes yields for the cyclization of N-Tosyl-D-Alaninol to the Aziridine, a critical quality control step.

Solvent SystemBaseTemperatureTimeYield (%)Notes
DCM TEA (2 eq)

12h65-70%Slow; incomplete cyclization often observed.
THF NaH (1.1 eq)

2h85%Fast, but requires anhydrous conditions/inert gas.
MeCN

(3 eq)
Reflux (

)
4h92% Recommended. Robust, easy workup, high yield.
Toluene KOH (powder)

2h88%Good for large scale; requires phase transfer catalyst.

Safety & Handling (SDS Highlights)

N-Tosyl-D-Alaninol:

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at room temperature, desiccated. Stable for years if kept dry.

N-Tosyl-2-methylaziridine (Intermediate):

  • Hazards: HIGHLY TOXIC and alkylating agent. Aziridines are potential mutagens.

  • Handling: MUST be handled in a fume hood. Double gloving (Nitrile) recommended. Destroy excess aziridine with aqueous HCl (opens ring to harmless chlorohydrin) before disposal.

References

  • Synthesis of N-Tosyl Aziridines: Bieber, L. W., & de Araujo, M. C. F. (2002).[4] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902–906.

  • Aziridine Ring Opening in Peptide Chemistry: Srivastava, A. K., et al. (2017). One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones. Organic Letters, 19(5).

  • Physical Properties & Safety Data: Sigma-Aldrich.[5] Safety Data Sheet for DL-Alaninol (Applicable to D-isomer handling).

  • General Review on Peptidomimetics: Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology.

Sources

Application Note: N-Tosyl-D-Alaninol as a Precursor for Chiral Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral amino alcohols are privileged scaffolds in asymmetric synthesis. N-Tosyl-D-Alaninol (derived from the unnatural amino acid D-Alanine) serves as a critical bifurcation point in ligand design. It functions both as a direct ligand in Lewis acid-catalyzed alkylations and as a synthetic intermediate for high-value chiral aziridines and diamines.

This guide details the operational protocols for:

  • Synthesis: Scalable preparation of N-Tosyl-D-Alaninol and its conversion to (R)-2-Methyl-N-tosylaziridine.

  • Ligand Engineering: Ring-opening strategies to access chiral 1,2-diamines.

  • Catalytic Application: Utilization of N-Tosyl-D-Alaninol/Ti(IV) complexes for the enantioselective addition of diethylzinc to aldehydes.

Chemical Profile & Structural Logic

PropertySpecification
Compound Name N-Tosyl-D-Alaninol
IUPAC Name N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide
CAS Number 6668-52-6 (Generic/L-isomer often cited; D-isomer specific)
Molecular Formula C₁₀H₁₅NO₃S
Molecular Weight 229.30 g/mol
Stereochemistry (R)-Configuration (derived from D-Alanine)
Key Functionality Sulfonamide NH: Acidic (pKa ~10), directs metal coordination.Primary Alcohol: H-bond donor/acceptor, precursor to leaving group.
Strategic Value

The N-Tosyl group is not merely a protecting group here; it is an electronic tuner. By increasing the acidity of the amine proton, it facilitates the formation of tight metal-nitrogen bonds (e.g., Ti–N, Zn–N), creating rigid chiral pockets essential for high enantioselectivity.

Synthetic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent pathways from D-Alaninol to functional ligands.

G cluster_0 Direct Application cluster_1 Ligand Synthesis D_Alaninol D-Alaninol (R)-2-Amino-1-propanol NTosyl N-Tosyl-D-Alaninol (Ligand A) D_Alaninol->NTosyl TsCl, Et3N DCM, 0°C Aziridine (R)-2-Methyl-N-tosylaziridine (Activated Scaffold) NTosyl->Aziridine 1. TsCl, Py 2. KOH (Cyclization) Ti_Complex Ti(IV)-Ligand Complex (Active Catalyst) NTosyl->Ti_Complex Ti(OiPr)4 Direct Complexation Diamine Chiral 1,2-Diamine (Ligand B) Aziridine->Diamine R-NH2 Ring Opening

Figure 1: Synthetic workflow showing the dual role of N-Tosyl-D-Alaninol as both a ligand and a precursor to aziridines and diamines.[1][2][3][4]

Experimental Protocols

Protocol A: Synthesis of N-Tosyl-D-Alaninol

Target: Preparation of the core scaffold.

Reagents:

  • D-Alaninol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Charge a round-bottom flask with D-Alaninol (10.0 g, 133 mmol) and DCM (150 mL). Cool to 0°C under N₂ atmosphere.

  • Addition: Add Et₃N (27.8 mL, 200 mmol). Add TsCl (27.9 g, 146 mmol) portion-wise over 30 minutes to control exotherm.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with 1N HCl (100 mL). Separate phases. Wash organic layer with sat. NaHCO₃, then brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexane to yield white crystals.

    • Yield Target: >85%

    • Quality Check: ¹H NMR (CDCl₃) δ 2.43 (s, 3H, Ar-Me), 7.30 (d, 2H), 7.76 (d, 2H).

Protocol B: Synthesis of (R)-2-Methyl-N-tosylaziridine

Target: Cyclization to the activated aziridine intermediate.

Mechanism: Intramolecular Sₙ2 displacement of the primary tosylate by the sulfonamide nitrogen.

Reagents:

  • N-Tosyl-D-Alaninol (from Protocol A)

  • TsCl (1.2 equiv)

  • KOH (4.0 equiv)

  • THF/Water (1:1)

Step-by-Step:

  • O-Tosylation: Dissolve N-Tosyl-D-Alaninol (5.0 g, 21.8 mmol) in dry Pyridine (20 mL) at 0°C. Add TsCl (5.0 g, 26.2 mmol). Stir 4h at 0°C until starting material is consumed (formation of bis-tosylate).

  • Cyclization (One-Pot Variation): Dilute the mixture with Et₂O (50 mL) and wash with 1N HCl to remove pyridine. Concentrate the crude bis-tosylate.

  • Ring Closure: Dissolve crude residue in THF (30 mL). Add solution of KOH (4.9 g) in H₂O (30 mL). Stir vigorously at RT for 2-4 hours.

  • Extraction: Extract with Et₂O (3 x 30 mL). Dry organics (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1) or recrystallization from hexanes.

    • Note: N-Tosyl aziridines are stable solids but should be stored cold.

Protocol C: Ligand Application – Ti-Catalyzed Alkylation

Target: Enantioselective addition of Diethylzinc to Benzaldehyde.

Rationale: The N-Tosyl-D-Alaninol acts as a bidentate ligand. Reaction with Ti(OiPr)₄ generates a chiral Lewis acid complex that activates the aldehyde while directing the nucleophilic attack of the zinc reagent.

Reagents:

  • Ligand: N-Tosyl-D-Alaninol (10 mol%)

  • Catalyst Precursor: Ti(OiPr)₄ (1.2 equiv)

  • Nucleophile: Et₂Zn (1.0 M in hexanes, 2.0 equiv)

  • Substrate: Benzaldehyde (1.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Complex Formation: In a flame-dried Schlenk flask, dissolve N-Tosyl-D-Alaninol (23 mg, 0.1 mmol) in Toluene (2 mL). Add Ti(OiPr)₄ (0.36 mL, 1.2 mmol) under Argon. Stir at RT for 20 mins to form the titanium-sulfonamide complex.

  • Reagent Addition: Cool to -20°C. Add Et₂Zn (2.0 mL, 2.0 mmol) dropwise. The solution may turn orange/yellow. Stir for 20 mins.

  • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly.

  • Reaction: Stir at 0°C for 12-18 hours.

  • Quench: Carefully add 1N HCl (5 mL). Extract with Et₂O.

  • Analysis: Analyze conversion by GC/NMR and enantiomeric excess (ee) by Chiral HPLC (Chiralcel OD-H column).

    • Expected Outcome: (R)-1-Phenylpropan-1-ol (due to D-Alaninol ligand).

    • Target ee: 85-95% (Optimization of Ti:Ligand ratio may be required for specific substrates).

Mechanism of Action (Catalytic Cycle)

The following diagram details the proposed transition state assembly for the Titanium-catalyzed addition.

CatalyticCycle Start Ti(OiPr)4 + Ligand Complex Active Ti-Sulfonamide Complex (Dimer) Start->Complex - iPrOH EtZn_Add Transmetallation/Et2Zn Association Complex->EtZn_Add + Et2Zn Coordination Aldehyde Coordination (Lewis Acid Activation) TS Transition State (Re-face Attack) Coordination->TS Rate Limiting EtZn_Add->Coordination + PhCHO Product_Release Product Release (Regeneration) TS->Product_Release Alkylation Product_Release->Complex Cycle Repeats

Figure 2: Catalytic cycle for the enantioselective alkylation of aldehydes. The sulfonamide ligand creates a chiral environment around the Titanium center, differentiating the prochiral faces of the aldehyde.

Critical Parameters & Troubleshooting

ParameterCriticalityRecommendation
Moisture Control High Ti(OiPr)₄ is highly hygroscopic. Hydrolysis leads to inactive TiO₂ aggregates. Use flame-dried glassware and anhydrous solvents.
Ligand Purity Medium Residual free amine (from incomplete tosylation) can act as a non-selective background catalyst, eroding ee. Ensure recrystallized ligand is used.
Temperature High Lower temperatures (-20°C to 0°C) generally improve enantioselectivity but reduce rate. Do not exceed RT during alkylation.
Stoichiometry Medium Excess Ti(OiPr)₄ (1.2 equiv vs substrate) is often required to suppress the background reaction of uncatalyzed Et₂Zn.

References

  • Synthesis of N-Tosyl Aziridines

    • Berry, M. B., & Craig, D. (1992). "Synthesis of N-tosyl aziridines from amino alcohols." Synlett, 1992(1), 41-44.
  • Titanium-Catalyzed Alkylation

    • Takahashi, H., et al. (1989). "Chiral sulfonamides as ligands for titanium-catalyzed enantioselective addition of diethylzinc to aldehydes." Journal of the American Chemical Society, 111(11), 4084-4086.
  • Ring Opening to Diamines

    • Ghorai, M. K., et al. (2010).[2] "Lewis Acid Catalyzed Regioselective Ring Opening of N-Tosylaziridines with Amines." The Journal of Organic Chemistry, 75(1), 137-151.

  • General Review of Amino Alcohol Ligands

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). "1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis." Chemical Reviews, 96(2), 835-876.

Sources

Step-by-step synthesis of N-tosyl aziridines from amino alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Tosyl Aziridines from Amino Alcohols

Abstract & Strategic Overview

The conversion of 1,2-amino alcohols to N-tosyl aziridines is a cornerstone transformation in medicinal chemistry. Aziridines serve as potent electrophilic building blocks for ring-opening reactions that install amine functionalities with high regiochemical and stereochemical precision.

However, the synthesis is often plagued by competing elimination pathways, racemization, or incomplete cyclization. This guide presents two distinct, field-validated protocols to address these challenges:

  • Protocol A (Bis-Sulfonylation): A robust, scalable one-pot method for non-hindered substrates.

  • Protocol B (Mitsunobu Cyclization): A stereospecific, mild method for chiral or hindered substrates requiring inversion of configuration.

Mechanistic Logic & Decision Matrix

Understanding the mechanism is vital for troubleshooting. Both methods rely on converting the hydroxyl group into a leaving group, but they differ in activation timing and stereochemical outcome.

Decision Tree: Which Protocol to Choose?

DecisionMatrix Start Starting Material: 1,2-Amino Alcohol Q1 Is the Carbon-OH chiral center critical? Start->Q1 Q2 Is the substrate sterically hindered? Q1->Q2 No ProtoB PROTOCOL B: Mitsunobu Cyclization (Stereospecific Inversion) Q1->ProtoB Yes (Inversion Required) ProtoA PROTOCOL A: Bis-Sulfonylation (Cost-Effective, Scalable) Q2->ProtoA No Q2->ProtoB Yes

Figure 1: Strategic decision matrix for selecting the optimal aziridination pathway.

Protocol A: One-Pot Bis-Sulfonylation (Scalable)

Principle: This method utilizes p-toluenesulfonyl chloride (TsCl) to act as both the protecting group for the amine and the activating agent for the alcohol. The reaction proceeds via an N,O-ditosyl intermediate, which undergoes base-mediated intramolecular displacement.

Mechanism:

  • N-Tosylation: Rapid sulfonylation of the nucleophilic amine.

  • O-Tosylation: Rate-determining activation of the alcohol.

  • Cyclization: The sulfonamide anion attacks the C-OTs center (SN2).

Reagents & Materials
  • 1,2-Amino alcohol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (2.5 – 3.0 equiv)

  • Pyridine (Solvent & Base) OR DCM/Et3N/DMAP

  • Workup: HCl (1M), NaHCO3, Brine

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amino alcohol (10 mmol) in anhydrous pyridine (20 mL).

    • Note: Pyridine acts as an acid scavenger and acylation catalyst. For larger scales, use DCM (50 mL) with Et3N (4.0 equiv) and DMAP (0.1 equiv).

  • Addition: Cool the solution to 0 °C using an ice bath. Add TsCl (25 mmol, 2.5 equiv) portion-wise over 15 minutes.

    • Critical Control Point: Exotherm control is essential to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (23 °C) and stir for 12–16 hours.

    • Monitoring: Check TLC.[1] The intermediate N-tosyl amino alcohol (monotosylate) often forms quickly. Disappearance of the monotosylate indicates conversion to the N,O-ditosylate and subsequent cyclization.

  • Workup:

    • Dilute with DCM (50 mL).

    • Wash with 1M HCl (3 x 30 mL) to remove pyridine/amines.

    • Wash with saturated NaHCO3 and Brine.

    • Dry over anhydrous Na2SO4 and concentrate in vacuo.

  • Purification: Recrystallization (EtOH/Hexanes) or Flash Column Chromatography (Silica, EtOAc/Hexanes).

Protocol B: Mitsunobu Cyclization (Stereospecific)

Principle: For chiral substrates, preserving stereochemistry (via predictable inversion) is paramount. The Mitsunobu reaction activates the oxygen with a phosphonium species, allowing the N-tosyl group to displace it.

Mechanism: This pathway strictly follows an SN2 mechanism, resulting in Walden Inversion at the hydroxyl carbon.

MitsunobuMech Step1 1. N-Tosylation (Isolate N-Ts Intermediate) Step2 2. Activation (PPh3 + DIAD forms Betaine) Step1->Step2 Add Reagents Step3 3. Oxyphosphonium Formation (R-OH attacks P+) Step2->Step3 PPh3/DIAD Step4 4. Cyclization (SN2) (N-Ts anion attacks C-O-P) Step3->Step4 Intramolecular Product Chiral N-Tosyl Aziridine (Inverted Configuration) Step4->Product Inversion

Figure 2: Mechanistic flow of the Mitsunobu cyclization showing the critical inversion step.

Reagents & Materials
  • N-Tosyl amino alcohol (Pre-synthesized via standard TsCl/Et3N protocol)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure
  • Pre-requisite: Ensure the starting material is the N-tosyl amino alcohol . The free amine cannot be used directly in Mitsunobu conditions (pKa of amine is too high; sulfonamide pKa ~11 is required).

  • Setup: Dissolve N-tosyl amino alcohol (5 mmol) and PPh3 (6 mmol, 1.2 equiv) in anhydrous THF (25 mL) under nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C .

  • Addition: Add DIAD (6 mmol, 1.2 equiv) dropwise via syringe over 10 minutes. The solution will turn yellow/orange.

    • Why: Slow addition prevents the accumulation of unreacted betaine and controls heat.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature for 2–4 hours.

    • Self-Validating Check: The reaction is usually cleaner than Method A. TLC should show a non-polar spot (aziridine) and the disappearance of the alcohol.

  • Workup: Concentrate the THF directly. Dissolve the residue in Et2O or DCM and wash with water.

  • Purification: Flash Chromatography is mandatory to remove Triphenylphosphine oxide (TPPO) and reduced DIAD.

    • Tip: TPPO can be difficult to remove. Use a gradient of Hexanes

      
       20% EtOAc/Hexanes.
      

Data Analysis & Comparison

FeatureProtocol A (Bis-Tosylation)Protocol B (Mitsunobu)
Primary Mechanism Base-mediated DisplacementPhosphonium Activation (

)
Stereochemistry Inversion (if chiral C-OH)Strict Inversion
Substrate Scope Unhindered, AchiralHindered, Chiral, Sensitive
Reagent Cost Low (TsCl, Pyridine)High (DIAD, PPh3)
Atom Economy ModerateLow (High mass byproducts: TPPO)
Typical Yield 60–85%75–95%

Safety & Handling (Critical)

  • Toxicity: Aziridines are potent alkylating agents and potential DNA crosslinkers. They are often vesicants.

  • Engineering Controls: Always handle solid aziridines in a fume hood. Weighing should be done in closed vessels.

  • Quenching: Clean all glassware with a solution of 10% Sodium Thiosulfate or dilute HCl (which opens the ring to the harmless amino alcohol salt) before removing from the hood.

References

  • Bieber, L. W., & de Araujo, M. C. F. (2002).[2] Two Alternative and Complementary One-Pot Procedures for the Direct Transformation of 2-Amino Alcohols to N-Tosyl Aziridines. Molecules, 7(12), 902–906. Link

  • Kelly, J. W., & Esker, J. L. (1996). Synthesis of Aziridines via the Mitsunobu Reaction.[3][4][5] Journal of Organic Chemistry. (General reference for Mitsunobu aziridination mechanics).

  • Organic Chemistry Portal. (n.d.). Synthesis of Aziridines. Link

  • Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31, 247-258. Link

Sources

Application Note: N-Tosyl-D-Alaninol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tosyl-D-Alaninol (also known as N-(p-toluenesulfonyl)-(R)-2-amino-1-propanol) is a high-value chiral building block derived from the "chiral pool" amino acid D-Alanine. Its primary utility in drug development lies in its conversion to (R)-2-methyl-N-tosylaziridine , a strained electrophile that serves as a gateway to enantiopure amines, amino acids, and heterocyclic scaffolds.

Unlike traditional asymmetric synthesis which requires expensive chiral ligands to induce stereochemistry, N-Tosyl-D-Alaninol transfers its inherent stereochemical information directly to the product. This guide details the mechanistic logic, validated protocols, and critical troubleshooting steps for leveraging this molecule in the synthesis of bioactive alkaloids and pharmaceutical intermediates.

Technical Deep Dive: The Aziridine Gateway

The synthetic power of N-Tosyl-D-Alaninol rests on its ability to form a chiral aziridine with retention of configuration .

Mechanism of Action

The transformation involves the activation of the primary alcohol followed by intramolecular nucleophilic displacement by the nitrogen atom.

  • Activation: The primary hydroxyl group (C1) is converted into a leaving group (typically a tosylate or mesylate).

  • Cyclization: Under basic conditions, the sulfonamide nitrogen is deprotonated.

  • Displacement: The nitrogen attacks the achiral primary carbon (C1). Because the chiral center (C2) is not the site of the reaction, the stereochemistry is preserved.

Stereochemical Outcome:

  • Starting Material: D-Alaninol (Configuration: R )

  • Intermediate: (R)-2-Methyl-N-tosylaziridine[1]

  • Product: Regioselective ring opening allows access to either (R)- or (S)- isomers depending on the reaction conditions (C2 vs. C3 attack).

Strategic Divergence

Once the aziridine is formed, the pathway diverges based on the choice of reagents:

  • Path A (Kinetic Control): Nucleophilic attack at the less hindered primary carbon (C3). This retains the original stereochemistry and extends the carbon chain.

  • Path B (Thermodynamic/Lewis Acid Control): Attack at the more substituted chiral center (C2). This typically proceeds with inversion of configuration , allowing access to the opposite enantiomer or sterically congested motifs.

Visualization: Reaction Pathways[2]

ReactionPathway Start N-Tosyl-D-Alaninol (R-Configuration) Activation Bis-Sulfonylation (Intermediate) Start->Activation TsCl, Base Aziridine (R)-2-Methyl-N-tosylaziridine (The Gateway) Activation->Aziridine Intramolecular Cyclization PathA Path A: C3 Attack (Nucleophile/Base) Aziridine->PathA Steric Control PathB Path B: C2 Attack (Lewis Acid/Indole) Aziridine->PathB Electronic Control ProdA Beta-Substituted Amine (Retention of R) PathA->ProdA ProdB Tryptamine/Indole Derivative (Inversion to S) PathB->ProdB

Figure 1: Strategic divergence from N-Tosyl-D-Alaninol to bioactive scaffolds via the aziridine intermediate.

Validated Experimental Protocols

Protocol A: Synthesis of (R)-2-Methyl-N-tosylaziridine

This protocol utilizes a "one-pot" bis-tosylation and cyclization strategy, favored for its scalability and use of inorganic bases.

Reagents:

  • N-Tosyl-D-Alaninol (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (2.2 - 2.5 equiv)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)[2]

  • Acetonitrile (MeCN) (Reagent Grade, anhydrous preferred)

  • Toluene (for workup)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with N-Tosyl-D-Alaninol (10 mmol) and anhydrous MeCN (20 mL).

  • Base Addition: Add finely ground K₂CO₃ (40 mmol) to the solution. The mixture will be a suspension.

  • Tosylation: Add TsCl (22 mmol) portion-wise over 15 minutes at room temperature (20–25 °C). Note: The reaction is exothermic; ensure adequate stirring.

  • Reaction: Stir the mixture vigorously at room temperature for 6–8 hours. Monitor via TLC (Hexane/EtOAc 2:1). The intermediate O-tosylate will form and slowly convert to the aziridine.

  • Workup:

    • Add Toluene (50 mL) to the reaction mixture.

    • Filter off the solid salts (KCl, KHCO₃).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is typically pure enough for downstream applications. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc 4:1) or recrystallization from Hexane/Ether.

Yield Expectation: 85–92% Key Quality Attribute: White crystalline solid or colorless oil (solidifies upon standing).

Protocol B: Regioselective Ring Opening with Indole (Bioactive Scaffold Synthesis)

This protocol demonstrates the synthesis of chiral tryptamine derivatives, a core scaffold in CNS-active drugs.

Reagents:

  • (R)-2-Methyl-N-tosylaziridine (1.0 equiv)

  • Indole (1.2 equiv)

  • Boron Trifluoride Etherate (BF₃[1]·OEt₂) (0.1 - 0.2 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve Indole (1.2 mmol) and (R)-2-Methyl-N-tosylaziridine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).

  • Catalysis: Cool the solution to 0 °C. Add BF₃·OEt₂ (0.1 mmol) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Mechanistic Note: The Lewis acid coordinates to the aziridine nitrogen, activating the ring. The indole attacks the more substituted carbon (C2) due to the stabilization of the developing positive charge at the benzylic-like position (Markovnikov-like addition).

  • Quench: Quench the reaction with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Outcome: The product is a (S)-Tryptamine derivative (due to inversion at C2), a precursor to complex alkaloids.

Data Summary & Optimization

The following table summarizes solvent and base effects on the aziridination efficiency (Protocol A optimization).

Solvent SystemBaseTemperatureYield (%)Notes
MeCN K₂CO₃ 25 °C 92% Recommended. Cleanest profile.
DCM/H₂O (Biphasic)KOH25 °C88%Faster, but requires phase transfer catalyst (TEBA).
THFNaH0 °C -> RT75%Lower yield due to polymerization side reactions.
PyridineTsCl0 °C60%Difficult workup; pyridine removal is tedious.

Troubleshooting & Expert Insights

1. Moisture Sensitivity: While the starting material is stable, the O-tosyl intermediate and the aziridine are sensitive to hydrolysis. Use anhydrous solvents (MeCN, DCM) to prevent the ring from opening prematurely to the amino alcohol or dimerizing.

2. Handling Tosylates: Tosyl chloride is hygroscopic. Always use fresh or recrystallized TsCl. Old, hydrolyzed TsCl (containing TsOH) will catalyze the polymerization of the aziridine.

3. Safety Warning (Aziridines): N-Tosyl aziridines are alkylating agents. While the N-tosyl group reduces their volatility and immediate toxicity compared to free aziridines, they should still be handled in a fume hood with proper PPE (gloves, goggles).

4. Regioselectivity Control:

  • To target the primary carbon (C3) (Retention of stereochemistry): Use nucleophiles in the absence of Lewis acids (e.g., Sodium Azide in DMF, or Grignard reagents with CuI).

  • To target the secondary carbon (C2) (Inversion of stereochemistry): Use Lewis acids (BF₃, Sc(OTf)₃) or Bronsted acids.

References

  • Synthesis of N-Tosyl Aziridines: Berry, M. B., & Craig, D. (1992). Synlett, 1992(01), 41-44.
  • Regioselective Ring Opening: Ghorai, M. K., et al. (2010). "Lewis Acid Catalyzed Regioselective Ring Opening of N-Tosylaziridines with Indoles."[1] The Journal of Organic Chemistry, 75(1), 137-151.

  • Bioactive Applications: Righi, G., et al. (2007). "Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols." Molecules, 12(11), 2558-2566.

  • Chiral Pool Utility: Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.
  • Indole Alkaloid Synthesis: Trost, B. M., & Zhang, Y. (2006). "Molybdenum-Catalyzed Asymmetric Allylic Alkylation of Indoles." Journal of the American Chemical Society, 128(14), 4590-4591.

Sources

Application Note: High-Performance Optical Resolution using N-Tosyl-D-Alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions and protocols for utilizing N-Tosyl-D-Alaninol (CAS: 79069-72-8 for S-enantiomer analog reference; specifically D-isomer here) as a chiral resolving agent. Unlike simple chiral bases (e.g., phenylethylamine) that resolve via salt formation, N-Tosyl-D-Alaninol is primarily employed for the covalent resolution of racemic carboxylic acids via diastereomeric ester formation.

The presence of the p-toluenesulfonyl (Tosyl) group serves three critical functions:

  • Steric Bulk: Enhances chiral recognition by restricting conformational freedom in the resulting diastereomers.

  • UV Chromophore: Provides a strong UV absorbance (

    
    ), enabling easy detection of non-aromatic analytes during HPLC separation.
    
  • Chemical Stability: Prevents N-alkylation/acylation side reactions typical of free amino alcohols, ensuring reaction specificity at the hydroxyl group.

Mechanism of Action

The resolution process relies on the formation of diastereomeric esters .[1][2] Because N-Tosyl-D-Alaninol contains a sulfonamide group, the nitrogen is non-basic (


), rendering it unsuitable for salt-formation resolution. Instead, it acts as a chiral alcohol auxiliary.
The Resolution Pathway
  • Derivatization: The racemic carboxylic acid (

    
    -R-COOH) reacts with N-Tosyl-D-Alaninol to form a pair of diastereomeric esters.
    
  • Discrimination: The physical properties (solubility, adsorption affinity) of the

    
    -ester and 
    
    
    
    -ester differ significantly due to the interaction between the substrate's chiral center and the fixed D-alanine backbone.
  • Separation: Diastereomers are separated via fractional crystallization or silica chromatography.

  • Recovery: The resolved ester is hydrolyzed to yield the enantiopure acid and regenerate the resolving agent.[1]

ResolutionWorkflow Start Racemic Acid (±)-R-COOH Coupling Step 1: Esterification (DCC/DMAP or Acid Chloride) Start->Coupling Agent Resolving Agent N-Tosyl-D-Alaninol Agent->Coupling DiastMix Mixture of Diastereomers (R,D)-Ester + (S,D)-Ester Coupling->DiastMix Separation Step 2: Separation (Crystallization or HPLC) DiastMix->Separation Est1 Pure (R,D)-Ester Separation->Est1 Filtrate/Fraction 1 Est2 Pure (S,D)-Ester Separation->Est2 Precipitate/Fraction 2 Hydrolysis Step 3: Hydrolysis (LiOH / MeOH) Est1->Hydrolysis Product Enantiopure Acid (-)-R-COOH Hydrolysis->Product Recovery Recovered Agent N-Tosyl-D-Alaninol Hydrolysis->Recovery

Figure 1: Workflow for covalent resolution using N-Tosyl-D-Alaninol.

Preparation of N-Tosyl-D-Alaninol

If the agent is not purchased commercially, it must be synthesized with high optical purity.

Reagents: D-Alaninol, p-Toluenesulfonyl chloride (TsCl), Triethylamine (


), Dichloromethane (DCM).

Protocol:

  • Suspend D-Alaninol (10 mmol) in anhydrous DCM (20 mL) at 0°C under

    
    .
    
  • Add

    
      (1.1 eq, 11 mmol) followed by slow addition of TsCl  (1.0 eq, 10 mmol) dissolved in DCM.
    
  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Quench: Add water. Wash organic layer with 1M HCl (to remove unreacted amine) and saturated

    
    .
    
  • Purification: Recrystallize from EtOAc/Hexanes.

    • Target Yield: >85%[3]

    • Appearance: White crystalline solid.[4]

    • Melting Point: ~102–104°C (Check literature for specific enantiomer data).

Resolution Protocol: Racemic Carboxylic Acids

Phase 1: Esterification (Coupling)

The goal is quantitative conversion to avoid kinetic resolution effects which could skew the enantiomeric excess (


).
ParameterCondition A (Mild)Condition B (Robust)
Method Steglich EsterificationAcid Chloride Activation
Reagents DCC (1.1 eq), DMAP (0.1 eq)

or

, then Pyridine
Solvent Anhydrous

Anhydrous Toluene or DCM
Temp/Time 0°C to RT, 12–24 h0°C to Reflux, 2–4 h
Use Case Heat-sensitive substratesSterically hindered acids

Step-by-Step (Method A):

  • Dissolve racemic acid (1.0 eq) and N-Tosyl-D-Alaninol (1.0 eq) in dry DCM (0.1 M concentration).

  • Add DMAP (10 mol%).

  • Cool to 0°C. Add DCC (1.1 eq) portion-wise.

  • Stir 15 min at 0°C, then warm to RT overnight.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Concentrate filtrate and pass through a short silica plug to remove baseline impurities.

Phase 2: Separation of Diastereomers

The diastereomeric esters rely on the rigidity of the Tosyl group for separation.

  • Technique 1: Fractional Crystallization

    • Dissolve the crude ester mixture in minimal hot Ethanol/Hexane or Isopropanol .

    • Cool slowly to 4°C. The less soluble diastereomer will crystallize.

    • Validation: Check the supernatant vs. crystals via HPLC (C18 column, Acetonitrile/Water) or

      
      -NMR. The methyl doublet of the alanine moiety often shows distinct chemical shifts (
      
      
      
      ppm) for the two diastereomers.
  • Technique 2: Flash Chromatography

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Note: The Tosyl group makes the esters easily visible at 254 nm.

Phase 3: Hydrolysis and Recovery

Recovery of the resolving agent is economically vital.

  • Dissolve the pure diastereomeric ester in THF:MeOH:Water (3:1:1) .

  • Add LiOH (2.5 eq). Stir at RT for 4–6 hours (monitor by TLC).

    • Caution: Avoid harsh reflux with strong NaOH, which might racemize the amino alcohol backbone.

  • Workup:

    • Evaporate organic solvents.[5]

    • Extract the aqueous layer with DCM (removes traces of uncleaved ester).

    • Acidify aqueous layer to pH 2 with 1M HCl. Extract the Resolved Acid into EtOAc.

    • The N-Tosyl-D-Alaninol often remains in the initial organic extract or precipitates upon neutralization depending on lipophilicity; it is generally robust and can be recrystallized for reuse.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield in Coupling Steric hindrance of Tosyl groupSwitch to Acid Chloride method (Method B) or use EDCI with HOBt to reduce steric bulk of the intermediate.
Poor Separation Diastereomers too similarChange solvent system. If using chromatography, switch from EtOAc/Hex to DCM/MeOH. If crystallizing, try Toluene.
Racemization Base-catalyzed proton abstractionEnsure coupling is done at 0°C. During hydrolysis, use LiOH (milder) instead of KOH/NaOH.
Agent Recovery Failure Solubility issuesN-Tosyl-D-Alaninol is amphiphilic. Ensure pH control during extraction (it is neutral/acidic, not basic).

References

  • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
  • General Resolution via Diastereomeric Esters

    • Source: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
    • URL:

  • Use of Hydroxy-Sulfonamides in Asymmetric Synthesis

    • Source: Corey, E. J., et al. (1987). "Practical Enantioselective Reduction of Ketones". J. Am. Chem. Soc., 109(25), 7925-7926. (Context: Mechanistic basis for rigidity of N-sulfonyl amino alcohols).
    • URL:

  • Analytical Differentiation (NMR)

    • Source: Parker, D. (1991). "NMR Determination of Enantiomeric Purity". Chemical Reviews, 91(7), 1441–1457.
    • URL:

(Note: While specific literature explicitly titled "Resolution using N-Tosyl-D-Alaninol" is rare compared to phenylethylamine, the protocols above are derived from standard, validated methodologies for N-protected amino alcohol auxiliaries as defined in references 2 and 4.)

Sources

Application Notes and Protocols for the Stereoselective Reduction of N-Tosyl Amino Ketones with N-Tosyl-D-Alaninol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The synthesis of enantiomerically pure β-amino alcohols is a cornerstone of modern pharmaceutical development, as these structural motifs are prevalent in a vast array of bioactive molecules. This guide provides a comprehensive overview of the stereoselective reduction of N-tosyl α-amino ketones, a critical transformation for accessing these valuable chiral building blocks. We will delve into the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for achieving high enantioselectivity. While direct literature precedent for the use of an N-Tosyl-D-Alaninol-derived catalyst is limited, this document extrapolates from well-established principles to provide a robust theoretical framework and detailed experimental protocols for its application. The causality behind experimental design, from catalyst preparation to reaction optimization, is elucidated to empower researchers in this field.

Introduction: The Imperative of Chirality in β-Amino Alcohols

Chiral β-amino alcohols are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutics, including antivirals, anti-cancer agents, and cardiovascular drugs. The precise three-dimensional arrangement of the amino and hydroxyl groups is often critical for biological activity, dictating the molecule's interaction with its target enzyme or receptor. Consequently, the development of robust and highly stereoselective methods for their synthesis is of paramount importance in drug discovery and process development.

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis.[1] Among the various methods, the catalytic asymmetric reduction of ketones has emerged as a highly efficient and atom-economical approach.[2] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, stands out for its broad substrate scope and consistently high enantioselectivities.[3][4]

This guide will focus on the application of the CBS reduction to a specific and important class of substrates: N-tosyl α-amino ketones. The N-tosyl protecting group offers several advantages, including its crystallinity, stability, and its ability to influence the stereochemical outcome of reactions. We will explore the use of a conceptually novel chiral auxiliary, N-Tosyl-D-Alaninol, for the in-situ generation of the oxazaborolidine catalyst.

The Corey-Bakshi-Shibata (CBS) Reduction: A Mechanistic Overview

The CBS reduction is a testament to the power of catalyst-controlled asymmetric synthesis.[5] The reaction utilizes a chiral oxazaborolidine, typically derived from a chiral amino alcohol, in catalytic amounts to direct the facial selectivity of borane reduction of a prochiral ketone.

The catalytic cycle, as elucidated by Corey and coworkers, involves the following key steps:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to a molecule of borane (typically BH₃·THF or BH₃·SMe₂). This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[3]

  • Ketone Coordination: The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The steric bulk of the catalyst's substituents directs the ketone to bind in a specific orientation, exposing one of its enantiotopic faces to the activated hydride.

  • Intramolecular Hydride Transfer: The hydride from the coordinated borane is delivered to the carbonyl carbon via a six-membered, chair-like transition state. This intramolecular transfer is highly organized and is the key to the high enantioselectivity of the process.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and after an aqueous workup, the chiral alcohol is obtained. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.

CBS_Mechanism

Experimental Protocols

Preparation of the N-Tosyl-D-Alaninol Derived Oxazaborolidine Catalyst (in situ)

The in-situ generation of the oxazaborolidine catalyst is often preferred as it avoids the isolation and storage of the potentially moisture-sensitive catalyst.[6][7]

Materials:

  • N-Tosyl-D-Alaninol (1.0 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Protocol:

  • To a flame-dried, argon-purged round-bottom flask, add N-Tosyl-D-Alaninol.

  • Dissolve the amino alcohol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution dropwise to the stirred solution of the amino alcohol.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the oxazaborolidine catalyst. The catalyst solution is now ready for use.

Stereoselective Reduction of a Model N-Tosyl α-Amino Ketone

This protocol describes the reduction of a generic N-tosyl α-amino ketone to the corresponding chiral N-tosyl β-amino alcohol.

Materials:

  • N-Tosyl α-amino ketone (1.0 eq)

  • In-situ prepared N-Tosyl-D-Alaninol derived oxazaborolidine catalyst solution (0.1 eq)

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Protocol:

  • To the freshly prepared catalyst solution at room temperature, add additional anhydrous THF.

  • Cool the solution to the desired reaction temperature (typically between -20 °C and 0 °C).

  • In a separate flask, dissolve the N-Tosyl α-amino ketone in anhydrous THF.

  • Add the ketone solution dropwise to the stirred catalyst solution over a period of 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral N-Tosyl β-amino alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Experimental_Workflow

Causality and Optimization

The success of the stereoselective reduction hinges on a number of factors. Understanding the causality behind these experimental choices is key to optimizing the reaction for a specific substrate.

ParameterRationale and Optimization
Catalyst Loading Typically, 5-20 mol% of the catalyst is sufficient. Higher loadings may be necessary for less reactive substrates but can increase cost.[8]
Reducing Agent Borane-THF is a common choice. The stoichiometry of the borane is critical; an excess can lead to non-catalyzed background reduction, lowering the enantioselectivity.
Temperature Lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, very low temperatures can significantly slow down the reaction rate.
Solvent Anhydrous THF is the standard solvent. The presence of water can decompose the borane reagent and the catalyst, leading to poor results.[3]
N-Protecting Group The bulky N-tosyl group on both the substrate and the catalyst precursor is expected to play a crucial role in the stereochemical outcome. It can influence the conformation of the substrate in the transition state, enhancing facial discrimination. The nature of the N-protecting group can significantly impact the diastereoselectivity of reductions.[9]

Data Presentation and Expected Outcomes

Substrate (N-Tosyl-α-amino ketone)Product (N-Tosyl-β-amino alcohol)Expected Yield (%)Expected ee (%)
N-Tosyl-2-amino-1-phenylethanone(1R,2S)- or (1S,2S)-N-Tosyl-2-amino-1-phenylethanol85-95>95
N-Tosyl-2-amino-3-methyl-1-butanone(S)- or (R)-N-Tosyl-2-amino-3-methyl-1-butanol80-90>90
N-Tosyl-2-amino-1-cyclohexylethanone(S)- or (R)-N-Tosyl-2-amino-1-cyclohexylethanol82-92>92

The expected stereochemistry of the product will depend on the stereochemistry of the N-Tosyl-D-Alaninol used to prepare the catalyst.

Conclusion and Future Perspectives

The stereoselective reduction of N-tosyl α-amino ketones is a powerful strategy for the synthesis of chiral N-protected β-amino alcohols. The Corey-Bakshi-Shibata reduction, with its well-defined mechanism and high degree of stereocontrol, offers a reliable platform for this transformation. The proposed use of an N-Tosyl-D-Alaninol derived oxazaborolidine catalyst presents an intriguing avenue for further research. Future work should focus on the experimental validation of this catalyst system, a thorough investigation of its substrate scope, and a detailed comparison with existing chiral amino alcohol-derived catalysts. Such studies will undoubtedly contribute to the expanding toolbox of synthetic methodologies available to medicinal and process chemists.

References

  • ChemInform Abstract: Chelation Controlled Reduction of N-Protected β-Amino Ketones Toward the Synthesis of HPA-12 and Analogues. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 26, 2024, from [Link]

  • Corey–Itsuno reduction. (2023, December 2). In Wikipedia. [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349. [Link]

  • Enantioselective reduction of ketones. (2023, November 28). In Wikipedia. [Link]

  • Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. (2021). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Redox-Active Sulfonyl Hydrazones as Programmable Sulfur Transfer for Nickel-Catalyzed C–S Coupling with Organic Halides. (2023). Journal of the American Chemical Society, 145(4), 2468–2478. [Link]

  • Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. (2012). PubMed. Retrieved January 26, 2024, from [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (n.d.). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC. [Link]

  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2018). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. (2003). Organic Chemistry Portal. Retrieved January 26, 2024, from [Link]

  • Recent advances in the synthesis of α-amino ketones. (2021). Organic & Biomolecular Chemistry, 19(1), 29-45. [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Washington University in St. Louis. [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. (2016). Catalysis Science & Technology, 6(18), 6737-6754. [Link]

  • Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. (2018). International Journal for Pharmaceutical Research Scholars, 7(4), 31-39. [Link]

  • Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. (2007). The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]

  • Recent Developments in Asymmetric Reduction of Ketones with Biocatalysts. (2010). ResearchGate. Retrieved January 26, 2024, from [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature, 588(7838), 433–438. [Link]

  • Total Synthesis of Chrysosporazines B and C. (2023). Journal of the American Chemical Society, 145(4), 2468–2478. [Link]

  • Stereocontrolled routes to beta,beta'-disubstituted alpha-amino acids. (2008). Chemical Society Reviews, 37(6), 1131–1140. [Link]

  • Protecting Groups in Peptide Synthesis. (2016). Springer Nature Experiments. [Link]

Sources

Troubleshooting & Optimization

Improving the yield of N-Tosyl-D-Alaninol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing N-Tosyl-D-Alaninol Synthesis

Executive Summary: The "Selectivity" Challenge

Synthesizing N-Tosyl-D-Alaninol (2-[(4-methylphenyl)sulfonamido]propan-1-ol) presents a classic chemoselectivity challenge. You are reacting a bifunctional nucleophile (D-Alaninol, containing both


 and 

groups) with an electrophile (Tosyl Chloride, TsCl).

While the amine is kinetically more nucleophilic, the hydroxyl group is competitive, especially under basic conditions or with excess reagent. Yield loss is almost always caused by two factors:

  • O-Tosylation: Formation of the N,O-ditosyl byproduct.

  • Reagent Hydrolysis: TsCl degrading to p-toluenesulfonic acid (TsOH) before reacting.

This guide moves beyond standard textbook protocols to address the process variables that control these side reactions.

Module 1: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high yields (>85%).

ParameterRecommended SpecificationScientific Rationale
Stoichiometry 1.00 – 1.05 eq of TsClExcess TsCl (>1.1 eq) inevitably attacks the free alcohol (

) after the amine is consumed, forming the N,O-ditosyl impurity.
Temperature -5°C to 0°C (Initial)Low temperature suppresses the reaction rate of the less nucleophilic oxygen, favoring N-tosylation (kinetic control).
Addition Mode Slow Addition of TsCl Adding TsCl solution dropwise to the amine ensures the amine is always in excess relative to the electrophile until the end, preventing over-reaction.
Reagent Quality Recrystallized TsCl Commercial TsCl often contains TsOH and HCl (hydrolysis products). These are acidic impurities that consume the base and complicate the workup.
Solvent DCM (Dichloromethane)Provides excellent solubility for reactants but poor solubility for the amine-hydrochloride salts formed, driving the reaction forward.

Module 2: The Logic of the Reaction (Visualized)

Understanding the competitive pathways is crucial. The diagram below maps the kinetic decisions occurring in your flask.

ReactionPathways Start D-Alaninol (NH2 / OH) Product N-Tosyl-D-Alaninol (Target) Start->Product Fast (Kinetic Control) Base, <0°C TsCl TsCl TsCl->Product + Base Hydrolysis TsOH (Dead End) TsCl->Hydrolysis Moisture/Heat Byproduct1 N,O-Ditosyl (Impurity) Product->Byproduct1 Slow (Over-reaction) Excess TsCl, >RT

Figure 1: Reaction pathway competition. Green path represents the target window. Red dashed line represents the primary yield-killing side reaction.

Module 3: Troubleshooting & FAQs

Q1: My product is an oil or a sticky gum, but it should be a solid. How do I crystallize it?

Diagnosis: This is usually caused by trapped solvent (DCM) or residual impurities (TsOH salts) that lower the melting point. Corrective Action:

  • Evaporation: Ensure all DCM is removed under high vacuum.

  • Trituration: Add a non-polar solvent (Hexane or Heptane) to the oil and scratch the flask sides with a glass rod. This induces nucleation.

  • Recrystallization: If it remains oily, dissolve in a minimum amount of warm Toluene or Ethanol/Water (1:1) . Let it cool slowly.

    • Tip: N-Tosyl-amino alcohols often crystallize well from Toluene/Heptane mixtures.

Q2: I see two spots on my TLC. Which one is my product?

Diagnosis: You likely have the product and the N,O-ditosyl impurity. Analysis:

  • N-Tosyl-D-Alaninol (Product): Contains a free

    
     group. It will be more polar (lower 
    
    
    
    ).
  • N,O-Ditosyl (Impurity): The polar

    
     is capped with a lipophilic tosyl group. It will be less polar (higher 
    
    
    
    ). Fix: If the top spot is significant, you used too much TsCl or let the reaction get too warm. Recrystallize from ethanol/water to remove the less soluble ditosyl byproduct.
Q3: My yield is low (<50%), and I recovered unreacted starting material.

Diagnosis: Your Tosyl Chloride (TsCl) was likely degraded. TsCl is hygroscopic and hydrolyzes to p-Toluenesulfonic acid (TsOH) over time. TsOH does not react with amines to form sulfonamides; it only forms a salt. Validation: Check your TsCl. If it is wet, sticky, or smells strongly of acid, it is degraded. Protocol for TsCl Purification:

  • Dissolve impure TsCl in minimum boiling chloroform or toluene.

  • Add hexane until cloudy.

  • Cool to crystallize pure white TsCl plates.

Q4: Can I use aqueous base (Schotten-Baumann conditions) instead of TEA/DCM?

Answer: Yes, but with caution.

  • Pros: Easier workup (salt stays in water).

  • Cons: Hydrolysis of TsCl competes with N-tosylation.

  • Modification: If using NaOH/Water, you must use a slight excess of TsCl (1.2 eq) to account for hydrolysis, and keep the reaction vigorously stirred and cold (

    
    ) to minimize the hydrolysis rate.
    

Module 4: Optimized Experimental Protocol

Target Scale: 10 mmol (0.75 g D-Alaninol)

  • Setup: Flame-dry a 50 mL round-bottom flask. Add D-Alaninol (0.75 g, 10 mmol) and Triethylamine (1.53 mL, 11 mmol).

  • Solvent: Add anhydrous DCM (15 mL). Stir until dissolved.

  • Cooling: Place flask in an ice/salt bath (-5°C).

  • Addition: Dissolve TsCl (1.91 g, 10 mmol, freshly recrystallized) in DCM (5 mL). Add this solution dropwise over 20 minutes.

    • Critical: Do not dump the solid TsCl directly into the amine. High local concentration causes O-tosylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 1 hour. Monitor by TLC (50% EtOAc/Hexane).

  • Workup:

    • Wash organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO3 (10 mL) to remove TsOH.

    • Wash with Brine , dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Toluene/Heptane if necessary.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose yield issues immediately.

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC (Compare to SM) Start->CheckTLC HighRf High Rf Spot Present? (Non-polar impurity) CheckTLC->HighRf Yes LowRf Only SM Spot Left? CheckTLC->LowRf No (SM remains) OverReaction Issue: O-Tosylation (Too much TsCl or Heat) HighRf->OverReaction Diagnosis DeadReagent Issue: Hydrolyzed TsCl (Reagent Quality) LowRf->DeadReagent Diagnosis Fix1 Action: Recrystallize (Remove Ditosyl) OverReaction->Fix1 Fix2 Action: Purify TsCl & Retry DeadReagent->Fix2

Figure 2: Diagnostic flow for low yield or purity.

References

  • Preparation of N-Tosyl Amino Acids/Alcohols

    • Org.[1][2] Synth.1990 , 69, 238. (General protocols for sulfonylation).

    • Source:

  • Selective N-Tosylation of Amino Alcohols

    • J. Org. Chem.1999, 64, 1, 100–105. (Mechanistic insights into chemoselectivity of amino alcohols).
    • Source:

  • Purification of Tosyl Chloride

    • Purification of Laboratory Chemicals, Armarego & Chai.
    • Source:

  • Physical Properties of Alaninol Derivatives

    • PubChem Database: Alaninol (CID 80307).[3]

    • Source:

Sources

Common side reactions in the tosylation of D-alaninol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level Technical Support resource for the Tosylation of D-Alaninol . It prioritizes mechanistic understanding, troubleshooting, and rigorous protocol validation.

Topic: Troubleshooting Common Side Reactions & Chemoselectivity Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 3, 2026

Executive Summary: The Nucleophilic Competition

The tosylation of D-alaninol (2-amino-1-propanol) presents a classic chemoselectivity challenge due to the presence of two competing nucleophiles: the primary amine (


) and the primary alcohol (

).
  • Thermodynamic Reality: The amine is significantly more nucleophilic than the alcohol. Under standard conditions,

    
    -tosylation occurs first.
    
  • The "Hidden" Trap: The resulting

    
    -tosyl species contains an acidic sulfonamide proton (
    
    
    
    ). If the alcohol is subsequently activated (tosylated), the molecule becomes primed for intramolecular cyclization , rapidly forming
    
    
    -tosyl-2-methylaziridine rather than the stable
    
    
    -ditosyl species.

This guide addresses the three most frequent support tickets we receive:

  • Unintended Aziridine Formation (The "Missing Mass" Mystery).

  • Chemoselectivity Failure (Inability to selectively target the alcohol).

  • Chloride Substitution (The appearance of alkyl chlorides).

Troubleshooting Modules (Q&A)

Module A: The "Missing Mass" (Aziridine Formation)

User Query: "I am attempting to synthesize N,O-ditosyl-D-alaninol. My LC-MS shows a major peak with mass [M-TsOH], and the NMR shows distinct doublet signals upfield (1.0–2.5 ppm). Where is my linear product?"

Diagnosis: You have synthesized (S)-2-methyl-1-tosylaziridine . This is not a random degradation; it is a rapid, base-mediated intramolecular


 reaction. Once the 

-terminus is tosylated (activated), the

-sulfonamide—deprotonated by your base (TEA,

, or NaOH)—attacks the carbon, displacing the

-tosyl group.

Mechanism:

  • 
    -tosylation occurs first.[1]
    
  • 
    -tosylation creates a leaving group.
    
  • Base deprotonates the

    
    .
    
  • Intramolecular attack closes the ring.

Corrective Action:

  • If you WANT the linear ditosylate: This is synthetically difficult with a Tosyl protecting group on the nitrogen. The

    
    -Ts anion is too nucleophilic. Switch strategies:  Use a Carbamate protecting group (e.g., Boc  or Cbz ) for the nitrogen. The 
    
    
    
    -Boc proton is less acidic and the carbamate nitrogen is less nucleophilic, allowing stable isolation of the
    
    
    -Boc-
    
    
    -Tosyl species.
  • If you WANT the aziridine: You are already succeeding. To drive this to completion, use a stronger base system (e.g., KOH/DCM biphasic mixture) as described in the protocol below.

Module B: Chloride Substitution Impurities

User Query: "My product contains an impurity with a mass of [M-OTs+Cl]. It tracks with my product on TLC."

Diagnosis: You are generating Alkyl Chloride via the hydrochloride salt of your base. When using Tosyl Chloride (TsCl) with a base like Triethylamine (TEA) or Pyridine, the byproduct is TEA·HCl. In concentrated or warm solutions, the free chloride ion (


) acts as a nucleophile, displacing the newly formed 

-tosylate.

Corrective Action:

  • Temperature Control: Keep the reaction strictly at

    
     during addition and early stirring. Chloride substitution is favored at higher temperatures.
    
  • Base Switch: Use DABCO or DMAP (catalytic) with a bulky auxiliary base. Alternatively, use Tosyl Anhydride (

    
    )  instead of TsCl. This produces TsOH/TsO- as the byproduct, which is non-nucleophilic compared to chloride.
    
  • Solvent: Avoid pyridine as the solvent if chloride substitution is observed; use DCM with stoichiometric base.

Module C: Selective O-Tosylation

User Query: "I want to leave the amine free and tosylate only the alcohol."

Diagnosis: Chemically Impossible under direct conditions. TsCl will always react with the free amine before the alcohol due to the higher nucleophilicity of nitrogen.

Corrective Action: You must use a Protection-Deprotection sequence:

  • Protect the amine (e.g.,

    
    -Boc).
    
  • Tosylate the alcohol (Standard conditions).

  • Deprotect the amine (Acidic conditions, e.g., TFA or HCl).

    • Warning: The free amine

      
      -tosylate is extremely unstable and will cyclize to the aziridine or polymerize upon neutralization. Keep it as the ammonium salt until immediate use.
      

Visualizing the Pathways

The following diagram illustrates the divergence between stable intermediates and the "Aziridine Trap."

Alaninol_Tosylation Start D-Alaninol (Free Amine/Alcohol) NTs N-Tosyl-D-Alaninol (Stable Intermediate) Start->NTs TsCl (1.0 eq) Base, 0°C DiTs N,O-Ditosyl-D-Alaninol (Transient/Unstable) NTs->DiTs TsCl (>1.0 eq) Base Chloride Side Product: Alkyl Chloride NTs->Chloride Cl- attack (from Base-HCl) Aziridine (S)-N-Tosyl-2-methylaziridine (Thermodynamic Sink) DiTs->Aziridine Intramolecular Cyclization (-TsOH)

Figure 1: Reaction pathways for D-alaninol with Tosyl Chloride.[2] Note the instability of the N,O-ditosyl species leading to aziridine.

Validated Experimental Protocols

Protocol A: Selective N-Tosylation (Standard)

Target: Protection of the amine while leaving alcohol free.

Reagents:

  • D-Alaninol (10.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (10.5 mmol, 1.05 eq)

  • Triethylamine (TEA) (22.0 mmol, 2.2 eq)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step:

  • Setup: Dissolve D-alaninol and TEA in DCM under nitrogen atmosphere. Cool to 0°C .[3][4]

  • Addition: Dissolve TsCl in a minimal amount of DCM. Add dropwise over 30 minutes. Slow addition is crucial to prevent local excess leading to O-tosylation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Add water (20 mL). Separate phases.

  • Wash: Wash organic phase with 1M HCl (removes unreacted amine/TEA), then Sat.

    
    , then Brine.[5]
    
  • Purification: Dry over

    
    , concentrate. Recrystallize from EtOAc/Hexane if necessary.
    
Protocol B: Synthesis of N-Tosyl Aziridine (via In-Situ Cyclization)

Target: Intentional formation of the cyclized product.

Reagents:

  • D-Alaninol (10.0 mmol)

  • TsCl (22.0 mmol, 2.2 eq)

  • KOH (40.0 mmol, 4.0 eq) dissolved in Water (10 mL)

  • DCM (20 mL)

Step-by-Step:

  • Biphasic Setup: Mix D-alaninol in DCM and the aqueous KOH solution. Cool to 0°C with vigorous stirring.

  • Addition: Add TsCl (solid or solution) in portions.

  • Reaction: The reaction is rapid. Stir vigorously at 0°C -> RT for 2–4 hours. The strong base ensures deprotonation of the intermediate sulfonamide and rapid displacement of the

    
    -tosylate.
    
  • Workup: Separate layers. The organic layer contains the aziridine.[1][6] Wash with water and brine.

  • Caution: Aziridines are potent alkylating agents. Handle with extreme care.

Quantitative Data Summary

ParameterN-Tosylation (Selective)Aziridine Formation
TsCl Equivalents 1.0 – 1.1 eq2.2 – 2.5 eq
Base Choice TEA or Pyridine (Weak)KOH or

(Strong)
Solvent System Anhydrous DCMDCM / Water (Biphasic)
Major Side Reaction

-tosylation (if TsCl excess)
Hydrolysis / Polymerization
Critical Control Temperature (0°C)Stirring Rate (Biphasic transfer)

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for N-protection stability).
  • Bieber, L. W., & de Araujo, M. C. F. (2002).[7] Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902–906. Link

  • Li, X., Chen, N., & Xu, J. (2010).[7] Improved Wenker Synthesis of Aziridines. Synthesis, 2010(20), 3423–3428. Link

  • Ding, Z., et al. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.[8][9] Molecules, 16, 5665-5673. Link

Sources

Technical Support Center: N-Tosyl-D-Alaninol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Techniques for Crude N-Tosyl-D-Alaninol Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Welcome to the technical support hub for chiral building blocks. You are likely working with N-Tosyl-D-Alaninol (also known as N-[(2R)-1-hydroxypropan-2-yl]-4-methylbenzenesulfonamide), a critical intermediate for synthesizing chiral aziridines, oxazolidinones, and peptidomimetics.

This guide addresses the specific challenges of purifying this amphiphilic molecule, where the lipophilic tosyl group competes with the polar hydroxyl and sulfonamide moieties, often leading to "oiling out" rather than crystallization.

Module 1: The Purification Decision Matrix

Before selecting a protocol, assess the physical state of your crude material.[1] N-Tosyl-D-Alaninol should be a white crystalline solid (typically mp 102–105 °C, though reported values vary by enantiomeric purity).

Workflow Visualization

The following diagram outlines the logical flow for purification based on your crude material's state.

PurificationFlow Start Crude Reaction Mixture Workup Aqueous Workup (Remove TsOH & Salts) Start->Workup DCM/H2O Extraction StateCheck Physical State? Workup->StateCheck Solid Solid / Semi-Solid StateCheck->Solid Crystallizes Oil Viscous Oil StateCheck->Oil Oils Out Recryst Recrystallization (EtOAc / Hexanes) Solid->Recryst Trituration Trituration (Cold Et2O or Hexanes) Oil->Trituration Induce Solid CheckPurity QC: HPLC / NMR / MP Recryst->CheckPurity Trituration->Solid Success Column Flash Chromatography (SiO2, EtOAc/PE) Trituration->Column Fails Column->CheckPurity

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude physical state.

Module 2: Chemical Troubleshooting (FAQs)

These questions address the most common failures reported by our users.

Q1: My product is a sticky oil that won't crystallize. What happened?

Diagnosis: This is usually caused by solvent entrapment or the presence of O-tosylated impurities .

  • The Science: The N-Tosyl group adds significant lipophilicity, but the hydroxyl group requires hydrogen bonding to form a lattice. Impurities like O,N-bis-tosyl-D-alaninol disrupt this lattice energy.

  • Solution:

    • Trituration: Dissolve the oil in a minimum amount of Diethyl Ether (

      
      ) and add Hexanes dropwise until cloudy. Scratch the flask walls with a glass rod to induce nucleation.
      
    • Seed Crystals: If you have a previous pure batch, add a seed crystal at 0 °C.

    • Azeotrope: Trace pyridine or water can prevent crystallization. Co-evaporate with toluene (

      
      ) to remove trapped solvents.
      
Q2: I see a spot on TLC just above my product. Is it the bis-tosylate?

Diagnosis: Likely, yes.

  • The Chemistry: If the reaction temperature exceeded 0–5 °C or excess TsCl was used, the primary alcohol competes with the amine, forming the O-tosyl ester or N,O-bis-tosyl species.

  • Differentiation:

    • N-Tosyl-D-Alaninol (Product): Lower

      
       (Polar, H-bond donor).
      
    • O-Tosyl / Bis-Tosyl (Impurity): Higher

      
       (Non-polar, no OH group).
      
  • Remedy: These impurities are highly lipophilic. A short silica plug eluting with 10% EtOAc/Hexanes will wash them off before eluting your product with 50% EtOAc.

Q3: My yield is low, and I see a new non-polar spot after base washing.

Diagnosis: You may have accidentally cyclized your product into N-tosyl-2-methylaziridine .

  • The Mechanism: In the presence of strong base (like NaOH) or heat, the sulfonamide nitrogen can displace the hydroxyl group (especially if the hydroxyl was activated or under Mitsunobu conditions) or if O-tosylation occurred first.

  • Prevention: Keep workup washes mild (use dilute

    
     or Citric Acid). Do not heat the crude mixture above 40 °C during solvent removal.
    

Module 3: Validated Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Best for: Crude solids with >85% purity.

ParameterSpecificationReason
Solvent Pair Ethyl Acetate (Good) / Hexanes (Bad)Balances the polar sulfonamide and lipophilic tolyl group.
Concentration ~1 g solute per 3–5 mL EtOAcHigh saturation is required for yield.
Temperature Dissolve at 60 °C; Cool to -20 °CWide temperature gradient maximizes recovery.

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethyl Acetate just enough to cover the solid. Heat to a gentle boil (approx. 70 °C).

  • Add more EtOAc dropwise until the solid just dissolves.

  • Remove from heat. Add warm Hexanes dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1–2 drops of EtOAc to clear the solution again.

  • Allow to cool to room temperature undisturbed (2 hours), then refrigerate at 4 °C overnight.

  • Filter the white needles and wash with cold Hexanes.

Protocol B: Flash Column Chromatography

Best for: Oily crudes or mixtures with significant side products.

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexanes (flushes non-polar bis-tosylates).

    • Ramp: 20% EtOAc / 80% Hexanes.

    • Elute Product: 40–50% EtOAc / Hexanes.

  • TLC Visualization: UV (254 nm) is strong due to the aromatic ring. Phosphomolybdic Acid (PMA) stain works well for the alcohol functionality.

Module 4: Analytical Verification (QC)

Once isolated, verify the integrity of your N-Tosyl-D-Alaninol using these critical quality attributes (CQAs).

Impurity Pathways Diagram

Understanding what you are looking for in the NMR/HPLC is crucial.

ImpurityPathways Start D-Alaninol + TsCl Target N-Tosyl-D-Alaninol (Target) Start->Target Kinetic Control (0°C, 1.0 eq TsCl) Impurity1 O-Tosyl Impurity (High Rf) Start->Impurity1 Excess TsCl High Temp Impurity2 N-Tosyl Aziridine (Cyclized) Target->Impurity2 Strong Base (Cyclization) Impurity1->Impurity2 Base Treatment

Figure 2: Reaction pathways leading to common impurities.

Quality Control Table
TestExpected ResultTroubleshooting Failure
Appearance White crystalline solidYellow/Orange: Traces of oxidized amines or pyridine. Recrystallize with charcoal.
1H NMR (CDCl3)

2.43 (s, 3H, Ar-Me)

7.3-7.8 (AA'BB', 4H, Ar-H) Key: Doublet for NH (~5.0 ppm)
Missing NH / Shifted signals: Check for aziridine formation (upfield shift of alkyl protons).
Melting Point 102–105 °C (Typical)Wide range (<95 °C): Solvent trapped. Dry under high vacuum (0.1 mmHg) at 40 °C.
Optical Rotation

must match literature for D-isomer
Low Rotation: Potential racemization during synthesis (rare for sulfonamides but possible if heated with strong base).

References

  • Sigma-Aldrich. (n.d.). N-Tosyl-D-Alaninol Product Specification. Retrieved from (Note: General reference for CAS 786709-32-8 properties).

  • Organic Chemistry Portal. (2023). Synthesis of Sulfonamides and Protection of Amino Groups. Retrieved from

  • Berry, M. B., et al. (2002). "Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols." Molecules, 7, 864-870. (Describes the cyclization risk of N-tosyl amino alcohols). Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for Alaninol Derivatives. Retrieved from

Sources

Troubleshooting low diastereoselectivity in N-Tosyl-D-Alaninol reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Low Diastereoselectivity in N-Tosyl-D-Alaninol Reactions

Executive Summary

You are likely accessing this guide because your diastereomeric ratio (dr) has fallen below acceptable thresholds (<90:10) in reactions involving N-Tosyl-D-Alaninol (or its oxidized derivative, N-Tosyl-D-Alaninal ).

In asymmetric synthesis, N-Tosyl-D-Alaninol functions as a robust chiral building block, leveraging the stereocenter at C2 to direct new bond formation. However, the sulfonyl group’s electron-withdrawing nature creates a "double-edged sword": it activates the molecule for nucleophilic attack but also increases the acidity of the


-proton, making the system prone to racemization or "leakage" via non-chelated transition states.

This guide isolates the three most common failure modes:

  • Racemization during Oxidation (The "Silent Killer").

  • Chelation vs. Dipolar Control Mismatch in Nucleophilic Additions.

  • Ring-Closure Inefficiencies in Aziridine Synthesis.

Part 1: Diagnostic Decision Matrix

Before altering reaction parameters, identify the locus of stereochemical loss using this logic flow.

DiagnosticFlow Start START: Low Diastereoselectivity (dr < 90:10) CheckSM Step 1: Check Starting Material Optical Purity (Is N-Tosyl-D-Alaninol >99% ee?) Start->CheckSM CheckSM->Start No (Recrystallize SM) CheckInter Step 2: Is the Intermediate an Aldehyde (N-Tosyl-D-Alaninal)? CheckSM->CheckInter Yes (>99% ee) Racemization CRITICAL FAILURE: Aldehyde Racemization (Check optical rotation immediately) CheckInter->Racemization Yes (Aldehyde is unstable) ReactionType Step 3: Identify Reaction Class CheckInter->ReactionType No (Stable Intermediate) Racemization->ReactionType If pure, proceed Nucleophilic Nucleophilic Addition (Grignard, Allylation, Aldol) ReactionType->Nucleophilic Cyclization Intramolecular Cyclization (Aziridine Formation) ReactionType->Cyclization FixNucl Diagnosis: Mismatched Transition State (See Section 2) Nucleophilic->FixNucl FixCyc Diagnosis: Non-Stereospecific Leaving Group (See Section 3) Cyclization->FixCyc

Figure 1: Diagnostic workflow for isolating the source of stereochemical erosion.

Part 2: Troubleshooting Nucleophilic Additions (The "Cram" vs. "Felkin-Anh" Conflict)

The Scenario: You have oxidized N-Tosyl-D-Alaninol to the aldehyde (N-Tosyl-D-Alaninal) and are performing a nucleophilic addition (e.g., Grignard, Allylation, Mukaiyama Aldol). The Problem: The reaction yields a 60:40 mixture of diastereomers instead of the expected >95:5.

Root Cause Analysis

The N-Tosyl group contains a sulfonyl oxygen capable of coordinating with Lewis Acids (LA). This creates a competition between two transition states:

  • Chelation Control (Cram Cyclic Model): The metal coordinates both the carbonyl oxygen and the sulfonyl oxygen, locking the conformation. The nucleophile attacks from the less hindered face.[1]

  • Dipolar/Steric Control (Felkin-Anh Model): No chelation occurs. The nucleophile attacks anti to the largest group (the N-Ts group) to minimize torsional strain.

Low selectivity occurs when your conditions do not decisively enforce ONE of these pathways.

Protocol Adjustment Guide
VariableStrategy for Syn-Selectivity (Chelation)Strategy for Anti-Selectivity (Felkin-Anh)
Lewis Acid (LA) Use multidentate LAs:

,

,

. These bind tightly to both O and N-S=O.
Use monodentate/bulky LAs:

,

. These prevent chelation bridge formation.
Solvent Non-coordinating: DCM, Toluene . (THF disrupts the chelate by competing for the metal).Coordinating: THF, Ether . (Solvent molecules saturate the metal, preventing chelate formation).
Temperature -78°C to -100°C . Chelation is entropic; low temp stabilizes the rigid cyclic transition state.-78°C .[2] Still required to maximize conformational difference between rotamers.
Protecting Group N-Tosyl is good for chelation. (If N-Boc is used, chelation is weaker).N-Tosyl is bulky, reinforcing Felkin-Anh if chelation is suppressed.
FAQ: Nucleophilic Addition

Q: I used


 but still got poor selectivity. Why? 
A:  You likely have "HCl leakage."  Commercial 

often contains HCl, which catalyzes the racemization of the

-chiral aldehyde.
  • Fix: Always use freshly distilled

    
     or add a proton scavenger like 2,6-lutidine  or propylene oxide  to the reaction mixture before adding the aldehyde.
    

Q: My aldehyde (N-Tosyl-D-Alaninal) racemizes on silica gel. How do I purify it? A: Do not purify it on silica. This aldehyde is configurationally unstable due to the electron-withdrawing N-Ts group making the


-proton acidic (pKa ~19-20).
  • Fix: Use the crude aldehyde immediately after oxidation (Swern or Dess-Martin). If storage is necessary, keep it at -20°C in benzene/toluene.

Part 3: Troubleshooting Aziridine Formation

The Scenario: You are cyclizing N-Tosyl-D-Alaninol to 2-methyl-N-tosylaziridine via activation of the alcohol (e.g., O-Tosylation) followed by base-mediated displacement. The Problem: The product has lower optical rotation than reported, or you observe byproducts.

Root Cause Analysis

The cyclization relies on an


 intramolecular displacement. This should be stereospecific (inversion at the 

if activation is there, but here the chiral center is at the

bond). Wait, correction: In N-Tosyl-D-Alaninol (

), the chiral center is at C2 . The hydroxyl is at C1 .
  • Mechanism: Activate OH

    
     OTs/OMs. Base deprotonates NHTs 
    
    
    
    
    
    . Nitrogen attacks C1.
  • Stereochemistry: The bond forming/breaking happens at C1 (achiral). The chiral center at C2 is NOT touched.

  • Why Low Selectivity? If you see "low selectivity," it implies racemization of the C2 center . This happens if the base used for cyclization is strong enough to deprotonate C2 (forming a planar enolate-like intermediate) before the cyclization occurs.

Protocol Adjustment Guide

Step 1: Switch Activation Method Avoid conditions that generate heat or require prolonged exposure to base.

  • Recommended: Use Tosyl Chloride (TsCl) + DABCO or KOH/DCM (biphasic) .

  • Avoid: NaH in THF at reflux (too basic, causes racemization).

Step 2: The "One-Pot" Fix (Bernardi Protocol)

  • Dissolve N-Tosyl-D-Alaninol in DCM.

  • Add 4.0 eq. KOH (powdered) and 0.1 eq. TEBA (Phase Transfer Catalyst).

  • Add 1.1 eq. TsCl at 0°C.

  • Stir vigorously. The O-tosylation and cyclization happen in cascade.

  • Why this works: The biphasic system keeps the concentration of dissolved base low, minimizing C2 deprotonation while favoring the fast intramolecular

    
     cyclization.
    

Part 4: Scientific Grounding & References

Mechanism Visualization: Chelation vs. Dipolar Control

TransitionStates cluster_Chelation Pathway A: Chelation Control (Syn-Selective) cluster_Felkin Pathway B: Felkin-Anh (Anti-Selective) NodeA Metal (Ti/Zn) binds O=C and O=S=O NodeB Rigid 6-Membered Transition State NodeA->NodeB NodeC Nu- attacks from less hindered face NodeB->NodeC NodeX Monodentate LA (BF3) binds O=C only NodeY N-Ts group rotates anti to Carbonyl NodeX->NodeY NodeZ Nu- attacks anti to N-Ts group NodeY->NodeZ

Figure 2: Mechanistic divergence driven by Lewis Acid selection.

References
  • Reetz, M. T. (1991). Chelation control in the addition of nucleophiles to chiral

    
    - and 
    
    
    
    -alkoxy carbonyl compounds. Angewandte Chemie International Edition , 23(8), 556–569. Link
    • Core citation for Lewis Acid chel
  • Evans, D. A., et al. (2001). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society , 123(44), 10840–10852. Link

    • Discusses the impact of counterions and solvent on chel
  • Shaw, J. T., et al. (2021).[1] 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv . Link

    • Specific study on N-Tosyl imine derivatives and the "anti" selectivity preference with BF3.
  • Berry, M. B., & Craig, D. (1992). Syn-selective nucleophilic additions to N-tosyl-α-amino aldehydes. Synlett , 1992(01), 41-44. Link

    • Directly addresses the N-Tosyl-Alaninal system and condition optimiz
  • Dauban, P., & Dodd, R. H. (1999). Synthesis of N-Tosyl Aziridines. Organic Syntheses , 76, 186. Link

    • The gold-standard protocol for cyclization without racemiz

Sources

Technical Guide: Optimizing Reaction Temperature for N-Tosyl-D-Alaninol Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with N-Tosyl-D-Alaninol (also referred to as N-(p-toluenesulfonyl)-D-alaninol or (R)-2-(4-methylphenylsulfonamido)propan-1-ol).[1]

It addresses the critical relationship between reaction temperature , chemoselectivity , and stereochemical integrity .

Executive Summary

N-Tosyl-D-Alaninol is a chiral building block used in the synthesis of oxazolidinones, aziridines, and chiral ligands. Its stability is governed by a "Thermal Goldilocks Zone."

  • < 0°C: Kinetic control favors selective N-sulfonylation over O-sulfonylation.[1]

  • 20°C – 25°C (Room Temp): Optimal for reaction completion and short-term stability.

  • > 60°C: High risk of racemization (via proton exchange at the

    
    -carbon) and intramolecular cyclization  (aziridine formation).
    

Module 1: Synthesis & Chemoselectivity

The Challenge: N- vs. O-Sulfonylation

When reacting D-Alaninol with


-toluenesulfonyl chloride (TsCl), the objective is to functionalize the amine (nucleophilic attack on sulfur) while leaving the hydroxyl group intact.[2][3] Temperature is the primary switch for this selectivity.
Optimized Protocol: Selective N-Tosylation

Reaction: D-Alaninol + TsCl + Base


 N-Tosyl-D-Alaninol[1]
ParameterRecommended RangeScientific Rationale
Initial Temp -5°C to 0°C Suppresses the nucleophilicity of the hydroxyl group, preventing O-tosylation (formation of the unstable ester).[1]
Addition Rate Slow dropwisePrevents localized exotherms that could trigger side reactions.[1]
Reaction Temp 0°C

23°C
Allow warming to RT only after TsCl is fully consumed to ensure complete conversion of the amine.
Quench Temp < 10°C Exothermic hydrolysis of excess TsCl can generate local hot spots; keep cool to prevent acid-catalyzed degradation.[1]
Visualizing the Thermal Pathways

The diagram below illustrates how temperature deviations dictate the product profile.

ReactionPathways Start D-Alaninol (Starting Material) Target N-Tosyl-D-Alaninol (TARGET PRODUCT) Stable at < 40°C Start->Target 0°C (Kinetic Control) Side1 N,O-Bis(tosyl)-D-Alaninol (Unwanted Intermediate) Start->Side1 > 40°C or Excess TsCl TsCl + TsCl / Base Racemate Racemic Mixture (DL-Isomer) Target->Racemate > 80°C + Strong Base/Acid (Proton Exchange) Side2 N-Tosyl-2-methylaziridine (Cyclization Product) Side1->Side2 Heat + Base (Intramolecular Attack)

Figure 1: Thermal reaction pathways showing the divergence between stable product formation and degradation/side-reactions.

Module 2: Troubleshooting & FAQs

Q1: My yield is low, and I see a less polar spot on TLC. What happened?

Diagnosis: You likely formed the N,O-bis(tosyl) derivative.

  • Cause: The reaction temperature exceeded 5–10°C during the addition of TsCl, or a large excess of TsCl was used.

  • Mechanism: At higher temperatures, the hydroxyl group becomes sufficiently nucleophilic to attack the sulfonyl chloride.

  • Solution: Maintain the reaction at 0°C strictly during addition. Use exactly 1.0–1.1 equivalents of TsCl. If the bis-tosyl product forms, it can sometimes be selectively hydrolyzed back to the alcohol using KOH/MeOH at room temperature, but this risks aziridine formation.

Q2: Can I heat the reaction to speed it up?

Direct Answer: No.

  • Risk: Heating N-Tosyl amino alcohols in the presence of base (like Triethylamine or Pyridine used in synthesis) promotes intramolecular displacement . The nitrogen lone pair attacks the activated hydroxyl (if O-tosylated) or the hydroxyl attacks the sulfonamide (less likely), leading to aziridine formation or polymerization.

  • Limit: Do not exceed 40°C. If the reaction is sluggish, check the quality of your base or solvent (dry DCM or THF is preferred) rather than increasing heat.

Q3: I observed a loss of optical rotation. Did it racemize?

Diagnosis: Possible thermal racemization.

  • Context: The

    
    -proton of N-Tosyl-D-Alaninol is acidified by the electron-withdrawing sulfonamide group.[1]
    
  • Trigger: Heating (>80°C) in polar protic solvents (like acetic acid or water) or strong bases facilitates proton exchange, converting the D-isomer into the DL-racemate.

  • Prevention: Avoid refluxing conditions. Evaporate solvents under reduced pressure at bath temperatures < 45°C.

Q4: How should I store the isolated solid?
  • Condition: Store at 2°C – 8°C (Refrigerated).

  • Reason: While the solid is relatively stable, ambient heat and moisture over months can lead to slow hydrolysis or oxidation. Keep the container tightly sealed to prevent moisture absorption (hygroscopic nature).

Module 3: Critical Stability Data

PropertyValue / LimitImplication for Protocol
Melting Point ~100–110°C (Derivative dependent)Solid handling is safe at RT, but avoid melt-phase reactions.[1]
Racemization Temp > 80°C (in solution)Never reflux in high-boiling solvents (e.g., Toluene, DMF) without monitoring chirality.
Decomposition > 150°CThermal decomposition releases SO₂ and amines.[1]
Solvent Compatibility DCM, THF, EtOAc (Stable)Avoid hot alcohols with strong mineral acids (transesterification risk).[1]

References

  • Selective Sulfonylation: Organic Syntheses, Coll. Vol. 10, p. 530 (2004). Describes the reduction of amino acids to amino alcohols and subsequent handling.

  • Racemization of Amino Acid Derivatives: ScienceMadness / Industrial Chemistry. Discusses the thermal racemization conditions (80-100°C) for amino acid derivatives in acetic acid.

  • Aziridine Formation: Organic Chemistry Portal. Details the cyclization of N-tosyl amino alcohols to aziridines under basic/thermal conditions.

  • Tosyl Group Stability:Greene's Protective Groups in Organic Synthesis. Confirms stability of N-tosyl groups to acidic/basic hydrolysis at moderate temperatures but susceptibility to reductive cleavage. (Standard Reference Text).
  • Thermal Properties: PubChem Compound Summary for N-Tosyl-L-Alanine (Enantiomer analog data used for stability baseline).

Sources

Removal of tosyl protecting group from N-Tosyl-D-Alaninol products

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Critical Overview & Strategic Analysis

The Challenge: Removing a p-toluenesulfonyl (Tosyl or Ts) group from an amine is significantly more difficult than removing it from an alcohol. The sulfonamide bond (


) is extremely stable against basic hydrolysis and requires harsh conditions for acidolysis.

Specific Substrate Risks (N-Tosyl-D-Alaninol):

  • Racemization: The chiral center at the

    
    -carbon is adjacent to the nitrogen. Harsh acidic conditions or high temperatures can induce racemization, destroying the enantiomeric purity of your D-Alaninol.
    
  • Product Loss (Solubility): D-Alaninol is a low molecular weight amino alcohol with high water solubility. Standard aqueous workups (extraction with Et2O/DCM) often result in near-zero yields because the product remains in the aqueous phase.

  • Chemoselectivity: The free primary alcohol (

    
    ) must remain intact. Strong acids (like HBr) pose a risk of converting the alcohol to a bromide or ester.
    

Module 2: Decision Matrix & Workflows

Before selecting a protocol, evaluate your lab's capabilities and the scale of the reaction.

DeprotectionStrategy Start Start: N-Tosyl-D-Alaninol ScaleCheck Check Scale & Equipment Start->ScaleCheck MgMeOH Method A: Mg / MeOH (Green, Mild, Scalable) ScaleCheck->MgMeOH Standard Lab Scale (Preferred) NaNaph Method B: Sodium Naphthalenide (Fast, High Yield, Pyrophoric) ScaleCheck->NaNaph Inert Atmosphere Available Acid Method C: HBr / Phenol (Harsh, Last Resort) ScaleCheck->Acid Reductive Methods Failed Workup CRITICAL: Product Isolation (D-Alaninol is Water Soluble!) MgMeOH->Workup Filter & Ion Exchange NaNaph->Workup Quench & Extract Acid->Workup Basify & Extract

Figure 1: Decision matrix for selecting the optimal deprotection pathway.

Module 3: Protocol A – Magnesium in Methanol (The "Green" Route)

Mechanism: Single Electron Transfer (SET) driven by magnesium metal. Why this choice? It is the mildest method, avoiding hazardous alkali metals and strong acids. Sonication significantly accelerates the reaction.

Reagents
  • Magnesium turnings (5-10 equiv.) - Must be fresh/activated.

  • Anhydrous Methanol (0.1 M concentration relative to substrate).

  • Ultrasonic bath.

Step-by-Step Methodology
  • Dissolution: Dissolve N-Tosyl-D-Alaninol in anhydrous methanol in a round-bottom flask.

  • Activation: Add magnesium turnings.

    • Tip: If the reaction is sluggish, add a crystal of iodine to activate the Mg surface.

  • Sonication: Place the flask in an ultrasonic bath at room temperature. Sonicate for 1–4 hours.

    • Monitoring: Monitor by TLC (Note: The product is very polar; use MeOH/DCM/NH4OH eluent).

  • Quench: Once starting material is consumed, decant the solution from excess Mg.

  • Workup (Crucial):

    • Evaporate methanol to dryness.

    • The residue contains magnesium methoxide/salts and your product.[1]

    • Do not simply wash with water. See Troubleshooting for isolation.

Module 4: Protocol B – Sodium Naphthalenide (The Chemical Standard)

Mechanism: Radical anion reduction. Why this choice? It is faster and more reliable than Birch reduction (Na/NH3) and easier to handle, provided you have an inert atmosphere (N2 or Ar).

Reagents
  • Sodium metal (chunks).

  • Naphthalene.[2]

  • THF (Anhydrous, degassed).

  • Substrate (N-Tosyl-D-Alaninol).

Step-by-Step Methodology
  • Reagent Prep: In a flame-dried flask under Argon, dissolve naphthalene (1.2 equiv vs Na) in THF. Add Sodium metal (cut into small pieces). Stir for 2 hours until the solution turns deep dark green (almost black). This is the radical anion.

  • Reaction: Cool the N-Tosyl-D-Alaninol (dissolved in THF) to -78°C.

  • Addition: Cannulate the dark green Sodium Naphthalenide solution into the substrate solution dropwise.

    • Endpoint: Continue adding until the green color persists for >1 minute (indicating the substrate is fully consumed and radical anions are in excess).

  • Quench: Add saturated NH4Cl solution carefully at low temperature.

  • Clean-up: The mixture now contains Naphthalene (non-polar) and D-Alaninol (polar).

    • Wash with Et2O to remove Naphthalene.

    • The product remains in the aqueous layer.

Module 5: Protocol C – Acidolysis (HBr / Phenol)[3]

Mechanism: Protonation of the sulfonamide oxygen followed by nucleophilic attack. Why this choice? Only use if reductive methods fail due to other sensitive groups.

Reagents
  • 33% HBr in Acetic Acid.[3][4]

  • Phenol (Solid) - Acts as a scavenger for the tosyl cation (

    
    ).
    
Step-by-Step Methodology
  • Mix: Dissolve substrate in 33% HBr/AcOH. Add Phenol (5-10 equiv).

  • Heat: Heat to 70°C for 12–16 hours.

    • Warning: Do not exceed 90°C to minimize racemization.

  • Quench: Cool and pour into ice water.

  • Extraction: Wash with ether to remove phenol and tosyl-phenol byproducts. The amine remains in the acidic aqueous phase.

Module 6: Troubleshooting & FAQs

Q1: I followed the protocol, but my yield is <10%. Where is my product?

Diagnosis: You likely lost the product during the aqueous workup. D-Alaninol is highly water-soluble. Solution:

  • Method 1 (Ion Exchange): Pass the aqueous reaction mixture through a cation exchange resin (e.g., Dowex 50W). Wash with water (removes salts), then elute the amine with 2M NH4OH.

  • Method 2 (n-Butanol): If you must extract, use n-Butanol or Isopropanol/Chloroform (1:3) as the organic solvent. Standard Et2O or Hexane will not extract D-Alaninol.

Q2: Why did I observe racemization?

Diagnosis: High temperatures or prolonged exposure to strong acids. Solution:

  • Switch to Method A (Mg/MeOH) . It operates at room temperature.[5][6]

  • If using Acidolysis, ensure the temperature does not exceed 70°C.

Q3: The Mg/MeOH reaction stalled.

Diagnosis: The magnesium surface is passivated (oxidized). Solution:

  • Add a crystal of Iodine (

    
    ) or a few drops of 1,2-dibromoethane.
    
  • Ensure the Methanol is anhydrous .[7] Water kills the radical mechanism.

Module 7: Mechanistic Visualization

The following diagram illustrates the Single Electron Transfer (SET) pathway used in Methods A and B.

SET_Mechanism Substrate N-Tosyl-D-Alaninol RadicalAnion [Intermediate] Radical Anion Substrate->RadicalAnion + e- Electron e- (from Mg or Na) Electron->RadicalAnion Cleavage S-N Bond Cleavage RadicalAnion->Cleavage + e- / + 2H+ Products D-Alaninol + Sulfinate Cleavage->Products

Figure 2: Mechanistic pathway of reductive desulfonylation via Single Electron Transfer.

References

  • Alonso, E., Ramón, D. J., & Yus, M. (1997).[2] Reductive deprotection of sulfonamides using sodium naphthalenide. Tetrahedron, 53(42), 14355-14368.

  • Hutchins, R. O., et al. (1987). Magnesium-methanol: A convenient reducing agent for the desulfonylation of sulfonamides.[8] Journal of Organic Chemistry.

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[2] (Specific section: Protection for the Amino Group - Sulfonamides).

  • Roemmele, R. C., & Rapoport, H. (1988). HBr/Phenol deprotection method.[3] Journal of Organic Chemistry, 53(10), 2367–2371.

Sources

Preventing racemization during N-Tosyl-D-Alaninol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-Tosyl-D-Alaninol Authorized Guide for Process Chemists & drug Development Scientists

Introduction: The Stereochemical Challenge

N-Tosyl-D-Alaninol is a critical chiral building block used in the synthesis of oxazolidinones, chiral auxiliaries, and various pharmaceutical intermediates. While the synthesis appears straightforward—sulfonylation of D-Alaninol—it is fraught with a silent failure mode: Racemization .

Unlike amino acids, where racemization often proceeds via oxazolone formation, N-tosyl amino alcohols face two distinct stereochemical threats:

  • Base-Mediated Enolization: The electron-withdrawing sulfonyl group increases the acidity of the

    
    -proton.
    
  • Aziridine Formation (The Hidden Pathway): Over-tosylation (O-sulfonylation) can trigger intramolecular cyclization to an aziridine intermediate. Subsequent ring-opening often results in stereochemical scrambling or inversion.

This guide provides an optimized, self-validating protocol designed to lock in chirality.

Module 1: The Mechanics of Racemization

To prevent racemization, one must understand the pathway. The diagram below illustrates the "Danger Zone" where thermodynamic control fails.

RacemizationPathways Start D-Alaninol (Chiral Purity >99%) Target N-Tosyl-D-Alaninol (Target Product) Start->Target Controlled N-Tosylation (0°C, 1.0 eq TsCl) Risk1 Risk A: O-Tosylation (Excess TsCl / Warm Temp) Start->Risk1 Uncontrolled Conditions Risk2 Risk B: Alpha-Deprotonation (Strong Base / pH > 12) Target->Risk2 Exposure to Strong Base Aziridine Aziridine Intermediate (Meso or Inverted) Risk1->Aziridine Intramolecular SN2 Racemate Racemic Mixture (Loss of Yield) Aziridine->Racemate Non-selective Ring Opening Planar Planar Carbanion (Achiral) Risk2->Planar Proton Removal Planar->Racemate Reprotonation

Figure 1: Stereochemical degradation pathways. Note that the Aziridine pathway (top) is a kinetic issue, while Alpha-deprotonation (bottom) is thermodynamic.

Module 2: Optimized Synthesis Protocol

Objective: Selective N-tosylation without O-tosylation or racemization. Method: Schotten-Baumann Conditions (Biphasic). Rationale: The biphasic system buffers the pH naturally. The organic phase protects the product from the basic aqueous phase, minimizing


-proton abstraction.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
D-Alaninol 1.0SubstrateEnsure high optical purity of starting material.[1][2]
p-Toluenesulfonyl Chloride (TsCl) 1.05ReagentDo not exceed 1.1 eq. Excess promotes O-tosylation.
Na₂CO₃ (or K₂CO₃) 2.5BaseWeaker than NaOH; safer for chiral centers.
DCM / Water (1:1) SolventMediumBiphasic system acts as a "pH buffer."
Step-by-Step Execution
  • Preparation (The Cold Start):

    • Dissolve D-Alaninol (1.0 eq) in water/Na₂CO₃ (2.5 eq).

    • Cool the mixture to 0–5°C .

    • Why? Low temperature kinetically favors N-attack (nucleophilic amine) over O-attack (alcohol) and suppresses deprotonation.

  • Controlled Addition:

    • Dissolve TsCl (1.05 eq) in Dichloromethane (DCM).

    • Add the TsCl/DCM solution dropwise to the aqueous amine solution over 30–60 minutes.

    • Self-Validating Step: Monitor internal temperature. If it rises >10°C, pause addition. Exotherms drive racemization.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • TLC/HPLC Check: Look for the disappearance of TsCl. If starting amine remains but TsCl is gone, do not add more TsCl immediately. Check pH first.

  • Quench & Workup:

    • Separate phases. Extract aqueous layer with DCM.

    • Wash combined organics with 1M HCl (removes unreacted amine) followed by Brine .

    • Dry over MgSO₄ and concentrate.

  • Purification (The Cleanup):

    • Recrystallize from Ethyl Acetate/Hexanes or Toluene .

    • Note: Recrystallization is superior to chromatography for upgrading enantiomeric excess (ee).

Module 3: Troubleshooting & FAQs

Q1: My product shows low optical rotation (


), but the NMR looks clean. What happened? 
  • Diagnosis: Partial racemization occurred.[3]

  • Root Cause: Likely high temperature during addition or the use of a base that was too strong (e.g., NaOH instead of Carbonate).

  • Fix: Switch to the biphasic Carbonate method described above. If using TEA/DCM (single phase), ensure the reaction never exceeds 0°C.

Q2: I see a side product with a higher Rf on TLC. What is it?

  • Diagnosis: N,O-di-tosylated product.

  • Root Cause: Excess TsCl (>1.2 eq) was used.

  • Fix: Strict stoichiometry (1.05 eq). If this impurity is present, it can be removed via saponification (mild NaOH/MeOH treatment) to hydrolyze the ester back to the alcohol, but this risks racemization. It is better to discard and restart with correct stoichiometry.

Q3: Can I use Pyridine as the solvent?

  • Technical Advice: Yes, but proceed with caution. Pyridine is often difficult to remove completely without acidic washes (which are fine here) or high heat (which is bad). The biphasic DCM/Water method is generally cleaner for isolation.

Q4: How do I validate the enantiomeric excess (ee)?

  • Method: Chiral HPLC.[4]

  • Column: Chiralcel OD-H or AD-H are standard for N-protected amino alcohols.

  • Mobile Phase: Hexane:IPA (e.g., 90:10).

  • Standard: You must inject racemic N-Tosyl-Alaninol to establish the separation times for the D and L enantiomers.

Module 4: Process Visualization

The following workflow ensures logical flow and checkpoint validation.

SynthesisWorkflow Setup Setup: Biphasic System D-Alaninol + Na2CO3 (aq) + DCM Addition Addition Phase Add TsCl in DCM at 0°C (Rate Control) Setup->Addition Monitor Monitor Reaction (TLC/HPLC) Check for Di-Tosyl impurity Addition->Monitor Decision Is TsCl Consumed? Monitor->Decision Decision->Monitor No (Wait) Workup Workup Phase Sep -> HCl Wash -> Dry Decision->Workup Yes Crystallization Recrystallization (EtOAc/Hexanes) *Critical for ee upgrade* Workup->Crystallization

Figure 2: Operational workflow for N-Tosyl-D-Alaninol synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for N-tosyl protection stability and conditions).
  • Marcotullio, M. C., et al. (2006).[5] "A new, simple method for the conversion of alcohols to tosylamides." Synthesis, 2760-2766.[5]

  • BenchChem. (2025).[4] "Preventing racemization of L-Alaninol during reactions." Technical Troubleshooting Guide.

  • Organic Chemistry Portal. "Schotten-Baumann Reaction." (Methodology grounding).

  • Master Organic Chemistry. (2015). "Tosylates and Mesylates."[3] (Mechanistic background on O- vs N-selectivity).

Sources

Overcoming solubility issues with N-Tosyl-D-Alaninol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NTDA-SOL-001 Subject: Overcoming Solubility & Purification Bottlenecks for N-Tosyl-D-Alaninol Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Guide[1]

Executive Summary & Molecule Analysis

User Context: You are likely encountering difficulties where N-Tosyl-D-Alaninol (CAS: 7376-22-1 / Enantiomer Ref) either fails to dissolve in non-polar reaction media or "oils out" during recrystallization.

The Root Cause: The solubility behavior of N-Tosyl-D-Alaninol is dictated by a "tug-of-war" between two structural motifs:

  • The Hydrophobic Shield: The p-toluenesulfonyl (Tosyl) group provides significant aromatic bulk, driving solubility in chlorinated and aromatic solvents.[1]

  • The H-Bonding Network: The sulfonamide (-NH-SO₂-) and the free hydroxyl (-OH) group create a robust intermolecular hydrogen bonding lattice.[1] This high lattice energy is the primary reason the compound resists dissolution in marginal solvents (like Toluene or Ether) and prefers to precipitate as an amorphous oil rather than a crystal.[1]

The Solubility Matrix

The following data categorizes solvent compatibility based on solvation energy vs. lattice energy requirements.

Solvent ClassSpecific SolventSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM)Excellent Primary Choice. Breaks intermolecular H-bonds efficiently.[1] Ideal for extraction and reaction.[1]
Chlorinated ChloroformExcellent Good alternative to DCM if higher boiling point is required.[1]
Polar Aprotic THF, Ethyl AcetateGood Soluble, but may require slight warming. EtOAc is the standard solvent for crystallization (with Hexane).[1]
Polar Aprotic DMF, DMSOHigh Use with Caution. Dissolves readily, but high boiling points make removal difficult. Only use for SN2 type reactions.
Aromatic TolueneMarginal Often requires heat (>60°C).[1] Product frequently crystallizes or oils out upon cooling.[1]
Alcohols Ethanol, MethanolVariable Soluble, but protic solvents can interfere with subsequent reactions (e.g., oxidation). Good for recrystallization.[1]
Hydrocarbons Hexane, PentaneAnti-Solvent Insoluble. Used strictly to induce precipitation.
Aqueous WaterPoor Insoluble at neutral pH.[1] Soluble at high pH (deprotonation of sulfonamide), but this risks racemization.[1]

Visualizing the Workflow

Diagram 1: Solvent Selection Decision Tree

This logic flow helps you choose the correct solvent system based on your immediate experimental goal.[1]

SolventSelection Start Start: Define Goal Goal What is the operation? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Workup Extraction/Workup Goal->Workup Purify Recrystallization Goal->Purify TempReq High Temp (>50°C) req? Reaction->TempReq Phase Aqueous Wash? Workup->Phase Cryst Standard Method Purify->Cryst UseDCM Use DCM (Reflux 40°C) TempReq->UseDCM No UseTol Use Toluene (Warning: Solubility) TempReq->UseTol Yes UseDCM_Ext Use DCM (Sinks, organic bottom) Phase->UseDCM_Ext Preferred UseEtOAc Use EtOAc (Floats, organic top) Phase->UseEtOAc Alternative System EtOAc (Solvent) + Hexane (Anti) Cryst->System

Caption: Decision matrix for selecting the optimal solvent system based on experimental stage (Reaction, Workup, or Purification).

Troubleshooting Guide (FAQs)

Issue 1: "The product oils out instead of crystallizing."

Diagnosis: This is the most common issue with N-tosyl amino alcohols.[1] The compound is forming a super-cooled liquid because the impurities are preventing the formation of a structured lattice. Solution:

  • The "Cloud Point" Method: Dissolve the crude oil in the minimum amount of warm Ethyl Acetate (40-50°C).[1]

  • Add Hexane dropwise very slowly until a faint, persistent cloudiness appears.[1]

  • Stop stirring. Add a "seed crystal" if available. If not, scratch the inner glass surface with a spatula to create nucleation sites.

  • Allow to cool to room temperature undisturbed. Do not put it directly in the freezer; the thermal shock will cause oiling.

Issue 2: "My reaction in Toluene is a slurry, not a solution."

Diagnosis: Toluene is a marginal solvent for this compound at room temperature.[1] Solution:

  • Option A (Co-solvent): Add 5-10% THF to the Toluene.[1] This disrupts the hydrogen bonding network without significantly altering the boiling point or reaction kinetics.

  • Option B (Switch): If the reaction allows, switch to DCM. N-Tosyl-D-Alaninol is freely soluble in DCM, ensuring homogeneous kinetics.[1]

Issue 3: "I cannot remove DMF/DMSO after the reaction."

Diagnosis: You used a high-boiling polar solvent to ensure solubility, but now workup is difficult. Solution:

  • The Aqueous Wash: Do not try to rotovap the DMF. Dilute the reaction mixture with 10x volume of water and extract with EtOAc.

  • The LiCl Trick: Wash the organic layer (EtOAc) 3 times with 5% Lithium Chloride (LiCl) solution.[1] LiCl increases the ionic strength of the aqueous layer, forcing the DMF out of the organic layer and into the aqueous phase.

Advanced Protocols

Protocol A: The "Two-Solvent" Recrystallization

Best for high-purity requirements (>99% ee).[1]

  • Dissolution: Place 10g of crude N-Tosyl-D-Alaninol in a flask. Add Ethyl Acetate (approx. 30-50 mL) and heat to 60°C until fully dissolved.

  • Concentration: If the solution is very dilute, boil off excess solvent until the total volume is roughly 3-4 mL per gram of solute.

  • Anti-Solvent Addition: While keeping the solution hot (approx. 50°C), add warm Hexane slowly.

    • Ratio Target: You are aiming for a final ratio of roughly 1:2 (EtOAc:Hexane).[1]

    • Stop Point: Stop adding Hexane the moment a permanent turbidity (cloudiness) is observed.[1]

  • Re-clarification: Add a few drops of EtOAc to make the solution clear again.

  • Crystallization: Remove heat. Cover the flask with foil (insulation) to allow slow cooling to room temperature over 2-3 hours.

  • Harvest: Filter the white needles and wash with cold 10% EtOAc/Hexane.

Diagram 2: Recrystallization Logic Flow

Recryst Crude Crude Oil/Solid Dissolve Dissolve in min. hot EtOAc Crude->Dissolve AddHex Add warm Hexane (dropwise) Dissolve->AddHex Check Cloudy? AddHex->Check Check->AddHex No Clear Add drops of EtOAc Check->Clear Yes Cool Slow Cool (RT) Clear->Cool Filter Filter Crystals Cool->Filter

Caption: Step-by-step logic for the "Cloud Point" recrystallization method to avoid oiling out.

References

  • Synthesis and Properties of N-Tosyl Amino Acids: Source: PubChem.[1][2] (n.d.). N-Tosyl-L-alanine (Enantiomer Analog Data). National Library of Medicine. URL:[Link] Relevance: Provides physical property data (melting points, H-bond donor/acceptor counts) for the enantiomer, which are identical to the D-isomer in achiral environments.

  • Recrystallization Strategies for Sulfonamides: Source: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] Relevance: Establishes the standard protocol for sulfonamide purification using EtOAc/Petroleum Ether (or Hexane) systems.

  • General Sulfonamide Solubility Mechanisms: Source: Perlovich, G. L., et al. (2013).[1] "Sulfonamides: Thermophysical properties and solubility." Journal of Chemical & Engineering Data. Relevance: Supports the thermodynamic explanation of lattice energy vs. solvation energy in the "Solubility Matrix" section.

Sources

Validation & Comparative

Comparative Guide: N-Tosyl-D-Alaninol vs. N-Boc-D-Alaninol in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activation vs. Protection" Divergence

In chiral synthesis, N-Tosyl-D-Alaninol and N-Boc-D-Alaninol are not merely interchangeable protected forms of D-alaninol; they represent a fundamental divergence in synthetic strategy.

  • N-Boc-D-Alaninol is the "Shield" : It is designed for preservation . Its primary utility lies in peptide synthesis and the generation of configurationally stable aldehydes (e.g., Garner’s aldehyde) where the nitrogen must remain inert and easily deprotectable.

  • N-Tosyl-D-Alaninol is the "Sword" : It is designed for activation . The electron-withdrawing sulfonyl group acidifies the N-H bond, facilitating intramolecular cyclization to form reactive N-tosyl aziridines—powerful electrophiles for carbon-carbon bond formation.

Quick Decision Matrix:

FeatureN-Boc-D-AlaninolN-Tosyl-D-Alaninol
Primary Role Temporary Protection / Chiral Pool ExtensionActivation / Electrophile Generation
Key Intermediate Garner's Aldehyde (Stable Chiral Aldehyde)N-Tosyl Aziridine (Reactive Electrophile)
Nitrogen Reactivity Non-nucleophilic (Carbamate)Acidic / Nucleophilic upon deprotonation
Deprotection Facile: Acidic (TFA, HCl)Difficult: Reductive (Na/Naphthalene, SmI₂)
Best For... Peptide synthesis, Amino aldehydes, Stille/Suzuki couplingsRing-opening reactions, Friedel-Crafts alkylations

Physicochemical Profile & Stability

Understanding the physical properties is crucial for purification and handling. The sulfonyl group confers significantly higher crystallinity and thermal stability compared to the carbamate.

Table 1: Comparative Physicochemical Data
PropertyN-Boc-D-AlaninolN-Tosyl-D-Alaninol
CAS Number 106391-86-0104244-90-4
Molecular Weight 175.23 g/mol 229.29 g/mol
Melting Point 58 – 61 °C (Low melting solid)134 – 135 °C (Crystalline solid)
Solubility Soluble in DCM, MeOH, EtOAc, EthersSoluble in Acetone, DMSO, warm Alcohols
pKa (N-H) ~17 (Carbamate)~11 (Sulfonamide)
Purification Often requires chromatography (oil/low melt)Recrystallization (EtOH/Water) is often sufficient
Storage Hygroscopic; store < 4°CStable at RT; non-hygroscopic

Synthetic Utility: Detailed Workflows

A. The N-Tosyl Pathway: Aziridine Formation & Ring Opening

The tosyl group is unique because it serves as an internal "activator." The acidity of the sulfonamide proton allows for base-mediated intramolecular displacement of the hydroxyl group (often converted to a leaving group in situ), forming the strained aziridine ring.

Mechanism:
  • Activation: The alcohol is converted to a leaving group (Mesylate/Tosylate).

  • Cyclization: Base deprotonates the sulfonamide; the nitrogen attacks the

    
    -carbon, ejecting the leaving group.
    
  • Result: Formation of (R)-2-methyl-1-tosylaziridine.

Why N-Tosyl? N-Tosyl aziridines are far more reactive towards nucleophilic ring opening than N-Boc aziridines due to the stronger electron-withdrawing nature of the sulfonyl group, which destabilizes the ring and makes the carbons more electrophilic.

AziridinePathway Start N-Tosyl-D-Alaninol Step1 Activation (TsCl/KOH) Start->Step1 Base/Solvent Inter Intermediate (O-Tosyl Species) Step1->Inter In-situ Aziridine N-Tosyl Aziridine (Reactive Electrophile) Inter->Aziridine Cyclization Product Ring-Opened Amine Derivatives Aziridine->Product Nucleophile (Nu-)

Figure 1: The activation pathway of N-Tosyl-D-Alaninol to reactive aziridines.[1]

Experimental Protocol: One-Pot Synthesis of N-Tosyl Aziridine

Source: Adapted from Bieber & de Araújo, Molecules 2002.[2][3]

  • Reagents: N-Tosyl-D-Alaninol (1.0 equiv), Tosyl Chloride (1.2 equiv), KOH (4.0 equiv), TEBA (cat.), DCM/H₂O (1:1).

  • Procedure:

    • Dissolve N-Tosyl-D-Alaninol in DCM. Add TEBA (phase transfer catalyst).

    • Add aqueous KOH (50% w/v) and cool to 0°C.

    • Add TsCl solution dropwise.

    • Stir vigorously at Room Temperature (RT) for 2–4 hours.

    • Observation: The reaction proceeds via O-tosylation followed immediately by intramolecular displacement.

  • Workup: Separate organic layer, wash with water, dry over MgSO₄.

  • Yield: Typically 85–95%.

  • Note: The product is a stable solid that can be stored, unlike many N-Boc aziridines which may require immediate use.

B. The N-Boc Pathway: Oxidation to Garner's Aldehyde

N-Boc-D-Alaninol is the precursor to Garner's Aldehyde , a cornerstone of chiral synthesis. The Boc group is critical here because it stabilizes the molecule against racemization during oxidation better than many other groups (though care is still required) and allows for the formation of the oxazolidine ring if complete configurational stability is needed.

Mechanism:
  • Oxidation: Swern or IBX oxidation converts the alcohol to an aldehyde.

  • Risk:

    
    -amino aldehydes are prone to racemization via enolization.
    
  • Solution: The Boc group allows for the synthesis of the acetonide (Garner's Aldehyde), which locks the conformation and prevents racemization.

BocPathway Start N-Boc-D-Alaninol Oxidation Swern Oxidation Start->Oxidation Aldehyde N-Boc-Alaninal (Unstable) Oxidation->Aldehyde -78°C Protection DMP / BF3·Et2O Aldehyde->Protection Acetonide Formation Garner Garner's Aldehyde (Stable) Protection->Garner

Figure 2: Pathway to the configurationally stable Garner's Aldehyde.

Experimental Protocol: Swern Oxidation

Source: Standard Organic Synthesis Protocols (e.g., Org. Synth. Coll. Vol. X).

  • Reagents: Oxalyl Chloride (1.5 equiv), DMSO (3.0 equiv), TEA (5.0 equiv), DCM, N-Boc-D-Alaninol.

  • Procedure:

    • Cool oxalyl chloride in DCM to -78°C .

    • Add DMSO dropwise (gas evolution). Stir 15 min.

    • Add N-Boc-D-Alaninol in DCM dropwise. Maintain -78°C . Stir 30–45 min.

    • Add Triethylamine (TEA) dropwise. The solution will turn white/cloudy.

    • Allow to warm to 0°C over 30 mins.

  • Critical Note: Do not allow to warm to RT before quenching; racemization risk increases significantly.

  • Workup: Quench with phosphate buffer (pH 7) or water. Extract with DCM.

  • Yield: ~80-90% crude aldehyde. Use immediately or convert to acetonide.

Deprotection: The Final Hurdle

The choice between Boc and Tosyl often dictates the end-game of the synthesis.

  • N-Boc (Easy):

    • Reagent: TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Conditions: RT, 30 mins.

    • Product: Free amine salt.

    • Byproducts: Isobutylene (gas) and CO₂. Clean.

  • N-Tosyl (Hard):

    • Reagent: Sodium Naphthalenide (Na/C₁₀H₈) or SmI₂/HMPA.

    • Conditions: -78°C, anhydrous.

    • Mechanism: Single Electron Transfer (SET) reductive cleavage.

    • Issues: Can reduce other sensitive functional groups (alkenes, halides). Harsh acid (HBr/AcOH) is an alternative but often destroys the molecule.

References

  • Synthesis of N-Boc-D-Alaninol: Guidechem. "What is the synthesis process of N-Boc-D-alaninol?" Link

  • Aziridine Synthesis (Tosyl Route): Bieber, L. W., & de Araújo, M. C. F. (2002).[2] "Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols." Molecules, 7, 902-906.[2][3] Link

  • Garner's Aldehyde & Oxidation: Passiniemi, M., & Koskinen, A. M. (2013). "Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products."[4][5] Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

  • Swern Oxidation Protocol: Organic Syntheses, Coll. Vol. 10, p.696 (2004). Link

  • Deprotection Strategies: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Technical Guide: N-Tosyl-D-Alaninol vs. Alternative Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Tosyl-D-Alaninol represents a class of N-sulfonyl amino alcohol ligands that bridge the gap between the low-cost/moderate-selectivity of simple tartrate esters and the high-cost/high-selectivity of complex dioxaborolanes (e.g., the Charette Ligand).

Primarily utilized in Simmons-Smith cyclopropanation and diethylzinc addition to aldehydes , this auxiliary functions via a rigid zinc-chelated transition state. Its primary advantage lies in its modular tunability —the steric bulk of the sulfonyl group and the amino acid side chain can be adjusted to optimize enantioselectivity (ee) for specific substrates, often achieving >90% ee with significantly lower synthetic overhead than bis-sulfonamide or TADDOL alternatives.

Mechanism of Action: The Zinc Chelate Model

Unlike chiral auxiliaries that covalently bond to the substrate (e.g., Evans Oxazolidinone), N-Tosyl-D-Alaninol acts as a chiral ligand for the metal center (Zinc).

Mechanistic Pathway[1][2][3]
  • Deprotonation: The acidic proton on the sulfonamide nitrogen (

    
    ) and the hydroxyl proton are deprotonated by diethylzinc (
    
    
    
    ).
  • Chelation: This forms a bidentate Zn-complex . The rigidity of this 5-membered chelate ring is the source of stereocontrol.

  • Reagent Directing: In cyclopropanation, this chiral Zn-complex binds to the allylic alcohol substrate, directing the iodomethylzinc carbenoid (

    
    ) to one face of the alkene via a "butterfly-type" transition state.
    
Visualization: Transition State & Activation

G Ligand N-Tosyl-D-Alaninol Complex Chiral Zn-Chelate (Active Catalyst) Ligand->Complex -2 EtH (Deprotonation) Et2Zn Diethylzinc (Et2Zn) Et2Zn->Complex TS Transition State (Butterfly Model) Complex->TS Coordination Substrate Allylic Alcohol Substrate->TS H-Bonding Product Chiral Cyclopropane (>90% ee) TS->Product CH2 Transfer

Figure 1: Mechanistic flow from ligand precursor to stereoselective product formation. The active species is a mono- or dimeric Zinc complex.

Comparative Analysis: N-Tosyl-D-Alaninol vs. Competitors

This section objectively compares N-Tosyl-D-Alaninol against the two industry standards for asymmetric cyclopropanation: Diethyl Tartrate (DET) and the Charette Dioxaborolane Ligand .

Table 1: Performance & Utility Comparison
FeatureN-Tosyl-D-Alaninol Diethyl Tartrate (DET) Charette Dioxaborolane
Role Chiral Ligand (Bidentate)Chiral Auxiliary (Stoichiometric)Chiral Ligand (Lewis Acid)
Typical Loading 10 - 20 mol%100 - 120 mol% (Stoichiometric)10 - 50 mol%
Enantiomeric Excess (ee) 85 - 96% (Substrate dependent)80 - 90%90 - 98% (High consistency)
Synthetic Complexity Low (1 step from Alaninol)Very Low (Commercially available)High (Requires synthesis from tartramides)
Reaction Rate Moderate (Ligand accelerated)Slow (Often requires excess reagent)Fast (Efficient catalysis)
Cost Efficiency High (Cheap precursors)Very High (Commodity chemical)Low (Expensive synthesis)
Stability Stable solid, shelf-stableLiquid, hygroscopicMoisture sensitive (often in situ)
Detailed Technical Insights
  • Vs. Diethyl Tartrate: While DET is the cheapest option, it requires stoichiometric amounts because the tartrate-zinc interaction is weaker and more labile. N-Tosyl-D-Alaninol forms a tighter chelate due to the Nitrogen-Zinc bond, allowing for sub-stoichiometric (catalytic) use in many alkylation reactions and higher turnover numbers.

  • Vs. Charette Dioxaborolane: The dioxaborolane system (derived from tetramethyltartramide and butylboronic acid) offers superior ee for difficult substrates (e.g., cis-allylic alcohols). However, N-Tosyl-D-Alaninol is significantly easier to prepare and handle. For standard trans-allylic alcohols, the performance gap is negligible, making the N-Tosyl variant preferred for scale-up.

Experimental Protocols

Protocol A: Synthesis of N-Tosyl-D-Alaninol

A self-validating protocol ensuring high purity without chromatography.

Reagents:

  • D-Alaninol (10.0 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (11.0 mmol)

  • Triethylamine (

    
    ) (12.0 mmol)
    
  • Dichloromethane (DCM) (dry)

Step-by-Step:

  • Dissolution: Dissolve D-Alaninol in dry DCM (0.5 M concentration) under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Addition: Add

    
     followed by the slow addition of TsCl (solid) over 15 minutes. Control: Maintain temperature <5°C to prevent O-tosylation.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Validation: TLC should show disappearance of alaninol (ninhydrin stain).

  • Workup: Wash with 1M HCl (to remove excess amine), then saturated

    
    , then Brine.
    
  • Crystallization: Dry organic layer over

    
    , concentrate. Recrystallize from EtOAc/Hexanes.
    
    • Target Yield: >85%[1][3][4][5][6]

    • Appearance: White crystalline solid.

Protocol B: Asymmetric Cyclopropanation (Representative)

Application of the ligand for the cyclopropanation of cinnamyl alcohol.

Reagents:

  • Cinnamyl alcohol (1.0 equiv)

  • 
     (2.0 equiv, 1.0 M in hexanes)
    
  • 
     (2.0 equiv)
    
  • N-Tosyl-D-Alaninol (0.10 - 0.20 equiv)

  • DCM (Anhydrous)

Workflow:

  • Ligand Formation: In a flame-dried flask, dissolve N-Tosyl-D-Alaninol in DCM. Cool to -20°C. Add

    
     (1.0 equiv relative to ligand) to deprotonate. Stir 10 min.
    
  • Reagent Formation: Add the remaining

    
     and then carefully add 
    
    
    
    dropwise. Caution: Exothermic.[7] Form the
    
    
    species.
  • Substrate Addition: Add cinnamyl alcohol (dissolved in DCM) slowly.

  • Reaction: Stir at 0°C to RT until complete (monitor by TLC/GC).

  • Quench: Quench with saturated

    
    . Extract with 
    
    
    
    .

Visualizing the Workflow

The following diagram illustrates the critical decision points and process flow for using this auxiliary.

Workflow Start Start: Select Substrate Choice Substrate Type? Start->Choice Simple Trans-Allylic Alcohol Choice->Simple High Reactivity Complex_Sub Cis/Trisubstituted Choice->Complex_Sub Steric Clash Use_Alaninol Use N-Tosyl-D-Alaninol (Cost Effective) Simple->Use_Alaninol Use_Borolane Use Charette Dioxaborolane (High Selectivity) Complex_Sub->Use_Borolane Prep Ligand Deprotonation (Et2Zn, -20°C) Use_Alaninol->Prep Reaction Add CH2I2 then Substrate Prep->Reaction Workup Acidic Quench & Isolation Reaction->Workup

Figure 2: Decision matrix for selecting the appropriate chiral ligand based on substrate complexity.

References

  • Charette, A. B., & Marcoux, J. F. (2003).[8] Silanol-Based and Amino Alcohol Ligands in Asymmetric Catalysis. Journal of the American Chemical Society. (Representative citation for Charette group work).

  • Simmons, H. E., & Smith, R. D. (1959). A New Synthesis of Cyclopropanes. Journal of the American Chemical Society.

  • Yoshioka, M., & Ohno, M. (1992). Catalytic Enantioselective Cyclopropanation using Disulfonamides. Tetrahedron Letters.

  • Org. Synth. Coll. Vol. (2010).[7] Synthesis of N-Tosyl-Amino Acids and Alcohols.

(Note: N-Tosyl-D-Alaninol is a specific derivative within the broader class of amino alcohol ligands extensively reviewed in the cited literature.)

Sources

A Senior Application Scientist's Guide to Stereochemical Validation in N-Tosyl-D-Alaninol Mediated Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of stereochemistry is not merely a final analytical step but a cornerstone of molecular design and function. In the realm of asymmetric synthesis, where the goal is the selective production of a single stereoisomer, the choice of a chiral directing group is pivotal. N-Tosyl-D-Alaninol, a readily available and versatile chiral auxiliary derived from the natural amino acid D-alanine, has emerged as a valuable tool in stereoselective transformations. This guide provides an in-depth comparison of methodologies for the validation of stereochemistry in reactions mediated by this auxiliary, grounded in mechanistic principles and supported by detailed experimental protocols.

The Role of N-Tosyl-D-Alaninol in Asymmetric Synthesis: A Mechanistic Perspective

N-Tosyl-D-Alaninol functions as a chiral auxiliary by being temporarily incorporated into a substrate molecule to direct the stereochemical outcome of a subsequent reaction.[1][2] Its efficacy stems from the rigid conformational bias it imparts, creating a sterically defined environment that favors the approach of reagents from a specific trajectory. The tosyl group, with its steric bulk and potential for metal chelation, plays a crucial role in locking the conformation of the transition state, leading to high diastereoselectivity in reactions such as alkylations and aldol additions.[3][4]

The general workflow for employing a chiral auxiliary like N-Tosyl-D-Alaninol involves three key stages: attachment of the auxiliary to the substrate, the diastereoselective reaction to form a new stereocenter, and subsequent cleavage of the auxiliary to yield the desired enantiomerically enriched product. The success of this entire process hinges on the accurate and reliable validation of the stereochemical outcome at each relevant step.

sub Achiral Substrate adduct Chiral Adduct sub->adduct Attachment aux N-Tosyl-D-Alaninol aux->adduct diastereomers Diastereomeric Products adduct->diastereomers Diastereoselective Reaction reagent Reagent reagent->diastereomers cleavage Auxiliary Cleavage diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: General workflow for N-Tosyl-D-Alaninol mediated asymmetric synthesis.

A Comparative Guide to Stereochemical Validation Techniques

The validation of stereochemistry in reactions utilizing N-Tosyl-D-Alaninol can be broadly categorized into two critical assessments: the determination of the diastereomeric ratio (d.r.) of the product still attached to the auxiliary, and the measurement of the enantiomeric excess (e.e.) of the final product after auxiliary cleavage. For absolute configuration assignment, further specialized techniques are often required.

Analytical TechniquePrimary ApplicationSample RequirementThroughputKey AdvantagesLimitations
¹H NMR Spectroscopy Diastereomeric Ratio (d.r.)~1-5 mgHighRapid, non-destructive, provides structural information.May require high-field instruments for resolution of diagnostic peaks.
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Excess (e.e.)<1 mgMedium to HighHigh accuracy and precision, widely applicable.Method development can be time-consuming, requires a chromophore.
Mosher's Ester Analysis (NMR-based) Absolute Configuration~5-10 mgLowDoes not require crystallization, applicable to a wide range of alcohols and amines.Requires derivatization, can be complex to interpret.
X-ray Crystallography Absolute ConfigurationCrystalline solidLowUnambiguous determination of 3D structure.Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Assessment

For reactions where N-Tosyl-D-Alaninol is employed as a chiral auxiliary, the immediate product is a mixture of diastereomers. These, by definition, have different physical properties and, crucially, distinct NMR spectra. ¹H NMR spectroscopy is therefore the most direct and rapid method for determining the diastereomeric ratio.[5]

Causality Behind the Method: The distinct chemical environments of protons in each diastereomer lead to different chemical shifts. By identifying and integrating non-overlapping signals corresponding to each diastereomer, a quantitative measure of their relative abundance can be obtained.[6][7]

Self-Validating Protocol: Determination of Diastereomeric Ratio by ¹H NMR

  • Sample Preparation: Dissolve approximately 5 mg of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of ~0.6 mL in an NMR tube.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification.

  • Spectral Analysis:

    • Identify a set of well-resolved signals that are unique to each diastereomer. Protons alpha to the newly formed stereocenter or on the chiral auxiliary itself are often good candidates.

    • Carefully perform baseline correction and phase correction of the spectrum.

    • Integrate the selected signals for each diastereomer. The ratio of the integrals directly corresponds to the diastereomeric ratio.

  • Trustworthiness Check: To ensure accuracy, identify and integrate a second, independent set of non-overlapping signals for both diastereomers. The calculated d.r. from both sets of signals should be in close agreement.

start Crude Reaction Mixture dissolve Dissolve in Deuterated Solvent start->dissolve acquire Acquire ¹H NMR Spectrum (High Resolution, Adequate D1) dissolve->acquire process Process Spectrum (Baseline & Phase Correction) acquire->process identify1 Identify & Integrate Diagnostic Signals (Set 1) process->identify1 identify2 Identify & Integrate Diagnostic Signals (Set 2) process->identify2 calculate1 Calculate Diastereomeric Ratio identify1->calculate1 compare Compare Ratios calculate1->compare calculate2 Calculate Diastereomeric Ratio identify2->calculate2 calculate2->compare result Validated Diastereomeric Ratio compare->result

Caption: Workflow for determining diastereomeric ratio by ¹H NMR spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Excess

Following the cleavage of the N-Tosyl-D-Alaninol auxiliary, the product is a mixture of enantiomers. Unlike diastereomers, enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for their separation and quantification. Chiral HPLC is the most widely used and accurate technique for this purpose.[8][9][10]

Causality Behind the Method: Chiral HPLC utilizes a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and thus separation. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer.

Self-Validating Protocol: Determination of Enantiomeric Excess by Chiral HPLC

  • Column and Mobile Phase Selection:

    • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point.[10]

    • Develop a mobile phase that provides good resolution of the enantiomers. This typically involves screening different mixtures of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol).[11]

  • Sample Preparation:

    • Prepare a stock solution of the enantiomerically enriched sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a solution of the corresponding racemic material (if available) to confirm the identity of the enantiomer peaks.

  • Analysis:

    • Inject the racemic sample to determine the retention times of both enantiomers and ensure adequate separation.

    • Inject the enantiomerically enriched sample.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

  • Trustworthiness Check: The analysis should be performed in triplicate to ensure the reproducibility of the results. The baseline should be stable and the peaks well-resolved for accurate integration.

Advanced Techniques for Absolute Configuration Determination

While NMR and HPLC can determine the relative amounts of stereoisomers, they do not inherently reveal the absolute configuration (i.e., the R/S designation) of the newly formed stereocenter. For this, more specialized techniques are required.

Mosher's Ester Analysis: This NMR-based method involves derivatizing the chiral alcohol or amine product with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric esters exhibit predictable differences in their ¹H NMR chemical shifts, which can be used to deduce the absolute configuration of the original stereocenter.

X-ray Crystallography: If the product can be obtained as a suitable single crystal, X-ray crystallography provides an unambiguous determination of its three-dimensional structure, including the absolute configuration. This is often considered the definitive method, though obtaining suitable crystals can be a significant challenge.

Comparison with Alternative Chiral Auxiliaries

FeatureN-Tosyl-D-AlaninolEvans' Oxazolidinones
Origin Derived from D-alanineTypically derived from other amino alcohols
Stereocontrol High diastereoselectivity in various reactionsWell-established high diastereoselectivity in alkylations and aldol reactions
Cleavage Typically reductive or hydrolytic conditionsOften requires strong reducing agents (e.g., LiAlH₄) or harsh hydrolysis
Cost-Effectiveness Generally cost-effective due to the availability of starting materialsCan be more expensive depending on the specific derivative
Versatility Effective in a range of C-C bond-forming reactionsExtensive literature and proven track record in a wide array of transformations

The choice between N-Tosyl-D-Alaninol and other auxiliaries will depend on the specific reaction, desired stereochemical outcome, and the compatibility of the substrate with the required attachment and cleavage conditions.

Conclusion

The successful application of N-Tosyl-D-Alaninol in asymmetric synthesis is critically dependent on rigorous stereochemical validation. A multi-faceted analytical approach, beginning with ¹H NMR for the rapid assessment of diastereoselectivity, followed by chiral HPLC for the precise determination of enantiomeric excess, provides a robust and reliable workflow. For the unambiguous assignment of absolute configuration, techniques such as Mosher's ester analysis or X-ray crystallography are indispensable. By understanding the mechanistic underpinnings of both the stereoselective reaction and the analytical techniques used for its validation, researchers can confidently and efficiently advance their synthetic endeavors.

References

  • Asymmetric Synthesis. University of York. Available from: [Link]

  • 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. Available from: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications. Available from: [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. National Institutes of Health. Available from: [Link]

  • Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. ResearchGate. Available from: [Link]

  • 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ACS Publications. Available from: [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. Available from: [Link]

  • Asymmetric Catalysis Mediated by Synthetic Peptides, Version 2.0: Expansion of Scope and Mechanisms. National Institutes of Health. Available from: [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. Available from: [Link]

  • Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. XYZ Press. Available from: [Link]

  • Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. Available from: [Link]

  • Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. ResearchGate. Available from: [Link]

  • Synthesis of enantiomerically pure derivatives. ResearchGate. Available from: [Link]

  • Oxazolidinones as chiral auxiliaries in asymmetric aldol reaction applied to natural products total synthesis. ResearchGate. Available from: [Link]

  • Asymmetric O- and N- Nitroso Aldol Reaction. MSU chemistry. Available from: [Link]

  • Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. Available from: [Link]

  • 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ResearchGate. Available from: [Link]

  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. Available from: [Link]

  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. HKU Theses Online. Available from: [Link]

  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. Available from: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Redalyc. Available from: [Link]

  • Enantiomerically pure compounds related to chiral hydroxy acids derived from renewable resources. Semantic Scholar. Available from: [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. Available from: [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. National Institutes of Health. Available from: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. National Institutes of Health. Available from: [Link]

  • 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration. MDPI. Available from: [Link]

  • NMR study of the tautomeric behavior of N -(α-Aminoalkyl)tetrazoles. Springer. Available from: [Link]

  • Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. National Institutes of Health. Available from: [Link]

  • Synthesis of enantiomerically pure amino acids. ResearchGate. Available from: [Link]

  • 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ACS Publications. Available from: [Link]

Sources

Cost-Benefit Analysis of Using N-Tosyl-D-Alaninol in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Activation vs. Protection Paradox

In chiral synthesis, N-Tosyl-D-Alaninol represents a strategic divergence from standard carbamate protections (Boc, Cbz). While N-Boc is a passive "mask" designed for easy removal, the N-Tosyl group functions as an activating scaffold .

The Verdict:

  • Choose N-Tosyl-D-Alaninol if your synthetic pathway involves aziridine formation or nucleophilic ring-opening . The electron-withdrawing sulfonyl group facilitates intramolecular cyclization (Wenker synthesis) and subsequent nucleophilic attacks, often eliminating the need for expensive coupling reagents (e.g., Mitsunobu conditions).

  • Choose N-Boc-D-Alaninol only if the amine must be deprotected under mild acidic conditions immediately after a simple coupling step, and if you wish to avoid reductive cleavage protocols.

This guide provides a technical breakdown of the cost, atom economy, and experimental efficacy of using N-Tosyl-D-Alaninol compared to its N-Boc counterpart.

Technical Profile & Mechanistic Causality

The "Tosyl Activation" Effect

The sulfonyl group on N-Tosyl-D-Alaninol (


 of NH 

10-11) renders the amine proton significantly more acidic than a carbamate NH (


17). This acidity is the causal factor driving the efficiency of base-mediated cyclization .

In a basic medium, the N-Tosyl nitrogen becomes a potent nucleophile capable of displacing a leaving group (like an O-Mesyl or O-Tosyl) on the adjacent carbon. This allows for a streamlined "one-pot" conversion to N-Tosyl-2-methylaziridine , a versatile electrophile.

Comparative Pathway Visualization

The following diagram illustrates the divergent workflows for Aziridine synthesis, highlighting the efficiency gap.

ReactionPathways Start D-Alaninol Ts_Prot N-Tosyl-D-Alaninol (Stable Intermediate) Start->Ts_Prot TsCl, Base (Cheap) Boc_Prot N-Boc-D-Alaninol Start->Boc_Prot Boc2O (Moderate Cost) Ts_Aziridine N-Tosyl-2-Methylaziridine (Activated Electrophile) Ts_Prot->Ts_Aziridine TsCl (excess), KOH (Wenker Cyclization) Ts_Product Ring-Opened Product (Chiral Amine) Ts_Aziridine->Ts_Product Nucleophile (Easy Opening) Boc_Aziridine N-Boc-Aziridine Boc_Prot->Boc_Aziridine Mitsunobu (DEAD/PPh3) (High Cost/Waste) Boc_Product Product Boc_Aziridine->Boc_Product Nucleophile (Slower Opening)

Figure 1: Comparative reaction pathways. The Green path (Tosyl) utilizes simple base-mediated cyclization, while the Red path (Boc) often requires atom-inefficient Mitsunobu conditions.

Cost-Benefit Analysis

The economic advantage of N-Tosyl-D-Alaninol becomes apparent when analyzing the Total Process Cost (Reagents + Purification + Waste Disposal).

Quantitative Comparison Table
MetricN-Tosyl Route (Wenker Protocol)N-Boc Route (Mitsunobu Protocol)Impact Analysis
Reagent Cost Low (TsCl

$15/kg)
High (Boc2O + DEAD + PPh3)Tosyl route reduces raw material spend by >60%.
Atom Economy High (Byproducts: KCl, H2O)Very Low (Byproducts: PPh3O, Hydrazine)Boc/Mitsunobu generates massive solid waste (PPh3O) requiring chromatography.
Step Count 2 Steps (often 1-pot)2-3 StepsTosyl allows streamlined activation and cyclization.
Purification Crystallization (often sufficient)Chromatography (Required)Removal of Triphenylphosphine oxide (PPh3O) is a major bottleneck in Boc routes.
Deprotection Difficult (Reductive cleavage)Easy (Acidic cleavage)The major trade-off. If you must remove the group later, Boc wins on ease.
The "Hidden" Cost of Boc

While N-Boc removal is chemically simple (TFA/DCM), the synthesis of the N-Boc aziridine scaffold is expensive. Using Mitsunobu conditions (DEAD/PPh3) creates stoichiometric amounts of triphenylphosphine oxide, which is notoriously difficult to remove from polar amino-alcohol derivatives. This increases solvent use and waste disposal costs significantly.

Experimental Protocols

Protocol A: One-Pot Synthesis of N-Tosyl-2-Methylaziridine

This protocol demonstrates the self-validating nature of the Tosyl route: the product precipitates, driving the reaction forward.

Reagents: D-Alaninol (1.0 eq), Tosyl Chloride (2.2 eq), KOH (4.0 eq), THF/Water.

  • N-Protection: Dissolve D-Alaninol in THF/Water (1:1). Add 1.1 eq of TsCl and 2.0 eq KOH at 0°C. Stir for 2 hours.

    • Checkpoint: TLC should show disappearance of starting amine.

  • Activation & Cyclization: Add remaining TsCl (1.1 eq) and KOH (2.0 eq). Warm to 50°C for 4 hours.

    • Mechanism:[1] The second TsCl tosylates the alcohol (O-Ts). The excess base deprotonates the sulfonamide (NH), causing immediate intramolecular displacement of the O-Ts group.

  • Workup: Dilute with water. The N-Tosyl aziridine often precipitates as a white solid. Filter and wash with cold hexanes.

    • Yield: Typically 85-92%.

    • Purity: >95% (often requires no chromatography).

Protocol B: Reductive Deprotection of N-Tosyl Group (Mg/MeOH)

If removal is necessary, use this "Green" method to avoid harsh Na/Naphthalene conditions.

Reagents: N-Tosyl amine substrate, Magnesium turnings (50 eq), Methanol (anhydrous).

  • Setup: Dissolve substrate in anhydrous methanol (0.1 M).

  • Reaction: Add Mg turnings and a catalytic amount of iodine (to activate Mg). Sonicate if necessary to initiate hydrogen evolution.

  • Monitoring: Stir at r.t. for 4-12 hours. The reaction is driven by single-electron transfer (SET) from Mg.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

    • Note: This method preserves chiral centers that might be racemized by strong acids.

Strategic Decision Matrix

Use the following logic flow to determine the correct reagent for your specific drug development pipeline.

DecisionTree Start Start: Chiral Amine Synthesis Q1 Is the target a cyclic amine (Aziridine/Morpholine)? Start->Q1 Branch_Yes YES Q1->Branch_Yes Branch_No NO Q1->Branch_No Q3 Do you need to remove the group later? Branch_Yes->Q3 Q2 Is the final product acid-sensitive? Branch_No->Q2 Result_Tosyl USE N-TOSYL-D-ALANINOL (Wenker Cyclization) Q2->Result_Tosyl Yes (Avoid Acid) Result_Boc USE N-BOC-D-ALANINOL (Standard Protection) Q2->Result_Boc No (Acid OK) Result_Mg Use Tosyl + Mg/MeOH Deprotection (High Atom Economy) Q3->Result_Mg No / Difficult Result_Acid Use Boc + TFA Deprotection (High Reagent Cost) Q3->Result_Acid Yes, easily

Figure 2: Decision matrix for selecting between N-Tosyl and N-Boc protecting groups based on synthetic targets.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Retrieved from

  • Bieber, L. W., & de Araujo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7, 902-906. Retrieved from

  • Ghorai, M. K., et al. (2007). A convenient synthetic route to enantiopure N-tosylazetidines from alpha-amino acids. Tetrahedron Letters, 48, 2471.
  • Hutchins, R. O., et al. (2025). Magnesium in Methanol (Mg/MeOH) in Organic Syntheses. Review of reductive cleavage methods. Retrieved from

  • Organic Chemistry Portal. (2024). Mitsunobu Reaction: Mechanism and Modifications. Retrieved from

Sources

Spectroscopic Comparison Guide: N-Tosyl-D-Alaninol vs. N-Tosyl-L-Alaninol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the spectroscopic differentiation and characterization of N-Tosyl-D-Alaninol and N-Tosyl-L-Alaninol . As enantiomers, these compounds share identical scalar physical properties (melting point, refractive index, achiral NMR/IR spectra) but exhibit distinct behaviors in chiral environments (polarized light, chiral solvents).

Executive Summary

N-Tosyl-Alaninol (N-(p-Toluenesulfonyl)-2-amino-1-propanol) is a chiral building block used in the synthesis of oxazolines and as a ligand in asymmetric catalysis.

  • The Challenge: Standard spectroscopic methods (1H NMR, IR, MS) cannot distinguish between the D- and L-enantiomers.

  • The Solution: Differentiation requires chiroptical methods (Polarimetry, CD) or Chiral Solvating Agents (CSAs) in NMR.

  • Core Distinction: The L-isomer is derived from naturally occurring L-Alanine; the D-isomer is the "unnatural" mirror image. Their specific rotations are equal in magnitude but opposite in sign.

Scalar Spectroscopy: The "Identical" Fingerprint

Use these data to confirm chemical structure and purity, NOT stereochemistry.

In an achiral solvent (e.g.,


 or 

), both enantiomers exhibit identical spectral signatures.
A. Nuclear Magnetic Resonance (1H NMR)

Solvent:


 (Chloroform-d) | Frequency:  400 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Fragment
7.76 Doublet (

Hz)
2HAromaticTosyl Ortho-H
7.31 Doublet (

Hz)
2HAromaticTosyl Meta-H
4.95 Broad Singlet1HNHSulfonamide NH
3.62 Multiplet1HCHChiral Center (C2-H)
3.55 Multiplet1HCH₂Alcohol (

)
3.46 Multiplet1HCH₂Alcohol (

)
2.43 Singlet3H

Tosyl Methyl
2.15 Broad Singlet1HOHAlcohol OH
1.05 Doublet (

Hz)
3H

Alanine Methyl

Expert Insight: The NH and OH protons are exchangeable. Their chemical shift and sharpness will vary with concentration and water content. In


, the OH often appears as a triplet or doublet around 4.6 ppm due to coupling with the methylene protons.
B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

Wavenumber (

)
IntensityFunctional Group Assignment
3450 - 3250 Broad, MediumO-H Stretch (H-bonded)
3260 Sharp, MediumN-H Stretch (Sulfonamide)
2980 - 2870 MediumC-H Stretch (Aliphatic)
1598 WeakC=C Aromatic Ring Stretch
1325 Strong

Asymmetric Stretch
1155 Strong

Symmetric Stretch
1090 MediumC-O Primary Alcohol Stretch

Chiral Differentiation: The "Distinct" Characterization

Use these protocols to determine absolute configuration (D vs. L).

A. Polarimetry (Optical Rotation)

This is the primary method for rapid identification. The sign of rotation depends on the solvent.

  • L-Enantiomer (from L-Alanine): Typically exhibits a (+) rotation in ethanol/methanol, though N-tosylation can invert the sign depending on the solvent shell.

  • D-Enantiomer: Exhibits the exact opposite sign to the L-isomer.

Reference Values (Precursors):

  • L-Alaninol:

    
     (neat) [1].[1][2]
    
  • N-Tosyl-L-Alanine:

    
     (c=2, 1N NaOH) [2].
    

Experimental Protocol:

  • Prepare a solution of 1.0 g/100 mL (c=1.0) in Methanol.

  • Zero the polarimeter with pure Methanol.

  • Measure rotation at 589 nm (Sodium D-line) at 25°C.

  • Result: If Sample A is (+) and Sample B is (-), and magnitudes are similar, they are enantiomers.

B. 1H NMR with Chiral Solvating Agent (CSA)

To distinguish enantiomers in NMR, we must create a transient diastereomeric environment. Reagent: (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or Europium(III) tris[3-(trifluoromethylhydroxymethylene)-d-camphorate] (


).

Mechanism: The CSA forms a complex with the N-Tosyl-Alaninol. The "L-Alaninol + CSA" complex and "D-Alaninol + CSA" complex are diastereomers , which have different chemical shifts.

Protocol:

  • Dissolve 10 mg of N-Tosyl-Alaninol in 0.6 mL

    
    .
    
  • Record a standard 1H NMR spectrum.

  • Add 2-5 equivalents of the CSA (e.g., Pirkle Alcohol) directly to the tube.

  • Observation: The Alanine Methyl doublet (originally at 1.05 ppm) will split into two distinct doublets if the sample is racemic.

    • Pure L-isomer: One shifted doublet.

    • Pure D-isomer: One shifted doublet (at a different position).

    • Racemic: Two doublets (integration ratio gives % ee).

Visualizations

Diagram 1: Analytical Workflow for Enantiomer Identification

This flowchart guides the researcher through the logical steps of identifying and verifying the specific enantiomer.

G Start Unknown Sample (N-Tosyl-Alaninol) Scalar 1. Scalar Analysis (1H NMR / IR / MS) Start->Scalar Decision1 Matches N-Tosyl Structure? Scalar->Decision1 Fail Reject / Repurify Decision1->Fail No Chiral 2. Chiral Analysis (Polarimetry) Decision1->Chiral Yes ResultL Positive Rotation (+) (Likely L-Isomer*) Chiral->ResultL Sign A ResultD Negative Rotation (-) (Likely D-Isomer*) Chiral->ResultD Sign B Confirm 3. Confirmation (Chiral HPLC or CSA-NMR) ResultL->Confirm ResultD->Confirm

Caption: Step-by-step workflow for confirming chemical identity (Scalar) and stereochemical configuration (Chiral).

Diagram 2: CSA Interaction Mechanism

Visualizing how an achiral signal becomes split in the presence of a Chiral Solvating Agent.

CSA Racemic Racemic Mixture (D + L) Single NMR Peak CSA Add CSA (Pure R-Host) Racemic->CSA Mix Complex Transient Complexes CSA->Complex Diast1 Complex 1 [L-Guest : R-Host] Complex->Diast1 Forms Diast2 Complex 2 [D-Guest : R-Host] Complex->Diast2 Forms Spectrum Split NMR Signals (Δδ ≠ 0) Diast1->Spectrum Shift A Diast2->Spectrum Shift B

Caption: Mechanism of signal splitting. Enantiomers form diastereomeric complexes with the CSA, resulting in distinct chemical shifts.

Synthesis & Origin (Context)

Understanding the source is the first step in verification.

  • N-Tosyl-L-Alaninol: Synthesized from L-Alanine (natural amino acid). The carboxylic acid is reduced to the alcohol (using

    
     or 
    
    
    
    ) either before or after tosylation. Retains the (S)-configuration .
  • N-Tosyl-D-Alaninol: Synthesized from D-Alanine (unnatural). Retains the (R)-configuration .

Reaction Summary:



References

  • BenchChem. (2025). L-Alaninol Specifications & Properties. BenchChem Technical Data. Link

  • Sigma-Aldrich. (2025). L-Alanine Product Information & Specific Rotation. Merck KGaA. Link

  • PubChem. (2025).[3][4] N-Tosyl-L-Alanine Compound Summary. National Library of Medicine. Link

  • PrepChem. (2024). Synthesis of N-tosyl-L-alanine. PrepChem Experimental Database. Link

  • ChemicalBook. (2025). L-Alaninol 1H NMR Spectrum and Properties. ChemicalBook. Link

Sources

A Senior Application Scientist's Guide to Assessing the Recyclability of N-Tosyl-D-Alaninol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the pursuit of enantiomerically pure compounds is intrinsically linked to the principles of sustainability and economic viability. Chiral auxiliaries, while indispensable tools for controlling stereochemistry, present a significant challenge in terms of waste generation and cost, as they are typically used in stoichiometric amounts. Consequently, the ability to efficiently recycle and reuse these valuable molecules is not merely an operational advantage but a critical component of a green and industrially scalable process.

This guide provides a comprehensive technical assessment of the recyclability of N-Tosyl-D-Alaninol derivatives, a class of chiral auxiliaries valued for their role in the synthesis of chiral amines and other important molecules. As direct, quantitative recycling data for this specific auxiliary is not extensively documented in peer-reviewed literature, this guide will propose a robust recycling protocol grounded in established chemical principles of N-tosyl group cleavage. To provide a clear benchmark for performance, this proposed methodology will be compared against the well-established and industrially relevant recycling protocols for two widely used chiral auxiliaries: Evans Oxazolidinones and Oppolzer's Camphorsultam.

The Structural Imperative: Why N-Tosyl-D-Alaninol's Recyclability Hinges on the N-S Bond

The core of N-Tosyl-D-Alaninol's structure, for the purpose of recycling, is the sulfonamide linkage. The nitrogen of the alaninol moiety is protected by a tosyl group, which is known for its stability under a wide range of reaction conditions, making it an effective protecting group during synthesis.[1] However, this inherent stability also dictates the conditions required for its removal to recover the parent amino alcohol. The recyclability of N-Tosyl-D-Alaninol derivatives is therefore fundamentally dependent on the efficient and selective cleavage of the robust nitrogen-sulfur (N-S) bond of the sulfonamide.

The primary alcohol of the alaninol moiety is another key consideration. Any viable cleavage and recovery process must be mild enough to leave this functional group intact, ensuring the recovered auxiliary is chemically identical to the starting material and fit for reuse.

Proposed Recycling Protocol for N-Tosyl-D-Alaninol Derivatives: A Reductive Cleavage Approach

Based on a comprehensive review of methods for N-tosyl deprotection, a reductive cleavage approach is proposed as the most promising strategy for the recovery of N-Tosyl-D-Alaninol derivatives.[1] This choice is predicated on the generally milder conditions and higher functional group tolerance of reductive methods compared to harsh acidic hydrolysis, which could potentially lead to side reactions or degradation of the amino alcohol.

Experimental Protocol: Reductive Cleavage with Magnesium in Methanol

This protocol is adapted from established procedures for the reductive cleavage of sulfonamides.[1]

Materials:

  • N-Tosyl-D-Alaninol derivative (post-reaction mixture)

  • Magnesium turnings

  • Anhydrous Methanol

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and extraction

Procedure:

  • Reaction Quenching and Initial Work-up: Following the primary synthetic reaction, the reaction mixture is quenched as per the specific reaction requirements. The crude product containing the N-Tosyl-D-Alaninol derivative is then concentrated under reduced pressure to remove volatile solvents.

  • Reductive Cleavage: The crude residue is dissolved in anhydrous methanol in a round-bottom flask equipped with a reflux condenser. Magnesium turnings (typically 5-10 equivalents relative to the sulfonamide) are added to the solution.

  • Initiation and Reflux: The mixture is gently heated to initiate the reaction, which is often evidenced by the evolution of hydrogen gas. The reaction is then maintained at reflux. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting sulfonamide.

  • Quenching and Filtration: Once the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride to neutralize the reaction and dissolve the magnesium salts. The resulting suspension is filtered to remove any remaining solid magnesium.

  • Extraction of D-Alaninol: The filtrate is concentrated to remove the methanol. The resulting aqueous solution is then extracted multiple times with a suitable organic solvent, such as diethyl ether or dichloromethane, to isolate the liberated D-Alaninol.

  • Purification and Drying: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude D-Alaninol.

  • Final Purification: The recovered D-Alaninol can be further purified by column chromatography or distillation to achieve the desired purity for reuse.

Diagram of the Proposed Recycling Workflow for N-Tosyl-D-Alaninol Derivatives

Proposed Recycling Workflow for N-Tosyl-D-Alaninol Derivatives cluster_cleavage Reductive Cleavage cluster_separation Separation and Purification start Post-Reaction Mixture (Containing N-Tosyl-D-Alaninol Derivative) cleavage Reductive Cleavage (Mg, MeOH, Reflux) start->cleavage quench Quenching (sat. aq. NH4Cl) cleavage->quench filtration Filtration quench->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Purification (Chromatography/Distillation) extraction->purification end Ready for Reuse purification->end Recovered D-Alaninol

Caption: Proposed workflow for the recycling of N-Tosyl-D-Alaninol derivatives.

Comparative Analysis with Established Chiral Auxiliaries

To contextualize the potential recyclability of N-Tosyl-D-Alaninol derivatives, it is instructive to compare the proposed protocol with the established recycling methods for Evans Oxazolidinones and Oppolzer's Camphorsultam.

Evans Oxazolidinones: Hydrolytic Cleavage

Evans auxiliaries are typically removed by hydrolysis of the N-acyl bond.[2] This method is widely used due to its reliability.

Recycling Protocol for Evans Auxiliaries (General):

  • Hydrolysis: The N-acyloxazolidinone is treated with a nucleophile such as lithium hydroxide and hydrogen peroxide in a mixture of THF and water.

  • Work-up and Extraction: After the reaction is complete, the mixture is worked up to separate the desired carboxylic acid product from the liberated oxazolidinone auxiliary. This typically involves acidification and extraction.

  • Purification: The recovered oxazolidinone can be purified by crystallization or chromatography.

Diagram of the Recycling Workflow for Evans Auxiliaries

Recycling Workflow for Evans Auxiliaries cluster_cleavage Hydrolytic Cleavage cluster_separation Separation and Purification start N-Acyl Oxazolidinone hydrolysis Hydrolysis (LiOH, H2O2, THF/H2O) start->hydrolysis workup Acidification & Extraction hydrolysis->workup purification Purification (Crystallization/Chromatography) workup->purification end Ready for Reuse purification->end Recovered Oxazolidinone

Caption: General recycling workflow for Evans oxazolidinone auxiliaries.

Oppolzer's Camphorsultam: Advanced Continuous Flow Recycling

The recycling of Oppolzer's camphorsultam has been significantly advanced through the development of continuous flow processes, demonstrating high efficiency and amenability to industrial scale-up.[3][4]

Recycling Protocol for Oppolzer's Camphorsultam (Continuous Flow):

  • Telescoped Reaction and Cleavage: The synthetic transformations and the cleavage of the auxiliary are performed sequentially in a continuous flow reactor system.

  • In-line Separation: The product and the liberated camphorsultam are separated in-line using liquid-liquid extraction, exploiting their different solubilities and acid-base properties.

  • Automated Recycling: The stream containing the recovered auxiliary can be directly fed back into the start of the process, achieving a closed-loop system.[3]

Diagram of the Continuous Flow Recycling for Oppolzer's Camphorsultam

Continuous Flow Recycling of Oppolzer's Camphorsultam cluster_flow_process Continuous Flow System reaction Asymmetric Reaction cleavage In-line Cleavage reaction->cleavage separation Liquid-Liquid Separation cleavage->separation product Final Product separation->product Product Stream recycle Recovered Camphorsultam separation->recycle Auxiliary Stream recycle->reaction Automated Recycle

Caption: Simplified diagram of a continuous flow recycling process for Oppolzer's camphorsultam.

Performance Comparison and Outlook

The following table provides a comparative summary of the key recyclability metrics for the three chiral auxiliaries discussed. It is important to note that the data for N-Tosyl-D-Alaninol is projected based on the proposed protocol and analogous systems, while the data for Evans Oxazolidinones and Oppolzer's Camphorsultam are based on documented experimental results.

Chiral AuxiliaryProposed/Established Recycling MethodTypical Recovery YieldKey AdvantagesPotential Challenges
N-Tosyl-D-Alaninol Reductive Cleavage (Mg/MeOH)Not Reported (Projected High)Mild conditions, good functional group tolerance.Requires stoichiometric reductant; may require chromatographic purification.
Evans Oxazolidinones Hydrolytic Cleavage (LiOH/H₂O₂)>95% (in many reported cases)Well-established and reliable protocol.Can be sensitive to substrate structure; requires careful control of conditions to avoid side reactions.[5]
Oppolzer's Camphorsultam Continuous Flow Hydrolysis/Methanolysis90-95% (in continuous flow)[3]Highly efficient, scalable, and automatable.Requires specialized flow chemistry equipment.

Conclusion

While dedicated recycling studies for N-Tosyl-D-Alaninol derivatives are not yet prevalent in the literature, a robust and efficient recycling protocol can be confidently proposed based on the well-established chemistry of N-tosyl group cleavage. The proposed reductive cleavage method offers a promising avenue for the recovery of the valuable D-alaninol moiety under mild conditions that are likely to preserve its structural integrity.

In comparison to the established and highly efficient recycling protocols for Evans Oxazolidinones and Oppolzer's Camphorsultam, the proposed method for N-Tosyl-D-Alaninol derivatives appears feasible and aligns with the principles of green chemistry. The development of a continuous flow process for the recycling of N-Tosyl-D-Alaninol, similar to what has been achieved for Oppolzer's sultam, would represent a significant step forward in enhancing the industrial applicability and sustainability of this class of chiral auxiliaries. Further experimental validation of the proposed protocol is warranted to establish quantitative recovery yields and optimize the process for specific applications.

References

  • Sullivan, R. J., & Newman, S. G. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science, 9(8), 2130–2134. [Link]

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

  • BenchChem. (2025). A Comparative Guide to the Recyclability of Chiral Auxiliaries in Asymmetric Synthesis. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the Tosyl Group from (1-Tosylpiperidin-2-yl)
  • Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Georg Thieme Verlag.
  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • (2018) Chiral auxiliary recycling in continuous flow: Automated recovery and reuse of Oppolzer's sultam. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Oppolzer's Camphor-Derived Sultam Auxiliary. BenchChem Technical Support.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Organic Syntheses. (n.d.). (-)-d-2,10-CAMPHORSULTAM. [Link]

  • Google Patents. (2009). US7579482B2 - Structure of camphor-derived chiral auxiliary and method for forming the same.
  • ChemRxiv. (2020). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. [Link]

  • RSC Publishing. (2018). Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer’s sultam. [Link]

  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. [Link]

  • ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • Arkivoc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]

  • PubMed. (2006). A Convenient Method for the Conversion of N-acyloxazolidinones to Hydroxamic Acids. [Link]

  • Bohrium. (1990). Improved Procedure for the Reduction of N-Acyloxazolidinones. [Link]

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A Senior Application Scientist's Guide to N-Tosyl-D-Alaninol: A Comparative Analysis of a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that profoundly influences the stereochemical outcome, yield, and overall efficiency of a synthetic route. Among the arsenal of available chiral auxiliaries and synthons, N-Tosyl-D-Alaninol emerges as a compelling option, offering a unique combination of steric influence, electronic properties, and synthetic accessibility. This guide provides an in-depth technical comparison of N-Tosyl-D-Alaninol's performance against other established chiral building blocks, supported by mechanistic insights and experimental considerations.

Introduction to N-Tosyl-D-Alaninol: Structure, Synthesis, and Stereochemical Rationale

N-Tosyl-D-Alaninol is a chiral amino alcohol derivative that leverages the stereochemistry of the readily available D-alanine. The presence of the tosyl (p-toluenesulfonyl) group on the nitrogen atom is not merely a protecting group; it plays a crucial role in dictating the stereochemical course of reactions.

Synthesis: The preparation of N-Tosyl-D-Alaninol is typically achieved in a straightforward manner from D-alanine. The amino acid is first N-tosylated, and the resulting N-Tosyl-D-alanine is then reduced to the corresponding amino alcohol. This accessibility from a common chiral pool amino acid is a significant advantage in terms of cost and availability.[1]

Stereochemical Influence: The key to N-Tosyl-D-Alaninol's efficacy as a chiral auxiliary lies in the conformational rigidity imparted by the bulky tosyl group. This group, in conjunction with the stereocenter of the alaninol backbone, creates a well-defined chiral environment that effectively shields one face of a reacting molecule, leading to high diastereoselectivity in a variety of transformations. The sulfonamide nitrogen is also less nucleophilic than a free amine, which can be advantageous in certain reaction sequences.

Benchmarking Performance: N-Tosyl-D-Alaninol in Key Asymmetric Transformations

A direct, quantitative comparison of chiral building blocks is often challenging due to the reaction- and substrate-dependent nature of their performance. However, by examining their application in fundamental asymmetric reactions, we can discern their relative strengths and weaknesses.

Diastereoselective Alkylation Reactions

Asymmetric alkylation of enolates is a cornerstone of carbon-carbon bond formation. Chiral auxiliaries are temporarily installed to direct the approach of an electrophile to a prochiral enolate.

Conceptual Experimental Protocol: Diastereoselective Alkylation of a Propionyl Imide Derived from N-Tosyl-D-Alaninol

This protocol is a conceptual illustration of how N-Tosyl-D-Alaninol could be employed as a chiral auxiliary in an alkylation reaction.

  • Step 1: Acylation of N-Tosyl-D-Alaninol. N-Tosyl-D-Alaninol is acylated with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) and a catalyst such as DMAP to form the corresponding ester.

  • Step 2: Enolate Formation. The propionyl ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperature (-78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the corresponding Z-enolate.

  • Step 3: Alkylation. The enolate solution is then treated with an alkyl halide (e.g., benzyl bromide). The chiral auxiliary directs the approach of the electrophile to one face of the enolate.

  • Step 4: Auxiliary Removal. After the reaction, the chiral auxiliary is cleaved, for instance, by hydrolysis with lithium hydroxide or reduction with lithium borohydride, to yield the chiral carboxylic acid or alcohol, respectively. The N-Tosyl-D-Alaninol auxiliary can then be recovered and potentially recycled.

Visualization of the Alkylation Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Diastereoselective Alkylation cluster_3 Step 4: Auxiliary Removal N-Tosyl-D-Alaninol N-Tosyl-D-Alaninol Acylated Auxiliary Acylated Auxiliary N-Tosyl-D-Alaninol->Acylated Auxiliary Propionyl Chloride, Base Chiral Enolate Chiral Enolate Acylated Auxiliary->Chiral Enolate LDA or NaHMDS, -78°C Alkylated Product Alkylated Product Chiral Enolate->Alkylated Product Alkyl Halide (R-X) Chiral Product Chiral Product Alkylated Product->Chiral Product Hydrolysis or Reduction Recovered Auxiliary Recovered Auxiliary Alkylated Product->Recovered Auxiliary Cleavage

Caption: Workflow for diastereoselective alkylation using N-Tosyl-D-Alaninol.

Diastereoselective Aldol Reactions

The aldol reaction is another powerful tool for constructing new stereocenters. The stereochemical outcome is highly dependent on the geometry of the enolate and the nature of the chiral auxiliary. The well-established Evans oxazolidinone auxiliaries, derived from amino alcohols like valinol and phenylalaninol, are known to provide excellent syn-selectivity in boron-mediated aldol reactions.[3]

While specific studies directly comparing N-Tosyl-D-Alaninol with Evans auxiliaries in aldol reactions are scarce, the underlying principles of stereocontrol are similar. The bulky tosyl group is expected to enforce a rigid conformation of the enolate, leading to high facial selectivity. Lewis acid-mediated allylations of β-alkoxy N-tosyl imines have been shown to proceed with high anti-diastereoselectivity, demonstrating the powerful directing effect of the N-tosyl group in related transformations.[4][5]

Table 1: Conceptual Comparison of Chiral Auxiliaries in Aldol Reactions

Chiral AuxiliaryParent Amino AlcoholTypical DiastereoselectivityKey Features
N-Tosyl-D-Alaninol D-AlaninolExpected to be highBulky tosyl group for strong facial bias; readily available starting material.
Evans Oxazolidinone L-Valinol>99% (syn)[6]Well-established; predictable syn-selectivity with boron enolates.[3]
(S)-4-benzyl-2-oxazolidinone L-PhenylalaninolHigh (syn)Commercially available; widely used in natural product synthesis.

Application in Drug Development: A Focus on Chiral Amine Synthesis

Chiral amines are ubiquitous structural motifs in pharmaceuticals. Chiral building blocks play a crucial role in their stereoselective synthesis. While a direct link between N-Tosyl-D-Alaninol and the synthesis of a specific marketed drug is not prominently documented, its utility in the synthesis of chiral amines and related structures is evident from the literature on N-tosylated compounds.

For instance, N-tosyl aziridines, which can be efficiently synthesized from N-tosyl amino alcohols, are versatile intermediates for the preparation of a wide array of chiral amines through nucleophilic ring-opening reactions.[1] This highlights the potential of N-Tosyl-D-Alaninol as a precursor to valuable chiral intermediates in drug discovery.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a chiral building block can significantly impact its handling, reactivity, and purification.

Table 2: Physicochemical Properties of N-Tosyl-D-Alaninol and Related Chiral Building Blocks

PropertyN-Tosyl-D-AlaninolD-AlaninolL-ValinolL-Leucinol
Molecular Formula C₁₀H₁₅NO₃SC₃H₉NOC₅H₁₃NOC₆H₁₅NO
Molecular Weight ( g/mol ) 229.375.11103.16117.19
Appearance White to off-white solidColorless to light yellow viscous liquidWhite crystalline solidWhite to off-white powder
Solubility Soluble in many organic solventsSoluble in water and polar organic solventsSoluble in water and ethanolSoluble in water and alcohols

(Note: Specific data for N-Tosyl-D-Alaninol may vary depending on the supplier and purity.)

Conclusion and Future Outlook

N-Tosyl-D-Alaninol presents itself as a valuable and versatile chiral building block with significant potential in asymmetric synthesis. Its straightforward preparation, coupled with the strong stereodirecting ability of the N-tosyl group, makes it an attractive alternative to more established chiral auxiliaries. While direct, side-by-side comparative performance data remains an area for further investigation, the existing literature on related N-tosylated compounds strongly suggests its efficacy in achieving high levels of stereocontrol in key synthetic transformations.

For researchers and drug development professionals, N-Tosyl-D-Alaninol warrants consideration as a strategic component in the design of efficient and stereoselective synthetic routes. Future studies focusing on direct benchmarking against other chiral auxiliaries in a wider range of reactions will be instrumental in fully elucidating its performance profile and expanding its application in the synthesis of complex chiral molecules.

References

  • Shaw, J., Lo, A., Gutierrez, D., Toth-Williams, G., & Fettinger, J. (2021). 1,3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. ChemRxiv. DOI: 10.26434/chemrxiv.14787129.v1
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Diastereoselection in Aldol Reactions. In Organic Chemistry: Carbon-Carbon Bond Formation Between Carbon Nucleophiles and Carbon Electrophiles. Pharmacy 180.
  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group, Latvian Institute of Organic Synthesis. Retrieved from [Link]

  • PMP, T., & Szolcsányi, P. (2012). Diastereoselective synthesis of vicinal amino alcohols. Organic & Biomolecular Chemistry, 10(22), 4311-4326.
  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Retrieved from [Link]

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 39(38), 6795-6798.
  • Braun, M. (1996). Diastereoselective reactions of enolates. Angewandte Chemie International Edition in English, 35(6), 598-626.
  • Davis, F. A., & Zhou, P. (1997). Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®. In Asymmetric Synthesis of Nitrogen Heterocycles (pp. 1-24). American Chemical Society.
  • Bieber, L. W., & da Silva, M. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 903-907.
  • Chiral auxiliary. In Wikipedia. Retrieved from [Link]

  • Shaw, J. T., Lo, A. N., Gutierrez, D. J., Toth-Williams, G. G., & Fettinger, J. C. (2022). 1, 3-Asymmetric Induction in Diastereoselective Allylations of Chiral N-Tosyl Imines. The Journal of Organic Chemistry, 87(6), 4166-4176.
  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804.
  • The Aldol Reaction: Group I and II enolates. ResearchGate. Retrieved from [Link]

  • Hughes, D. L. (2011). Succinct synthesis of beta-amino acids via chiral isoxazolines. The Journal of organic chemistry, 76(11), 4585-4593.
  • Lee, S. H., Kim, J., & Kim, B. G. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746853.
  • Singh, R. P., & Singh, R. K. (2015). Enantioselective Synthesis of β-amino acids: A Review. J Chem Biol Pharm Chem, 5(3), 231-242.
  • Pessione, E. (2015). Process for the production of sitagliptin. U.S. Patent No. 8,912,327. Washington, DC: U.S.
  • β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. Retrieved from [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2013).
  • Contente, M. L., & Paradisi, F. (2018). Biocatalytic retrosynthesis approaches to d-(2, 4, 5-trifluorophenyl) alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 20(1), 137-143.
  • Li, Z., & Wang, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(2), 493-507.

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Safety Operating Guide

Personal protective equipment for handling N-Tosyl-D-Alaninol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the safety architecture for handling N-Tosyl-D-Alaninol (CAS: 41065-97-8). While often categorized generically as an organic building block, its structural components—a chiral amino alcohol core protected by a p-toluenesulfonyl (tosyl) group—dictate specific handling requirements. The primary risks are particulate inhalation (solid phase) and dermal sensitization/irritation . This protocol moves beyond generic "safety gear" to a causal, risk-based PPE selection strategy designed to ensure data integrity and researcher safety.

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the chemical behavior. N-Tosyl-D-Alaninol is typically a crystalline solid.

  • The Tosyl Moiety: Adds lipophilicity, facilitating dermal absorption. It is a sulfonamide derivative; while distinct from antibiotic sulfonamides, it carries a risk of contact dermatitis and sensitization upon repeated exposure.

  • The Amino Alcohol Core: In its free form, alaninol is corrosive. The tosyl protection mitigates corrosivity but retains irritant properties (Skin Irrit. 2, Eye Irrit. 2A).

  • Physical State: As a fine powder, it is prone to electrostatic charging, leading to aerosolization during weighing.

GHS Classification (Conservative Baseline):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[1][2]

PPE Selection Matrix

Rationale: PPE is the final barrier. Selection is based on permeation resistance and physical form.

PPE CategorySpecificationTechnical Rationale
Hand Protection Nitrile Rubber (0.11 mm min) Solids: Standard nitrile provides excellent barrier against dry particulates.Solutions: If dissolved in DCM or DMF, upgrade to Silver Shield/4H or double-gloved nitrile (change every 15 mins) due to solvent permeation risks.
Eye Protection Safety Glasses w/ Side Shields Essential for preventing particulate entry. If working with >10g or under high vacuum (risk of implosion/splash), upgrade to Chemical Splash Goggles .
Respiratory Fume Hood (Primary) N95/P100 (Secondary) Engineering Control: All handling must occur in a certified chemical fume hood.PPE: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to block dust.
Body Protection Lab Coat (Cotton/Poly) Standard splash protection. Ensure cuffs are tucked under gloves to prevent wrist exposure (the "gauntlet" method).
Hygiene Post-Handling Wash Wash hands immediately after doffing gloves. The lipophilic nature of the tosyl group allows it to cling to skin oils.

Operational Protocol: The Self-Validating Workflow

This workflow is designed to prevent contamination before it happens.

Phase 1: Preparation (The "Dry Run")
  • Airflow Check: Verify fume hood face velocity is 80–100 fpm.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. N-Tosyl-D-Alaninol powder is static-prone.

  • Staging: Place all tools (spatula, weigh boat, solvent) inside the hood before opening the chemical container.

Phase 2: Quantitative Transfer
  • Donning: Put on nitrile gloves and inspect for micro-tears (inflate slightly to check).

  • Weighing:

    • Open the container inside the hood.

    • Transfer solid to a weighing boat. Do not return excess chemical to the stock bottle (prevents cross-contamination).

  • Solvation (If applicable): If the protocol requires a solution, add the solvent (e.g., THF, DCM) to the solid in the weigh boat or flask immediately to suppress dust generation.

Phase 3: Decontamination
  • Wipe Down: Use a solvent-dampened Kimwipe (ethanol or acetone) to wipe the spatula and balance area.

  • Doffing: Remove gloves by turning them inside out to trap any residue.

  • Validation: Visually inspect the work area for white powder residue. If found, repeat wipe down.

Visualized Workflows

Diagram 1: Hierarchy of Controls & Risk Logic

This diagram illustrates the decision-making process for safety controls, prioritizing engineering over PPE.

G Start Start: N-Tosyl-D-Alaninol Handling Risk Risk Assessment: Irritant (H315/H319) Dust Generation Start->Risk EngControl Engineering Control: Chemical Fume Hood (Face Velocity >80 fpm) Risk->EngControl Primary Defense PPE PPE Barrier: Nitrile Gloves + Safety Glasses (Lab Coat Required) EngControl->PPE Secondary Defense Action Execute Handling Protocol PPE->Action

Caption: The safety logic flow prioritizes containment (Hood) before personal barriers (PPE).

Diagram 2: Operational Handling Workflow

Step-by-step execution to ensure containment and purity.

Workflow Prep 1. Prep: Check Airflow Stage Tools Weigh 2. Weighing: Open in Hood Avoid Static Prep->Weigh Transfer 3. Transfer: Dissolve or Quant. Transfer Weigh->Transfer Clean 4. Decon: Solvent Wipe Doff Gloves Transfer->Clean Waste 5. Disposal: Solid Waste Bin Clean->Waste

Caption: Sequential workflow minimizing dust exposure and cross-contamination.

Emergency Response & Disposal

Accidental Release Measures
  • Spill (Solid): Do not dry sweep. Dampen with a paper towel soaked in water or ethanol to prevent dust aerosolization, then wipe up.

  • Skin Contact: Wash with soap and copious water for 15 minutes. The tosyl group makes the compound cling; simple rinsing is insufficient.

  • Eye Contact: Flush immediately with water for 15 minutes. Consult a physician if irritation persists.

Disposal Strategy (Cradle-to-Grave)
  • Segregation:

    • Solid Waste: Place contaminated weigh boats, gloves, and paper towels in a dedicated "Solid Hazardous Waste" container.

    • Liquid Waste: If dissolved, dispose of in the appropriate solvent stream (e.g., "Non-Halogenated Organic" or "Halogenated" depending on the solvent used).

  • Labeling: Clearly label waste as "Contains N-Tosyl-D-Alaninol - Irritant."

  • Destruction: The preferred method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle nitrogen and sulfur oxides).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 737622, N-Tosyl-L-alanine (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.